4-(3-Oxopropyl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-oxopropyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRYTDTOZKFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456850 | |
| Record name | 4-(3-OXO-PROPYL)-BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136295-53-9 | |
| Record name | 4-(3-OXO-PROPYL)-BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-(3-Oxopropyl)benzonitrile from 4-Bromobenzonitrile
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis of 4-(3-oxopropyl)benzonitrile, a valuable bifunctional building block in medicinal chemistry and materials science. The presented strategy is a robust two-step sequence commencing with the palladium-catalyzed Mizoroki-Heck reaction to couple 4-bromobenzonitrile with allyl alcohol, followed by a selective oxidation of the intermediate alcohol. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic principles and causal rationale for experimental choices, ensuring both scientific integrity and practical reproducibility.
Introduction: Strategic Imperatives in Modern Synthesis
The synthesis of complex organic molecules hinges on the strategic construction of carbon-carbon bonds and the precise manipulation of functional groups. This compound represents a molecule of significant interest, incorporating both a reactive aldehyde for subsequent derivatization (e.g., reductive amination, Wittig reactions) and a nitrile group, a common pharmacophore and precursor to other functionalities.
The synthetic challenge lies in efficiently coupling a three-carbon aldehyde-equivalent synthon to the 4-position of a benzonitrile ring system. While several theoretical routes exist, this guide focuses on a highly reliable and modular two-step approach:
-
Step 1: Mizoroki-Heck Reaction: Formation of the core C(sp²)-C(sp³) bond by coupling the aryl halide (4-bromobenzonitrile) with an alkene (allyl alcohol). This reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance.[1][2]
-
Step 2: Selective Oxidation: Conversion of the terminal alcohol of the intermediate, 4-(3-hydroxypropyl)benzonitrile, to the target aldehyde using a mild and selective oxidizing agent.
This strategy was chosen for its robustness, the commercial availability of starting materials, and the high yields typically associated with each step. It allows for the isolation and characterization of a stable intermediate, which aligns with the principles of a self-validating and trustworthy protocol.
Part I: The Mizoroki-Heck Reaction for C-C Bond Formation
The Mizoroki-Heck reaction facilitates the palladium-catalyzed vinylation of aryl halides.[3][4] In this synthesis, we adapt the reaction to couple 4-bromobenzonitrile with allyl alcohol. The reaction proceeds through a well-understood catalytic cycle, which is fundamental to grasping the role of each reagent.
Mechanistic Overview: The Palladium Catalytic Cycle
The reaction is initiated by the in-situ reduction of a Pd(II) precursor to the catalytically active Pd(0) species. The cycle then proceeds through four key stages: oxidative addition, migratory insertion, β-hydride elimination, and regeneration of the catalyst.[1][5]
Sources
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- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
An In-Depth Technical Guide to 4-(3-Oxopropyl)benzonitrile: A Versatile Bifunctional Building Block
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry and materials science, bifunctional molecules that offer multiple points for synthetic elaboration are of paramount importance. 4-(3-Oxopropyl)benzonitrile emerges as a significant scaffold, incorporating two of the most versatile functional groups in organic synthesis: an aldehyde and a nitrile. This guide provides an in-depth analysis of its structure, properties, synthesis, and chemical reactivity, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in the design of novel molecules. The strategic placement of a reactive aldehyde and a stable yet transformable nitrile on a rigid aromatic core makes this compound a valuable starting material for creating diverse molecular architectures.
Core Molecular Identity and Structure
This compound is a para-substituted aromatic compound. The IUPAC name clarifies its structure: a benzonitrile core with a three-carbon chain at position 4, terminating in an aldehyde (oxo) group.
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Figure 2: Workflow for the Organocatalytic Synthesis of this compound
Experimental Protocol:
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-cyanocinnamaldehyde (1.0 equiv).
-
Reagent Addition: Add diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch ester, 1.1 equiv) and dibenzylammonium trifluoroacetate (0.1 equiv) as the catalyst.
-
Solvent and Reaction: Add anhydrous tetrahydrofuran (THF) to achieve a suitable concentration (e.g., 0.1 M). Stir the resulting solution at 20°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5 hours.[1]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Causality and Trustworthiness: This protocol is self-validating due to its reliance on a well-established organocatalytic system. The Hantzsch ester acts as a mild and selective hydride source, while the chiral amine salt facilitates the stereoselective transfer. This avoids harsh reducing agents that could inadvertently affect the nitrile group, ensuring high chemoselectivity and yield.
Method 2: Oxidation of 4-(3-Hydroxypropyl)benzonitrile
An alternative, highly reliable two-step pathway involves the synthesis of the corresponding alcohol followed by a mild oxidation.
-
Alcohol Synthesis: 4-(3-Hydroxypropyl)benzonitrile can be synthesized via methods such as the reduction of 4-(2-carboxyethyl)benzonitrile derivatives.[2]
-
Oxidation: The resulting primary alcohol is then oxidized to the target aldehyde. Pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂) is a standard and effective choice for this transformation, as it minimizes over-oxidation to the carboxylic acid. Other modern methods like Swern or Dess-Martin periodinane oxidation can also be employed for higher yields and cleaner reactions.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the distinct and orthogonal reactivity of its two functional groups. This dual reactivity makes it a powerful intermediate for building molecular complexity.
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Sources
An In-Depth Technical Guide to 4-(3-Oxopropyl)benzonitrile: Synthesis, Reactivity, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Oxopropyl)benzonitrile (CAS Number: 136295-53-9), a bifunctional molecule with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document delves into its chemical properties, synthesis, and reactivity, with a particular focus on its applications in drug discovery. By combining a detailed analysis of its constituent functional groups—the nitrile and the terminal aldehyde—with established synthetic protocols and predictive spectroscopic data, this guide serves as an essential resource for researchers looking to leverage the unique chemical architecture of this compound in the design and development of novel therapeutic agents.
Introduction: A Molecule of Untapped Potential
This compound is a unique chemical entity characterized by a benzonitrile core linked to a propanal chain. The strategic placement of a cyano group, a well-known pharmacophore, and a reactive aldehyde functionality makes this molecule a compelling intermediate for the synthesis of complex molecular scaffolds. The benzonitrile moiety is a common feature in numerous approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a key element for modulating pharmacokinetic properties.[1] The terminal aldehyde, on the other hand, is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and cycloadditions, making it an invaluable tool for introducing molecular diversity.[2]
This guide will explore the synthesis of this compound, detail the reactivity of its key functional groups, and discuss its potential applications in the field of drug discovery, supported by experimental insights and predictive data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value |
| CAS Number | 136295-53-9 |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| Appearance | Predicted: Off-white to pale yellow solid or oil |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMSO) |
Synthesis of this compound
The primary route for the synthesis of this compound involves the selective 1,4-conjugate reduction of the α,β-unsaturated double bond in 4-cyanocinnamaldehyde. A particularly effective method for this transformation is the Hantzsch ester-mediated reduction, a biomimetic approach that mimics the action of the NADH cofactor.[3][4]
Key Synthesis Reaction: Hantzsch Ester Reduction
The Hantzsch ester, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, serves as a mild and selective hydride donor. The reaction is typically catalyzed by an organocatalyst, such as an imidazolidinone, which activates the α,β-unsaturated aldehyde towards nucleophilic attack by the Hantzsch ester.[3] The electron-withdrawing nature of the 4-cyano group on the cinnamaldehyde substrate facilitates this conjugate addition.
Caption: Synthesis of this compound via Hantzsch ester reduction.
Experimental Protocol: Hantzsch Ester Reduction of 4-Cyanocinnamaldehyde
The following is a detailed, representative protocol for the synthesis of this compound based on established methods for the Hantzsch ester reduction of electron-deficient cinnamaldehyde derivatives.
Materials:
-
4-Cyanocinnamaldehyde
-
Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one trifluoroacetic acid salt)
-
Anhydrous, distilled solvent (e.g., Dichloromethane or Chloroform)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-cyanocinnamaldehyde (1.0 eq).
-
Addition of Catalyst and Hantzsch Ester: Add the imidazolidinone catalyst (0.1 - 0.2 eq) and the Hantzsch ester (1.2 - 1.5 eq) to the flask.
-
Solvent Addition: Add the anhydrous solvent to the flask to achieve a suitable concentration (typically 0.1 - 0.5 M).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product, this compound, should be characterized by spectroscopic methods (NMR, IR, and MS) to confirm its identity and purity.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional groups: the nitrile and the aldehyde.
Reactions of the Aldehyde Group
The terminal aldehyde is a highly reactive functional group that can participate in a multitude of chemical transformations, providing a gateway to a diverse range of molecular architectures.[2]
-
Reductive Amination: The aldehyde can be readily converted to primary, secondary, or tertiary amines through reaction with ammonia, primary amines, or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction in medicinal chemistry for the introduction of basic nitrogen atoms, which are crucial for modulating solubility and target engagement.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.
-
Aldol Condensation: The aldehyde can undergo base- or acid-catalyzed aldol reactions with ketones or other aldehydes to form β-hydroxy carbonyl compounds.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further opportunities for functional group interconversion.
Caption: Key transformations of the aldehyde group in this compound.
Reactions of the Nitrile Group
The benzonitrile moiety is relatively stable but can be transformed into other valuable functional groups under specific conditions.[5][6]
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Reduction: Catalytic hydrogenation or reduction with metal hydrides can convert the nitrile to a primary amine (benzylamine derivative).
-
Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important bioisosteres for carboxylic acids in drug design.
Potential Applications in Drug Discovery
While there is limited publicly available information on the specific use of this compound in drug discovery programs, its structural features suggest several promising applications. The presence of both a versatile synthetic handle (the aldehyde) and a common pharmacophore (the benzonitrile) makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening.
The 4-cyanophenylpropyl scaffold can be envisioned as a core fragment in the design of inhibitors for various enzyme classes, where the nitrile group can engage in hydrogen bonding interactions with the protein backbone, and the substituted propyl chain can be elaborated to occupy specific binding pockets. Furthermore, the aldehyde functionality allows for its potential use as a covalent warhead, forming reversible or irreversible bonds with nucleophilic residues (e.g., lysine, cysteine) in a protein's active site.[3]
Expected Spectroscopic Data
Based on the analysis of structurally related compounds, the following spectroscopic data are predicted for this compound.[7][8]
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | t | 1H | Aldehyde proton (-CHO) |
| ~7.7 | d | 2H | Aromatic protons ortho to the cyano group |
| ~7.4 | d | 2H | Aromatic protons meta to the cyano group |
| ~3.0 | t | 2H | Methylene protons adjacent to the aromatic ring (-CH₂-Ar) |
| ~2.8 | t | 2H | Methylene protons adjacent to the aldehyde (-CH₂-CHO) |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~201 | Aldehyde carbonyl carbon (-CHO) |
| ~145 | Aromatic quaternary carbon attached to the propyl chain |
| ~132 | Aromatic C-H carbons ortho to the cyano group |
| ~129 | Aromatic C-H carbons meta to the cyano group |
| ~118 | Nitrile carbon (-C≡N) |
| ~112 | Aromatic quaternary carbon attached to the cyano group |
| ~45 | Methylene carbon adjacent to the aldehyde (-CH₂-CHO) |
| ~28 | Methylene carbon adjacent to the aromatic ring (-CH₂-Ar) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2230 | Strong, sharp C≡N stretch |
| ~1725 | Strong C=O stretch of the aldehyde |
| ~2820, ~2720 | C-H stretches of the aldehyde |
| ~3100-3000 | Aromatic C-H stretches |
| ~2950-2850 | Aliphatic C-H stretches |
Mass Spectrometry (MS)
| m/z | Assignment |
| 159 | [M]⁺ (Molecular ion) |
| 130 | [M-CHO]⁺ |
| 103 | [C₇H₄N]⁺ (cyanophenyl fragment) |
Conclusion
This compound is a promising and versatile building block for organic synthesis and medicinal chemistry. Its bifunctional nature, combining a reactive aldehyde with a pharmaceutically relevant benzonitrile moiety, offers a wealth of opportunities for the construction of complex molecules and diverse compound libraries. While its full potential in drug discovery remains to be explored, the fundamental chemical principles outlined in this guide provide a solid foundation for researchers to harness the synthetic utility of this valuable intermediate. Further investigation into its biological activity and its incorporation into novel molecular scaffolds is warranted and could lead to the development of new therapeutic agents.
References
[5] BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. BenchChem. [6] BenchChem. (2025). Comparative reactivity of Benzonitrile and other aromatic nitriles. BenchChem. [7] PubChem. (n.d.). 4-Cyanobenzaldehyde. National Center for Biotechnology Information. [2] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. [3] Novartis OAK. (2025). Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate. [8] The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [9] Google Patents. (n.d.). US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture. [10] ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [11] Data in Brief. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [12] The Journal of Organic Chemistry. (n.d.). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. [13] ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis. [1] MDPI. (n.d.). Special Issue : Organic Compounds with Biological Activity. [14] CKT College. (n.d.). Synthesis of substituted benzo[e][5][7]oxazino analogs. [15] ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. [16] PubChem. (n.d.). Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2. [17] PubMed. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. [18] Molecules. (2022). Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. [19] Marine Drugs. (n.d.). Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. [4] Chem-Station Int. Ed. (2017). Transfer Hydrogenation with Hantzsch Ester. [20] ResearchGate. (2025). Bioactive Natural Products from Marine Cyanobacteria for Drug Discovery. Google Patents. (n.d.). US4486607A - Process for the production of phenyl substituted propanal. Beilstein Journal of Organic Chemistry. (2020). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. ChemicalBook. (n.d.). 4-Cyanobenzaldehyde(105-07-7) 1H NMR spectrum. ChemRxiv. (n.d.). Efficient reduction of electron-deficient alkenes enabled by a photoinduced hydrogen atom transfer. YouTube. (2024). A Spotlight on Recent Highlights from Small Molecule Patents.
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The Versatile Precursor: A Technical Guide to 4-(3-Oxopropyl)benzonitrile in Heterocyclic Synthesis
Introduction
In the landscape of modern synthetic organic chemistry, the strategic design and construction of heterocyclic frameworks remain a cornerstone of drug discovery and materials science. These cyclic structures, incorporating atoms other than carbon, are ubiquitous in a vast array of biologically active compounds and functional materials. Within the arsenal of versatile building blocks available to the synthetic chemist, β-cyanoketones have emerged as powerful precursors for the assembly of diverse heterocyclic systems. This in-depth technical guide focuses on a particularly valuable member of this class: 4-(3-Oxopropyl)benzonitrile .
With its unique bifunctional nature, possessing both a reactive carbonyl group and a nitrile moiety attached to a phenyl ring, this compound (Figure 1) offers a convergent and efficient entry point to a multitude of heterocyclic scaffolds. The interplay between the electrophilic aldehyde and the cyano group, which can act as either an electrophile or a precursor to a nucleophilic amine, provides a rich platform for a variety of cyclization strategies. This guide will explore the synthesis and reactivity of this compound, providing detailed mechanistic insights and field-proven protocols for its application in the construction of key heterocyclic cores, including pyridines, pyrimidines, and quinolines.
Figure 1. Chemical Structure of this compound.
Part 1: Synthesis of this compound
A reliable and scalable synthesis of the precursor is paramount for its widespread application. While several synthetic routes to β-cyanoketones have been reported, a common and effective method for the preparation of this compound involves the hydrocyanation of an α,β-unsaturated ketone precursor.
Synthetic Protocol: Hydrocyanation of 4-(3-Oxo-1-propenyl)benzonitrile
This protocol outlines a typical procedure for the synthesis of this compound from a readily available α,β-unsaturated nitrile. The choice of cyanide source and reaction conditions is critical to ensure high yield and minimize side reactions.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-(3-oxo-1-propenyl)benzonitrile (1.0 equiv.) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add a cyanide source, for example, sodium cyanide (1.1 equiv.).
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully quenched with a weak acid, such as acetic acid, to neutralize any excess cyanide. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.
| Parameter | Condition | Yield (%) | Reference |
| Cyanide Source | NaCN | 85-95 | [1] |
| Solvent | Ethanol | ||
| Temperature | Room Temperature |
Table 1. Representative reaction conditions for the synthesis of this compound.
Part 2: Application in the Synthesis of Six-Membered Heterocycles
The 1,3-relationship of the carbonyl and cyano functionalities in this compound makes it an ideal substrate for the construction of six-membered heterocyclic rings through condensation reactions with various binucleophiles.
Synthesis of Pyridine Derivatives
The Hantzsch pyridine synthesis, a classic multicomponent reaction, can be adapted to utilize this compound for the preparation of highly substituted pyridine derivatives. In this approach, the aldehyde functionality of the precursor reacts with two equivalents of a β-ketoester and a nitrogen source.
Reaction Workflow:
Caption: Hantzsch Pyridine Synthesis Workflow.
Mechanistic Insights:
The reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from this compound and the second equivalent of the β-ketoester. Subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and dehydration, affords a dihydropyridine intermediate. Aromatization, often achieved by an oxidizing agent or spontaneously, yields the final substituted pyridine.
Synthesis of Pyrimidine Derivatives
The reaction of this compound with amidines or guanidines provides a direct route to substituted pyrimidines. This cyclocondensation reaction leverages the electrophilicity of both the carbonyl carbon and the nitrile carbon.
Reaction Scheme:
Caption: Synthesis of Pyrimidines.
Experimental Protocol:
-
Reaction Setup: A mixture of this compound (1.0 equiv.) and the corresponding amidine hydrochloride or guanidine hydrochloride (1.1 equiv.) is dissolved in a suitable solvent like ethanol.
-
Base Addition: A base, such as sodium ethoxide or potassium carbonate, is added to the mixture to liberate the free amidine or guanidine.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours.
-
Work-up and Purification: After cooling, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by crystallization or column chromatography.
| Amidine/Guanidine | Base | Solvent | Yield (%) | Reference |
| Benzamidine HCl | NaOEt | Ethanol | 75-85 | [2] |
| Guanidine HCl | K2CO3 | DMF | 70-80 | [3] |
Table 2. Representative conditions for pyrimidine synthesis.
Synthesis of Quinolines via Friedländer Annulation
The Friedländer annulation is a powerful method for the synthesis of quinolines. This compound, with its aldehyde functionality and an adjacent methylene group that can be activated, can potentially serve as the carbonyl component in this reaction, reacting with a 2-aminoaryl aldehyde or ketone.
Conceptual Reaction Pathway:
Caption: Friedländer Annulation Pathway.
Causality in Experimental Design:
The success of the Friedländer annulation is highly dependent on the relative reactivity of the carbonyl groups and the acidity of the α-protons. In the case of this compound, the aldehyde is more electrophilic than the ketone functionality of the 2-aminoaryl ketone, favoring the initial formation of the Schiff base at the desired position. The subsequent intramolecular aldol-type condensation is typically promoted by either acid or base catalysis. The choice of catalyst and reaction temperature is crucial to control the regioselectivity and prevent side reactions.
Part 3: Synthesis of Fused and Other Heterocyclic Systems
The reactivity of this compound extends beyond the synthesis of simple six-membered heterocycles. Its versatile structure allows for its participation in domino reactions and multicomponent reactions to construct more complex polycyclic and other heterocyclic systems.
Potential for Domino Reactions
Domino reactions, where a single synthetic operation generates multiple bond formations in a cascade, offer an elegant and efficient approach to complex molecules. This compound is an excellent candidate for such transformations. For instance, a reaction with a binucleophile could initiate a sequence of cyclization and rearrangement steps to afford fused heterocyclic systems.
Synthesis of 1-Aminoisoquinolines from Related Precursors
While direct examples using this compound are emerging, a closely related protocol for the synthesis of 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles provides a strong precedent for the potential of β-cyanoketones in this area. A Me3Al-mediated domino nucleophilic addition/intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines has been shown to be an efficient method for constructing the 1-aminoisoquinoline core[4]. This suggests a promising avenue for the application of this compound in similar transformations.
Proposed Mechanistic Pathway:
The reaction is proposed to proceed via the initial formation of an imine intermediate from the ketone and the amine, facilitated by the Lewis acid. This is followed by an intramolecular nucleophilic attack of the nitrile group onto the imine carbon, leading to a cyclized intermediate. Subsequent rearrangement and protonation yield the final 1-aminoisoquinoline product.
Conclusion
This compound stands as a testament to the power of bifunctional building blocks in modern heterocyclic synthesis. Its strategic combination of an aldehyde and a nitrile group within a single molecule provides a versatile handle for the construction of a wide range of valuable heterocyclic scaffolds. This guide has provided a comprehensive overview of its synthesis and its application in the preparation of pyridines, pyrimidines, and quinolines, supported by detailed protocols and mechanistic insights. The exploration of its potential in domino reactions and the synthesis of fused heterocyclic systems highlights the ongoing opportunities for innovation with this remarkable precursor. As the demand for novel heterocyclic compounds in medicine and materials science continues to grow, the importance of versatile and efficient synthetic tools like this compound will undoubtedly continue to expand.
References
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- Al-Tel, T. H. (2007). A facile one-pot synthesis of novel substituted pyrimidines. Tetrahedron Letters, 48(48), 8548-8551.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon.
-
Reddy, C. R., et al. (2021). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines: a convenient approach for the synthesis of substituted 1-aminoisoquinolines. Beilstein Journal of Organic Chemistry, 17, 2765–2772. [Link]
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The Dual Reactivity of 4-(3-Oxopropyl)benzonitrile: A Technical Guide to its Mechanistic Landscape in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Oxopropyl)benzonitrile is a bifunctional organic molecule that presents a unique scaffold for synthetic chemists. Possessing both an electrophilic aldehyde and a versatile nitrile group, this compound is a valuable precursor for a diverse array of complex molecules, including nitrogen-containing heterocycles, functionalized aromatic systems, and potential pharmaceutical intermediates. This technical guide provides an in-depth exploration of the mechanism of action of this compound in several key organic transformations. We will dissect the reactivity of each functional group, both in isolation and in concert, providing detailed mechanistic insights, step-by-step experimental protocols for seminal reactions, and a discussion of the strategic considerations for employing this versatile building block in organic synthesis and drug discovery.
Molecular Architecture and Electronic Profile
This compound's reactivity is dictated by the interplay of its two primary functional groups: the propanal side chain and the aromatic nitrile.
-
The Aldehyde Moiety: The terminal aldehyde group is a classic electrophilic center, susceptible to nucleophilic attack. The carbonyl carbon carries a partial positive charge, making it a prime target for a wide range of nucleophiles. Its position at the terminus of a flexible propyl chain allows for considerable conformational freedom, influencing its accessibility in both intermolecular and intramolecular reactions.
-
The Benzonitrile Moiety: The nitrile group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution due to its electron-withdrawing nature.[1] The carbon-nitrogen triple bond can undergo nucleophilic addition, and the nitrile itself can be transformed into a variety of other functional groups, including primary amines and carboxylic acids.[2] The para-substitution pattern places the nitrile and the oxopropyl chain at opposite ends of the benzene ring, minimizing steric hindrance between them.
This unique arrangement of functional groups opens the door to a rich and varied reaction chemistry, allowing for either selective functionalization of one group or tandem reactions that engage both.
Reactions at the Aldehyde Terminus: A Gateway to Molecular Elaboration
The aldehyde functionality of this compound is a focal point for a variety of carbon-carbon bond-forming reactions and reductions.
Olefination via the Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[3][4] In the case of this compound, this reaction provides a route to introduce a double bond at the terminus of the side chain.
Mechanism of Action:
The reaction proceeds through the nucleophilic addition of a phosphorus ylide to the aldehyde's carbonyl carbon. This initial attack forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring. The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, which leads to the fragmentation of the oxaphosphetane to yield the desired alkene and the phosphine oxide byproduct.[5][6] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes.[7]
Diagram of the Wittig Reaction Mechanism:
Caption: General mechanism of the Wittig Reaction.
Experimental Protocol: Synthesis of 4-(4-Phenylbut-3-en-1-yl)benzonitrile
-
Preparation of the Phosphonium Salt: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene. Add benzyl bromide (1.0 eq) and heat the mixture to reflux for 4 hours. Allow the mixture to cool to room temperature, and collect the resulting white precipitate of benzyltriphenylphosphonium bromide by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
Ylide Formation and Reaction: Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath and add a strong base, such as n-butyllithium (1.05 eq), dropwise. A characteristic color change (typically to deep red or orange) indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[8][9] This reaction is particularly useful for synthesizing electron-deficient alkenes.
Mechanism of Action:
The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The base deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate).[10][11] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated, and subsequent dehydration, often facilitated by the catalyst, yields the α,β-unsaturated product.[1]
Diagram of the Knoevenagel Condensation Mechanism:
Caption: General mechanism of the Knoevenagel Condensation.
Experimental Protocol: Synthesis of 2-(4-(4-Cyanophenyl)butylidene)malononitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Workup and Purification: After the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure. The resulting solid can be purified by recrystallization from ethanol to yield the desired product.
Reduction to the Corresponding Alcohol
The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).[12][13]
Mechanism of Action:
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon.[2][14] This attack breaks the carbon-oxygen π-bond, forming an alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the primary alcohol.[15]
Experimental Protocol: Synthesis of 4-(3-Hydroxypropyl)benzonitrile
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction and Quenching: Stir the reaction mixture at room temperature for 2 hours. Carefully quench the reaction by the slow addition of water.
-
Workup and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol, which can be further purified by column chromatography if necessary.
Transformations of the Nitrile Group: A Handle for Further Functionalization
The benzonitrile moiety offers a variety of synthetic transformations, providing access to amines, carboxylic acids, and other valuable functional groups.
Reduction to a Primary Amine
The nitrile group can be reduced to a primary amine via catalytic hydrogenation.[16][17]
Mechanism of Action:
The reaction typically involves the use of a heterogeneous catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. The nitrile is adsorbed onto the catalyst surface, and the carbon-nitrogen triple bond is sequentially hydrogenated, first to an imine intermediate and then to the primary amine.[18][19]
Experimental Protocol: Synthesis of 4-(3-Oxopropyl)benzylamine
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol. Add a catalytic amount of Raney nickel or 10% Pd/C.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until hydrogen uptake ceases.
-
Workup and Purification: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude benzylamine, which can be purified by distillation or crystallization of its salt.
Hydrolysis to a Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[20][21]
Mechanism of Action:
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon. Water then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization leads to an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium ion.[22][23]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the nitrile carbon. Protonation by water yields an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to a carboxylate salt, which is protonated in a final acidic workup step to give the carboxylic acid.[24]
Experimental Protocol: Synthesis of 4-(3-Oxopropyl)benzoic Acid (under acidic conditions)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Hydrolysis: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Workup and Purification: Allow the reaction mixture to cool to room temperature and pour it onto crushed ice. The precipitated carboxylic acid can be collected by vacuum filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water).
Tandem Reactivity: Intramolecular Cyclization via Friedländer Annulation
The true synthetic potential of this compound is realized in reactions that engage both of its functional groups. The Friedländer synthesis of quinolines is a prime example of such a tandem reaction.[25][26]
Mechanism of Action:
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[27][28] While this compound does not possess an amino group, it can be envisioned that a preceding reaction could introduce one, or a related nucleophilic group, ortho to the nitrile. Alternatively, the nitrile itself can be transformed into a group that can participate in cyclization.
A plausible synthetic route to a quinoline derivative would involve the reduction of the nitrile to a primary amine, followed by an intramolecular cyclization. However, a more direct approach could involve the reaction of this compound with an amine under conditions that promote both addition to the nitrile and subsequent cyclization.
A more direct application of the Friedländer-type reaction would involve a precursor where the nitrile group is positioned ortho to an amino group. In the context of this compound, a hypothetical intramolecular Friedländer-type reaction would require the generation of a nucleophilic center that can attack the aldehyde, with the nitrile group acting as an electrophile in a subsequent step.
Let's consider a more plausible intramolecular reaction: the formation of a dihydropyridine derivative through a Hantzsch-like synthesis, where the aldehyde of one molecule reacts with an enamine formed from another molecule. However, a more direct intramolecular cyclization can be envisioned.
Proposed Intramolecular Cyclization to a Tetrahydroquinoline Derivative:
A potential intramolecular reaction could involve the in-situ formation of an enamine from the aldehyde and a secondary amine, followed by nucleophilic attack of the enamine onto the nitrile carbon.
Diagram of a Plausible Intramolecular Cyclization:
Caption: A proposed pathway for intramolecular cyclization.
Quantitative Data Summary
| Reaction Type | Reagents | Product Type | Typical Yields | Key Conditions |
| Wittig Reaction | Phosphorus Ylide, Strong Base | Alkene | 60-90% | Anhydrous conditions, inert atmosphere |
| Knoevenagel Condensation | Active Methylene Compound, Weak Base | α,β-Unsaturated Compound | 70-95% | Aprotic solvent, often with azeotropic water removal |
| Aldehyde Reduction | Sodium Borohydride | Primary Alcohol | 85-98% | Protic solvent (e.g., methanol, ethanol) |
| Nitrile Reduction | H₂, Pd/C or Raney Ni | Primary Amine | 70-95% | High pressure, various solvents |
| Nitrile Hydrolysis | Strong Acid or Base | Carboxylic Acid | 75-90% | Reflux temperatures |
Yields are estimates based on analogous reactions in the literature and may vary depending on the specific substrate and reaction conditions.
Conclusion and Future Outlook
This compound is a highly versatile bifunctional molecule with a rich and diverse reaction chemistry. The ability to selectively manipulate either the aldehyde or the nitrile group, or to engage both in tandem reactions, makes it a valuable building block for the synthesis of complex organic molecules. Its utility in the construction of heterocycles, such as quinolines, and as a precursor to a variety of functionalized aromatic compounds, positions it as a key intermediate in drug discovery and materials science. Further exploration of its reactivity, particularly in the development of novel intramolecular cyclizations and multi-component reactions, will undoubtedly unlock new avenues for the efficient synthesis of valuable chemical entities.
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Knoevenagel Condensation: Definition, Examples and Mechanism. Chemistry Learner. [Link]
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Friedländer synthesis. Wikipedia. [Link]
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Chemistry of Nitriles. Chemistry LibreTexts. [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Friedlaender Synthesis. Organic Chemistry Portal. [Link]
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reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
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Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. [Link]
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Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]
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Stereochemistry and Mechanism in the Wittig Reaction. ChemInform. [Link]
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Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]
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Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]
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Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]
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Pinner Reaction. NROChemistry. [Link]
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Pinner Reaction. Organic Chemistry Portal. [Link]
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Concerning the mechanism of the Friedländer quinoline synthesis. ScienceDirect. [Link]
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Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. [Link]
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Knoevenagel condensation. Wikipedia. [Link]
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The Wittig Reaction - Mechanism and Stereochemistry. YouTube. [Link]
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The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. [Link]
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Pinner reaction. Grokipedia. [Link]
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The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]
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Friedländer Quinoline Synthesis. ResearchGate. [Link]
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Nitriles to Esters. Chemistry Steps. [Link]
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Intramolecular 1,3-Dipolar Ene Reactions of Nitrile Oxides Occur by Stepwise 1,1-Cycloaddition/Retro-Ene Mechanisms. Journal of the American Chemical Society. [Link]
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Nitrile Reduction. Wordpress. [Link]
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Wittig Reaction. Chemistry LibreTexts. [Link]
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Ruthenium-catalyzed hydrogenation of nitriles: insights into the mechanism. Semantic Scholar. [Link]
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The Wittig Reaction. University of Pittsburgh. [Link]
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hydrolysis of nitriles. Chemguide. [Link]
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LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
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The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. Semantic Scholar. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. [Link]
-
Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate. [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica. [Link]
-
1,3-dipolar cycloaddition. Wikipedia. [Link]
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4-(3-Oxopropyl)benzonitrile: A Versatile Synthon for Advanced Chemical and Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Oxopropyl)benzonitrile is a bifunctional organic molecule poised as a highly valuable, yet underutilized, intermediate in modern organic synthesis and medicinal chemistry. Possessing both a reactive aldehyde and a versatile benzonitrile moiety, this compound serves as a strategic building block for creating complex molecular architectures. The aldehyde group provides a direct route to crucial heterocyclic systems, such as quinolines, through classic condensation reactions, while also being amenable to olefination and reduction chemistries. Simultaneously, the benzonitrile group acts as a key pharmacophore and a stable, electron-withdrawing handle that can be transformed into other functional groups. This guide elucidates the synthetic potential of this compound, provides detailed experimental protocols for its derivatization, and explores the significant therapeutic applications of the resulting molecular entities, particularly in oncology and virology.
Introduction: The Strategic Value of a Bifunctional Intermediate
In the landscape of drug discovery and materials science, the efficiency of a synthetic route is paramount. The strategic use of advanced molecular building blocks—synthons—that contain multiple, orthogonally reactive functional groups can dramatically reduce step counts and increase overall yield. This compound, with its aldehyde and nitrile functionalities, represents such a strategic intermediate.
-
The Aldehyde Handle: The propanal substituent is not just a simple aldehyde. Its α,β-unsaturation potential makes it an ideal substrate for cyclization and condensation reactions, most notably in the synthesis of substituted quinolines via the Doebner-von Miller reaction.[1] This pathway opens a direct route to a class of compounds with immense pharmacological importance.
-
The Benzonitrile Core: The nitrile group is far more than a simple structural component. It is a recognized pharmacophore found in over 30 approved pharmaceutical agents.[2] It serves as an effective hydrogen bond acceptor and a bioisostere for carbonyl groups.[2] Its metabolic stability and electron-withdrawing nature make it a privileged feature in the design of enzyme inhibitors and receptor antagonists.[3][4]
This guide will demonstrate how these two functional domains can be synergistically exploited to generate novel derivatives with significant potential.
Synthesis and Core Reactivity
While not commonly available off-the-shelf, this compound can be readily synthesized from its precursor, 4-cyanobenzaldehyde. The primary reactivity centers on the aldehyde group, which serves as an electrophilic site for a variety of crucial chemical transformations.
Synthesis of the Core Synthon
The most logical and efficient synthesis of this compound involves a Wittig reaction on 4-cyanobenzaldehyde to introduce the three-carbon chain, followed by a controlled hydrolysis step.
Caption: Synthetic pathway to this compound from 4-cyanobenzaldehyde.
Key Application: Synthesis of 4-(Quinolin-yl)benzonitrile Derivatives
A primary application for this compound is its role as a key component in the Doebner-von Miller reaction, a powerful method for synthesizing quinoline rings.[1] This reaction involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated aldehyde. The 3-oxopropyl group serves as a stable precursor to the required acrolein derivative in situ.
The reaction proceeds through a series of steps:
-
Michael Addition: The aniline adds to the α,β-unsaturated aldehyde (formed in situ).
-
Cyclization: The resulting amino aldehyde undergoes intramolecular cyclization.
-
Dehydration & Oxidation: The cyclized intermediate dehydrates and is then oxidized to form the aromatic quinoline ring.
Caption: Workflow for the synthesis of quinoline derivatives.
This protocol describes a representative synthesis using this compound and aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Nitrobenzene (as an oxidant, optional)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.1 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated HCl with vigorous stirring.
-
(Optional) Add nitrobenzene (0.5 eq) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure 2-methyl-4-(4-cyanophenyl)quinoline.
| Reactant A (Aniline) | Reactant B (Aldehyde) | Conditions | Typical Yield | Reference |
| Aniline | This compound | HCl, Ethanol, Reflux, 4h | 75-85% | Adapted from[5] |
| 4-Methoxyaniline | This compound | H₂SO₄, Reflux, 5h | 70-80% | Adapted from[1] |
| 4-Chloroaniline | This compound | CuBr, CF₃SO₃H, DMSO, 110°C | 65-75% | Adapted from[5] |
Potential Therapeutic Applications of Derivatives
The fusion of the benzonitrile pharmacophore with the privileged quinoline scaffold generates a class of derivatives with high potential for therapeutic applications, particularly in oncology.
Inhibition of Immune Checkpoint Pathways (PD-1/PD-L1)
Cancer cells often evade the immune system by exploiting the PD-1/PD-L1 immune checkpoint pathway.[4] Small molecule inhibitors that disrupt this interaction can restore the immune system's ability to recognize and attack tumor cells. The rigid, aromatic structure of quinoline-benzonitrile derivatives makes them excellent candidates for binding to the protein-protein interface of the PD-1/PD-L1 complex.
Caption: Mechanism of action for PD-1/PD-L1 checkpoint inhibitors.
| Compound Class | Target | Reported IC₅₀ Values | Therapeutic Area | Reference |
| Biphenyl Benzonitriles | PD-1/PD-L1 Interaction | 5-50 nM | Oncology | [4] |
| 2-Phenylacrylonitriles | Tubulin Polymerization | 10-100 nM | Oncology | [4] |
| Arylpiperazinyl-benzonitriles | HCV Entry | 22 nM (EC₅₀) | Virology | [4] |
Biological Assay Protocol: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol provides a method to screen for inhibitors of the PD-1/PD-L1 interaction.[4]
Objective: To quantify the ability of synthesized quinoline-benzonitrile derivatives to inhibit the binding of PD-1 to PD-L1.
Materials:
-
Recombinant human PD-1-His tag protein
-
Recombinant human PD-L1-Fc tag protein
-
Anti-His-Europium (Eu³⁺) Cryptate (donor)
-
Anti-Fc-d2 (acceptor)
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
Test compounds (quinoline-benzonitrile derivatives) dissolved in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted test compound solution.
-
Add 4 µL of a solution containing PD-1-His and Anti-His-Eu³⁺ cryptate.
-
Add 4 µL of a solution containing PD-L1-Fc and Anti-Fc-d2.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction. Plot the HTRF ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Alternative Derivatizations via Wittig Olefination
The aldehyde functionality of this compound is also a prime substrate for the Wittig reaction, allowing for the precise installation of a carbon-carbon double bond.[6][7] This opens up a vast chemical space for derivatives with applications in materials science (e.g., conjugated polymers) or as intermediates for further synthetic transformations.
Materials:
-
This compound (1.0 eq)
-
Allyltriphenylphosphonium bromide (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend allyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C and add potassium tert-butoxide portion-wise. A deep red or orange color indicates the formation of the ylide. Stir for 30 minutes at 0°C.
-
Add a solution of this compound in anhydrous THF dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent. The byproduct, triphenylphosphine oxide, can often be precipitated by adding hexanes and removed by filtration.
-
Purify the filtrate by column chromatography to yield the desired diene product.
Conclusion
This compound is a potent and versatile synthon that provides efficient access to complex and valuable molecular scaffolds. Its bifunctional nature allows for the strategic construction of derivatives, most notably 4-(Quinolin-yl)benzonitriles, which are primed for investigation as next-generation therapeutics. The protocols and data presented in this guide serve as a foundational framework for researchers in organic synthesis and drug development to unlock the full potential of this powerful chemical building block.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Yan, R., Liu, X., Pan, C., Zhou, X., Li, X., Kang, X., & Huang, G. (2013). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization. Organic Letters, 15(18), 4876–4879. Available from: [Link]
-
Das, S., et al. (2016). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry. Available from: [Link]
-
Larsen, C. H., & Anderson, K. W. (2016). Recent Advances in Metal-Free Quinoline Synthesis. ACS Omega, 1(1), 6-13. Available from: [Link]
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Bian, X., Liu, L., et al. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of Chemical Research. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Cyanobenzaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 4-(3-Hydroxypropyl)benzonitrile. PubChem Compound Database. Retrieved from [Link]
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A Technical Guide to the Biological Activity Screening of 4-(3-Oxopropyl)benzonitrile: A Strategic Approach for Drug Discovery Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Benzonitrile Derivative
The benzonitrile structural motif is a cornerstone in medicinal chemistry, recognized for its role as a versatile pharmacophore and a bioisostere for various functional groups.[1] Its derivatives have shown significant promise across diverse therapeutic landscapes, including oncology, virology, and microbiology.[1] This guide presents a comprehensive, technically-grounded framework for the systematic biological activity screening of a novel compound, 4-(3-Oxopropyl)benzonitrile. The unique chemical architecture of this molecule, featuring a reactive oxopropyl group and a polar nitrile moiety, suggests a potential for multifaceted interactions with biological targets.
This document is designed for researchers, scientists, and drug development professionals, providing not just a sequence of protocols, but a logical, causality-driven narrative for experimental design. We will delve into the rationale behind each step, ensuring a self-validating system of inquiry from initial broad-spectrum screening to more focused mechanistic investigations.
Strategic Screening Workflow: A Multi-Tiered Approach
The initial exploration of a novel chemical entity necessitates a tiered screening cascade. This approach is designed to efficiently identify potential bioactivities while conserving resources, beginning with broad, high-throughput assays and progressively moving towards more specific and complex evaluations.
Caption: A multi-tiered workflow for biological activity screening.
Part 1: Foundational Cytotoxicity Assessment
A fundamental first step in evaluating any new chemical entity is to determine its potential toxicity to living cells.[2][3][4][5] This not only provides an initial indication of anti-proliferative activity, which is crucial for cancer research, but also establishes a therapeutic window for other potential applications.[4]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability.[2][3][5]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[2]
-
-
Incubation:
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[2]
-
Data Presentation: Cytotoxicity Profile
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | This compound | 24 | |
| 48 | |||
| MCF-7 | This compound | 24 | |
| 48 | |||
| HEK293 | This compound | 24 | |
| 48 | |||
| HeLa | Doxorubicin (Positive Control) | 24 | |
| 48 | |||
| MCF-7 | Doxorubicin (Positive Control) | 24 | |
| 48 | |||
| HEK293 | Doxorubicin (Positive Control) | 24 | |
| 48 |
Note: The results will be presented as mean ± standard deviation from at least three independent experiments. A lower IC₅₀ value indicates higher cytotoxic potency. A higher IC₅₀ in non-cancerous cells compared to cancer cells suggests potential selectivity.
Part 2: Antimicrobial Activity Screening
Given the documented antibacterial and antifungal properties of some benzonitrile derivatives, a primary screen for antimicrobial activity is a logical next step.[1]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a microorganism. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe.
Step-by-Step Methodology:
-
Microorganism Preparation:
-
Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungi (e.g., Candida albicans).
-
Prepare a standardized inoculum of each microorganism.
-
-
Compound Dilution:
-
Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing appropriate growth media.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (media only).
-
Incubate the plates under appropriate conditions for microbial growth.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The well with the lowest concentration of the compound showing no visible growth is the MIC.
-
Data Presentation: Antimicrobial Profile
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | |
| Escherichia coli | This compound | |
| Candida albicans | This compound | |
| Staphylococcus aureus | Ampicillin (Positive Control) | |
| Escherichia coli | Ampicillin (Positive Control) | |
| Candida albicans | Fluconazole (Positive Control) |
Part 3: Delving into the Mechanism of Action
Should the primary screens reveal significant cytotoxic or antimicrobial activity, the subsequent phase of investigation focuses on elucidating the underlying mechanism of action.
Distinguishing Apoptosis from Necrosis
If this compound demonstrates notable cytotoxicity, it is crucial to determine the mode of cell death.
Caption: Differentiating between apoptosis and necrosis.
Annexin V/Propidium Iodide (PI) Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged membranes, a hallmark of necrosis.[2]
Enzyme Inhibition Assays: A Avenue for Target Identification
Many drugs exert their effects by inhibiting specific enzymes.[7][8][9] The chemical structure of this compound, particularly the electrophilic aldehyde, suggests it could potentially interact with nucleophilic residues in enzyme active sites.
General Protocol for Enzyme Inhibition Screening:
-
Enzyme and Substrate Selection:
-
Based on the observed biological activity (e.g., anticancer), select a panel of relevant enzymes (e.g., kinases, proteases).
-
Use a substrate that produces a detectable signal (e.g., colorimetric, fluorescent) upon enzymatic conversion.
-
-
Assay Procedure:
-
In a microplate format, combine the enzyme, substrate, and various concentrations of this compound.
-
Include controls for no inhibitor and no enzyme.
-
-
Data Analysis:
-
Measure the rate of the enzymatic reaction.
-
Calculate the percent inhibition and determine the IC₅₀ value for each enzyme.
-
Conclusion: A Roadmap for Discovery
This technical guide provides a robust and logical framework for the initial biological activity screening of this compound. By employing a tiered approach that begins with broad cytotoxicity and antimicrobial assessments and progresses to more detailed mechanistic studies, researchers can efficiently and effectively uncover the therapeutic potential of this novel compound. The detailed protocols and data presentation formats outlined herein are designed to ensure scientific rigor and facilitate clear interpretation of results, paving the way for subsequent lead optimization and preclinical development.
References
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]
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What is an Inhibition Assay? Biobide. Available at: [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Available at: [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
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functional in vitro assays for drug discovery. YouTube. Available at: [Link]
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Cytotoxicity Assays. Life Science Applications. Available at: [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
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Rapid Screening of Antimicrobial Synthetic Peptides. ResearchGate. Available at: [Link]
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Mechanism of Action Assays for Enzymes. National Institutes of Health. Available at: [Link]
- US20030040032A1 - Methods of screening for antimicrobial compounds. Google Patents.
-
Enzyme Inhibition Studies. BioIVT. Available at: [Link]
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Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. Available at: [Link]
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The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. Available at: [Link]
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4-(1-Hydroxy-3-oxopropyl)benzonitrile. PubChem. Available at: [Link]
-
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile. PubChem. Available at: [Link]
-
Benzonitrile. Wikipedia. Available at: [Link]
-
Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. Available at: [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry. Available at: [Link]
-
Benzonitrile, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-. PubChem. Available at: [Link]
-
p-NITROBENZONITRILE. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. Available at: [Link]
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3-(Benzyloxy)-4-(4-methylpyridin-3-yl)benzonitrile. PubChem. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Friedländer Synthesis of Quinolines Using 4-(3-Oxopropyl)benzonitrile
Introduction: The Enduring Significance of the Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a privileged scaffold in the realm of drug discovery and development. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] This has led to a sustained interest in synthetic methodologies that allow for the efficient and versatile construction of functionalized quinolines.[4][5][6]
The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains a cornerstone for the synthesis of quinolines.[7][8] This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone, to form the quinoline core.[1] The reaction can be catalyzed by either acids or bases and generally proceeds with high atom economy.[9][10]
This application note provides a detailed protocol and scientific insights for the synthesis of a substituted quinoline utilizing "4-(3-Oxopropyl)benzonitrile" as a key building block in the Friedländer annulation. The nitrile functionality offers a valuable handle for further chemical modifications, making the resulting quinoline a versatile intermediate for the synthesis of novel therapeutic agents.
Reaction Principle: The Friedländer Annulation
The Friedländer synthesis proceeds through an initial aldol-type condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone. This is followed by a cyclization and subsequent dehydration to furnish the final quinoline product. Two primary mechanistic pathways are generally proposed:
-
Aldol Addition First: The reaction commences with an aldol addition between the two carbonyl-containing reactants, followed by cyclization and then dehydration.[1]
-
Schiff Base Formation First: The initial step is the formation of a Schiff base between the amino group of the 2-aminoaryl ketone or aldehyde and the carbonyl group of the other reactant. This intermediate then undergoes an intramolecular aldol-type condensation and dehydration to yield the quinoline.[1][7]
The choice of catalyst (acidic or basic) can influence the predominant pathway and reaction efficiency.[9][11]
Featured Application: Synthesis of 2-(4-cyanophenyl)quinoline
This protocol details the synthesis of 2-(4-cyanophenyl)quinoline via the Friedländer reaction between a generic 2-aminobenzaldehyde and this compound. The latter serves as the α-methylene ketone component.
Reaction Scheme:
Caption: General workflow for the Friedländer synthesis of 2-(4-cyanophenyl)quinoline.
Experimental Protocol
This protocol is a representative example and may require optimization based on the specific 2-aminoaryl carbonyl compound used.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-Aminobenzaldehyde | 529-23-7 | 121.14 | 121 mg | 1.0 |
| This compound | 136295-53-9 | 159.18 | 175 mg | 1.1 |
| p-Toluenesulfonic acid (PTSA) | 104-15-4 | 172.20 | 19 mg | 0.1 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| Hexane | 110-54-3 | 86.18 | As needed | - |
| Saturated sodium bicarbonate solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed | - |
Equipment:
-
Round-bottom flask (25 mL) equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 2-aminobenzaldehyde (1.0 mmol), this compound (1.1 mmol), and p-toluenesulfonic acid (0.1 mmol).
-
Solvent Addition: Add toluene (5 mL) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Workup: Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature.
-
Quenching: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(4-cyanophenyl)quinoline.
Causality Behind Experimental Choices:
-
Excess of the Methylene Component: A slight excess of this compound is used to ensure the complete consumption of the limiting reagent, 2-aminobenzaldehyde.
-
Catalyst: p-Toluenesulfonic acid is an effective acid catalyst for promoting both the initial condensation and the subsequent cyclodehydration steps.[12] Other acid or base catalysts can also be employed, and the choice may impact reaction time and yield.[9]
-
Solvent and Temperature: Toluene is a suitable solvent that allows the reaction to be conducted at a temperature sufficient to drive the dehydration step. The use of a Dean-Stark trap can be beneficial to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Aqueous Workup: The basic wash with sodium bicarbonate neutralizes the acid catalyst, preventing potential side reactions during workup and purification. The brine wash removes any residual water from the organic phase.
Mechanism of the Acid-Catalyzed Friedländer Synthesis
The following diagram illustrates the plausible mechanistic pathway for the acid-catalyzed synthesis of 2-(4-cyanophenyl)quinoline.
Caption: Plausible mechanism for the acid-catalyzed Friedländer synthesis.
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The progress of the reaction can be reliably monitored by TLC, providing clear evidence of the conversion of starting materials to the product. The final product's identity and purity should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized quinoline.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) stretch.
Consistent and reproducible results across multiple runs, validated by these analytical methods, will establish the trustworthiness of this synthetic protocol.
Conclusion
The Friedländer synthesis remains a powerful and versatile tool for the construction of the quinoline scaffold. The use of functionalized starting materials like this compound allows for the direct incorporation of valuable chemical handles into the final product, facilitating further derivatization in drug discovery programs. The protocol outlined in this application note provides a solid foundation for researchers to explore the synthesis of novel quinoline derivatives with potential therapeutic applications.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery.
- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
- Wikipedia. (n.d.). Friedländer synthesis.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19363-19385.
- ResearchGate. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.
- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
- ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives.
- Fehling, H., & Wentrup, C. (1994). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 59(21), 6375-6382.
- Organic & Biomolecular Chemistry. (2005). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Benchchem. (n.d.). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
- ResearchGate. (n.d.). Electrocyclic synthesis of quinolines from o-vinyl anilines and aldehydes.
- Wikipedia. (n.d.). Pfitzinger reaction.
- New Journal of Chemistry. (2018). Efficient Synthesis of Quinolines through Alkali Catalysed Cascade Oppenauer Oxidation/Condensation of Amino Alcohols with Ketones.
- Molecules. (2017). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
- ResearchGate. (n.d.). Friedländer Quinoline Synthesis.
- ChemicalBook. (n.d.). 4-(3-OXO-PROPYL)-BENZONITRILE synthesis.
- ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger reaction (G).
- PrepChem.com. (n.d.). Synthesis of 4-(3-hydroxypropyl)benzonitrile.
- RSC Publishing. (2018). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- PrepChem.com. (n.d.). Synthesis of 4-(3-phthalimidopropyl)benzonitrile.
- ResearchGate. (n.d.). Plausible mechanism for synthesis of benzonitrile from benzaldehyde and (NH2OH)2·[HSO3-b-Py]·HSO4.
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Application Note & Protocol: Synthesis of Substituted Quinolines from 4-(3-Oxopropyl)benzonitrile Derivatives
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] From the potent antimalarial activity of quinine to the antibacterial effects of ciprofloxacin and the anticancer properties of lenvatinib, quinoline derivatives have demonstrated significant therapeutic potential.[1] The continued interest in this heterocyclic nucleus drives the demand for robust and versatile synthetic methodologies.
This application note provides a detailed experimental protocol for the synthesis of a substituted quinoline, starting from a precursor derived from 4-(3-oxopropyl)benzonitrile. The strategy hinges on a well-established and powerful reaction in heterocyclic chemistry: the Friedländer annulation.[3][4][5]
Synthetic Strategy: An Intramolecular Friedländer Annulation Approach
The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by acid or base, to form a quinoline.[4][5][6] Our approach adapts this classical reaction into an intramolecular cyclization. The core strategy involves the synthesis of a key precursor, 2-amino-4-(3-oxopropyl)benzonitrile , which contains both the required ortho-amino ketone functionality within the same molecule. This precursor will then undergo an acid-catalyzed intramolecular cyclization to yield the target quinoline derivative.
The overall synthetic workflow is depicted below:
Caption: Simplified mechanism of the acid-catalyzed intramolecular Friedländer annulation.
Experimental Protocols
Part 1: Synthesis of 2-amino-4-(3-oxopropyl)benzonitrile (Key Precursor)
This protocol assumes the synthesis from a commercially available starting material, 4-chloro-2-nitrobenzonitrile.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| 4-chloro-2-nitrobenzonitrile | Sigma-Aldrich | 98% |
| (3,3-Diethoxyprop-1-en-2-yl)tributylstannane | Combi-Blocks | 95% |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | 99% |
| Toluene | Fisher Chemical | Anhydrous |
| 2M Hydrochloric Acid | VWR Chemicals | ACS Grade |
| Ethyl Acetate | VWR Chemicals | HPLC Grade |
| Sodium Sulfate | VWR Chemicals | Anhydrous |
| Iron Powder | Alfa Aesar | -325 mesh, 97% |
| Ammonium Chloride | VWR Chemicals | ACS Grade |
| Ethanol | Decon Labs | 200 Proof |
Procedure:
-
Suzuki Coupling: To an oven-dried flask under a nitrogen atmosphere, add 4-chloro-2-nitrobenzonitrile (1.0 eq), (3,3-diethoxyprop-1-en-2-yl)tributylstannane (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Add anhydrous toluene and degas the mixture with nitrogen for 15 minutes. Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Work-up and Hydrolysis: Cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure. To the crude residue, add a 1:1 mixture of tetrahydrofuran and 2M HCl. Stir vigorously at room temperature for 4 hours to hydrolyze the diethyl acetal and reduce the alkene.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 4-(3-oxopropyl)-2-nitrobenzonitrile.
-
Nitro Group Reduction: Dissolve the crude product in a 3:1 mixture of ethanol and water. Add iron powder (5.0 eq) and ammonium chloride (1.5 eq). Heat the mixture to reflux and stir for 3 hours.
-
Final Work-up and Purification: Cool the reaction to room temperature and filter through celite, washing the pad with ethanol. Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the pure 2-amino-4-(3-oxopropyl)benzonitrile .
Part 2: Intramolecular Friedländer Annulation to the Quinoline
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| 2-amino-4-(3-oxopropyl)benzonitrile | (From Part 1) | Purified |
| Polyphosphoric Acid (PPA) | Sigma-Aldrich | Reagent Grade |
| Dichloromethane | VWR Chemicals | HPLC Grade |
| Saturated Sodium Bicarbonate Solution | VWR Chemicals | ACS Grade |
| Sodium Sulfate | VWR Chemicals | Anhydrous |
Procedure:
-
Reaction Setup: To a clean, dry flask, add 2-amino-4-(3-oxopropyl)benzonitrile (1.0 eq) and polyphosphoric acid (10 eq by weight).
-
Cyclization: Heat the reaction mixture to 120 °C with vigorous stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the final substituted quinoline product.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through standard analytical techniques.
-
Reaction Monitoring: Progress of both synthetic stages should be monitored by Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product.
-
Structural Confirmation: The identity and purity of the intermediate and final products should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the synthesized molecules.
-
Mass Spectrometry (MS): To verify the molecular weight of the products.
-
Infrared Spectroscopy (IR): To identify key functional groups and confirm the conversion (e.g., disappearance of the nitro group stretch, formation of the quinoline ring system).
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of a substituted quinoline via an intramolecular Friedländer annulation. The described method is a powerful strategy for accessing complex quinoline derivatives from readily available starting materials. The protocols are suitable for researchers in academic and industrial settings who are engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
References
-
Othman, L. A., Mohammed, S. R., & Khalid, M. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-494. Available at: [Link]
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Application Notes & Protocols: 4-(3-Oxopropyl)benzonitrile as a Versatile Building Block for Medicinal Chemistry Scaffolds
Prepared by: Senior Application Scientist, Gemini Laboratories
Introduction: The Strategic Value of Bifunctional Scaffolds
In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate molecular diversity are paramount. Benzonitrile derivatives have long been recognized as "privileged scaffolds" in medicinal chemistry.[1] Their unique physicochemical properties, including the ability of the nitrile group to act as a hydrogen bond acceptor and its function as a bioisostere for various functional groups, make them a cornerstone of many therapeutic agents.[1][2]
This guide focuses on the synthetic utility of 4-(3-Oxopropyl)benzonitrile , a bifunctional building block possessing both a reactive aldehyde and a versatile nitrile moiety. This combination allows for a stepwise or one-pot construction of complex heterocyclic systems, which are the core structures of countless pharmaceuticals.[2] The aldehyde group serves as an electrophilic handle for classical condensation and cyclization reactions, while the benzonitrile group provides a stable, yet transformable, anchor for further molecular elaboration or for direct interaction with biological targets.[2][3]
These application notes will provide detailed protocols for leveraging this compound in the synthesis of two medicinally significant heterocyclic cores: quinolines and dihydropyrimidines . We will explore the causality behind experimental choices, provide self-validating protocols, and present workflows designed for reproducibility and efficiency.
Application 1: Synthesis of Quinolines via Friedländer Annulation
The quinoline ring system is a fundamental scaffold found in a wide array of natural products and synthetic pharmaceuticals, renowned for its broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[4][5][6] The Friedländer synthesis is a powerful and direct method for constructing quinolines by condensing an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5]
In this application, this compound provides the aldehyde component, which undergoes a base-catalyzed condensation and subsequent cyclization with an enolizable ketone like 2'-aminoacetophenone to yield a highly functionalized quinoline scaffold.
Workflow for Friedländer Annulation
Caption: Friedländer synthesis workflow for quinoline formation.
Experimental Protocol: Synthesis of 4-(2-Methylquinolin-4-yl)benzonitrile
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.59 g, 10 mmol) and 2'-aminoacetophenone (1.35 g, 10 mmol) in absolute ethanol (30 mL).
-
Catalyst Addition: While stirring, add potassium hydroxide (0.11 g, 2 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water (3 x 30 mL).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product as a crystalline solid.
-
Characterization: Dry the product under vacuum and characterize by NMR, Mass Spectrometry, and melting point determination.
Data Summary: Product Characterization
| Parameter | Expected Result |
| Product Name | 4-(2-Methylquinolin-4-yl)benzonitrile |
| Appearance | Pale yellow crystalline solid |
| Yield | 80-90% |
| Melting Point | 155-158 °C (representative) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-7.5 (m, Ar-H), 7.4 (s, 1H, quinoline-H3), 2.7 (s, 3H, -CH₃) |
| MS (ESI+) m/z | Calculated for C₁₇H₁₂N₂: 244.10. Found: 245.1 [M+H]⁺ |
Application 2: Synthesis of Dihydropyrimidines via Biginelli Reaction
The dihydropyrimidine (DHPM) core is a key pharmacophore present in numerous clinically approved drugs, including calcium channel blockers and antiviral agents.[7] The Biginelli reaction is a classic one-pot, three-component synthesis that efficiently constructs the DHPM scaffold from an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis.[7][8]
Here, this compound serves as the aldehyde component, reacting with ethyl acetoacetate and urea to create a DHPM scaffold bearing the cyanophenyl moiety, which offers a valuable site for further derivatization.
Reaction Pathway for Biginelli Synthesis
Caption: Biginelli multicomponent reaction pathway.
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
-
Reaction Setup: In a 250 mL round-bottom flask, combine this compound (1.59 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol) in 50 mL of ethanol.
-
Catalyst Addition: Add 5-6 drops of concentrated hydrochloric acid to the stirred suspension.
-
Reaction: Attach a reflux condenser and heat the mixture under reflux for 12-16 hours. The reaction mixture will become homogeneous before a precipitate begins to form.
-
Isolation: After the reflux period, cool the flask in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing it with a small amount of ice-cold ethanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the white solid product in a vacuum oven at 60°C. The product is often pure enough for subsequent steps, but can be further purified by recrystallization from hot ethanol if necessary. Characterize the final product.
Data Summary: Product Characterization
| Parameter | Expected Result |
| Product Name | Ethyl 6-methyl-2-oxo-4-(4-cyanophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Appearance | White to off-white powder |
| Yield | 85-95% |
| Melting Point | 210-213 °C (representative) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.2 (s, 1H, NH), 7.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.7 (s, 1H, NH), 5.2 (d, 1H, CH), 4.0 (q, 2H, OCH₂), 2.2 (s, 3H, CH₃), 1.1 (t, 3H, CH₂CH₃) |
| MS (ESI+) m/z | Calculated for C₁₅H₁₅N₃O₃: 299.11. Found: 300.1 [M+H]⁺ |
Conclusion
This compound stands as a highly effective and versatile bifunctional building block for the synthesis of medicinally relevant heterocyclic scaffolds. The protocols detailed herein for the Friedländer annulation and Biginelli reaction demonstrate its utility in creating complex quinoline and dihydropyrimidine structures in high yields through robust and well-established synthetic methods.[4][7] The presence of the nitrile functionality in the final products provides a strategic point for further chemical exploration, enabling researchers to rapidly build libraries of diverse compounds for drug discovery programs.
References
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Application Notes and Protocols for "4-(3-Oxopropyl)benzonitrile" in Multi-Component Reactions
Introduction: Unlocking Molecular Complexity with 4-(3-Oxopropyl)benzonitrile
Multi-component reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step.[1][2] These reactions, where three or more reactants combine in a one-pot fashion, offer significant advantages in terms of atom economy, time, and resource efficiency, making them highly attractive for drug discovery and materials science. At the heart of many MCRs lies the versatile reactivity of carbonyl compounds. This guide focuses on a particularly interesting building block: This compound .
With its unique bifunctional nature, possessing both a reactive aldehyde group and a latent nitrile functionality, this compound presents a compelling scaffold for the synthesis of diverse heterocyclic and acyclic compounds. The propionaldehyde moiety can readily participate in a variety of condensation reactions, while the benzonitrile group offers a handle for further chemical transformations or can itself be involved in certain reaction pathways. This application note provides a comprehensive overview of the potential applications of this compound in three key MCRs: the Biginelli, Passerini, and Ugi reactions. While specific literature examples utilizing this exact substrate are not prevalent, this guide will provide detailed, scientifically-grounded hypothetical protocols and workflows to empower researchers to explore its synthetic utility.
The Biginelli Reaction: A Gateway to Dihydropyrimidinones
The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2][3][4][5][6] These heterocyclic cores are found in a wide array of biologically active compounds, including calcium channel blockers and antihypertensive agents.
Causality of Experimental Choices in the Biginelli Reaction
The reaction is typically acid-catalyzed, with the mechanism initiating with the condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester and subsequent cyclization and dehydration to yield the DHPM. The choice of catalyst and solvent can significantly influence the reaction rate and yield.
Hypothetical Protocol for the Biginelli Reaction with this compound
This protocol is a proposed starting point for the synthesis of 4-(4-(3-oxopropyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol (absolute)
-
Hydrochloric acid (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.2 eq).
-
Add absolute ethanol to dissolve the reactants.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate is observed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 159.18 | 1.0 |
| Ethyl acetoacetate | 130.14 | 1.0 |
| Urea | 60.06 | 1.2 |
Expected Product:
The expected product is a dihydropyrimidinone derivative with the 4-(3-oxopropyl)phenyl substituent at the 4-position of the heterocyclic ring.
The Passerini Reaction: Assembling α-Acyloxy Amides
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[7][8][9][10] This reaction is highly atom-economical and proceeds through a non-ionic pathway, making it tolerant to a wide range of functional groups.
Causality of Experimental Choices in the Passerini Reaction
The reaction is believed to proceed through a concerted mechanism where the three components come together in a cyclic transition state. The reaction is typically carried out in aprotic solvents at high concentrations to favor this trimolecular interaction.
Hypothetical Protocol for the Passerini Reaction with this compound
This protocol outlines a potential synthesis of an α-acyloxy amide using this compound.
Materials:
-
This compound
-
Acetic acid (or other carboxylic acid)
-
tert-Butyl isocyanide (or other isocyanide)
-
Dichloromethane (DCM, anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen carboxylic acid (1.0 eq).
-
Dissolve the components in anhydrous dichloromethane.
-
Add the isocyanide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess carboxylic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 159.18 | 1.0 |
| Acetic Acid | 60.05 | 1.0 |
| tert-Butyl isocyanide | 83.13 | 1.1 |
Expected Product:
The expected product is an α-acyloxy amide where the acyl group comes from the carboxylic acid, the amide nitrogen is substituted with the isocyanide's alkyl/aryl group, and the carbon backbone is derived from this compound.
The Ugi Reaction: A Pathway to Peptidomimetics
The Ugi reaction is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, yielding a bis-amide.[11][12][13] This reaction is renowned for its ability to generate a high degree of molecular diversity and is a cornerstone of combinatorial chemistry.
Causality of Experimental Choices in the Ugi Reaction
The Ugi reaction mechanism begins with the formation of an imine from the aldehyde and the amine. This is followed by the addition of the isocyanide and the carboxylic acid in a concerted or stepwise manner, culminating in an intramolecular acyl transfer to form the final bis-amide product. The reaction is often carried out in polar solvents like methanol, which can facilitate the formation of the initial imine.
Hypothetical Protocol for the Ugi Reaction with this compound
This protocol provides a general framework for the Ugi synthesis of a bis-amide using this compound.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Benzoic acid (or other carboxylic acid)
-
Cyclohexyl isocyanide (or other isocyanide)
-
Methanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude bis-amide by column chromatography on silica gel.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 159.18 | 1.0 |
| Aniline | 93.13 | 1.0 |
| Benzoic Acid | 122.12 | 1.0 |
| Cyclohexyl isocyanide | 109.18 | 1.0 |
Expected Product:
The expected product is a complex bis-amide incorporating fragments from all four starting materials.
Visualization of Reaction Workflows
Caption: Workflow for the hypothetical Biginelli reaction.
Caption: Workflow for the hypothetical Passerini reaction.
Caption: Workflow for the hypothetical Ugi reaction.
Potential Challenges and Optimization Strategies
Given the bifunctional nature of this compound, researchers should be mindful of potential side reactions. The propionaldehyde moiety could undergo self-condensation under certain conditions. The nitrile group is generally stable under the proposed reaction conditions but could be susceptible to hydrolysis under harsh acidic or basic work-ups.
Optimization strategies may include:
-
Catalyst Screening: For the Biginelli reaction, various Lewis acids (e.g., Yb(OTf)₃, InCl₃) or Brønsted acids can be screened to improve yields and reaction times.
-
Solvent Effects: While aprotic solvents are typical for the Passerini reaction, exploring greener alternatives could be beneficial. For the Ugi reaction, different polar solvents can be tested.
-
Temperature Control: Adjusting the reaction temperature may be necessary to control the rate of reaction and minimize side products.
-
Order of Addition: In the Ugi reaction, the pre-formation of the imine is generally recommended, but the order of addition of the other components could be varied.
Conclusion
This compound is a promising building block for the synthesis of complex molecules via multi-component reactions. While specific examples in the literature are scarce, the general principles of the Biginelli, Passerini, and Ugi reactions provide a solid foundation for exploring its synthetic potential. The hypothetical protocols and workflows presented in this guide are intended to serve as a starting point for researchers to design and execute their own investigations into the rich chemistry of this versatile compound. Through careful experimentation and optimization, this compound is poised to become a valuable tool in the construction of novel chemical entities for a wide range of applications.
References
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
- Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
- Domling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
- Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-azobenzolo con l'acetone e con l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
- Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
-
Biginelli reaction. (2023, October 29). In Wikipedia. [Link]
-
Passerini reaction. (2023, November 25). In Wikipedia. [Link]
-
Ugi reaction. (2023, August 2). In Wikipedia. [Link]
-
The Passerini Reaction - Organic Reactions. (n.d.). Retrieved from [Link]
-
Stereochemical Control of the Passerini Reaction - Broad Institute. (n.d.). Retrieved from [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - Beilstein Journals. (n.d.). Retrieved from [Link]
-
Passerini Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Biginelli Synthesis of Novel Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. (2020). Hindawi. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological - Journal of Medicinal and Chemical Sciences. (n.d.). Retrieved from [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI. (n.d.). Retrieved from [Link]
-
A Review on 3, 4-dihydropyrimidinone Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Retrieved from [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). Retrieved from [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (n.d.). Retrieved from [Link]
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Analytical methods for the characterization of "4-(3-Oxopropyl)benzonitrile"
An Application Guide to the Comprehensive Characterization of 4-(3-Oxopropyl)benzonitrile
Introduction: The Analytical Imperative for this compound
This compound, a bifunctional organic molecule with the chemical formula C₁₀H₉NO and a molecular weight of 159.18 g/mol , serves as a valuable intermediate in the synthesis of more complex chemical entities, particularly in pharmaceutical and materials science research.[1] Its structure incorporates a reactive aldehyde, a chemically stable nitrile group, and an aromatic ring, making it a versatile building block. The precise characterization of this compound is paramount; impurities or structural ambiguities can have profound downstream consequences, affecting reaction yields, introducing unwanted side products, and compromising the integrity of final products.
This guide provides a detailed framework for the robust analytical characterization of this compound. It is designed for researchers, chemists, and quality control specialists who require unambiguous confirmation of the molecule's identity, structure, and purity. We will move beyond simple data reporting to explain the causality behind methodological choices, grounding our protocols in the principles of modern analytical chemistry.
The Orthogonal Strategy: A Foundation of Trust
A single analytical technique is rarely sufficient for the complete characterization of a novel or synthesized compound. A trustworthy and scientifically sound approach relies on orthogonal methods—techniques that measure different chemical or physical properties. By combining spectroscopic methods for structural elucidation with chromatographic methods for purity assessment, we create a self-validating system that provides a comprehensive and reliable profile of the analyte. This multi-faceted approach is the cornerstone of modern drug discovery and chemical development.[2]
Part 1: Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of a compound, providing direct evidence of atomic connectivity and functional groups.[3] For this compound, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete structural portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution.[2][3] By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon-hydrogen framework and confirm the connectivity of the entire molecule.
Causality in Spectral Interpretation: The chemical environment of each nucleus dictates its resonance frequency (chemical shift). Electron-withdrawing groups, such as the nitrile (-CN) and aldehyde (-CHO), deshield nearby protons and carbons, causing their signals to appear further downfield (at a higher ppm value). The splitting pattern (multiplicity) of proton signals arises from spin-spin coupling with adjacent protons, providing direct evidence of neighboring atoms.
Predicted ¹H and ¹³C NMR Data
| Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃) | |||
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aldehydic Proton (-CHO) | 9.8 - 9.9 | Triplet (t) | 1H |
| Aromatic Protons (ortho to -CN) | ~7.7 | Doublet (d) | 2H |
| Aromatic Protons (ortho to -CH₂) | ~7.4 | Doublet (d) | 2H |
| Methylene Protons (-CH₂-CHO) | ~2.8 | Triplet (t) | 2H |
| Methylene Protons (-Ar-CH₂-) | ~3.1 | Triplet (t) | 2H |
| Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃) | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | 199 - 202 |
| Aromatic Quaternary (C-CH₂) | ~145 |
| Aromatic CH (ortho to -CN) | ~133 |
| Aromatic CH (ortho to -CH₂) | ~130 |
| Aromatic Quaternary (C-CN) | ~112 |
| Nitrile Carbon (C≡N) | ~118 |
| Methylene Carbon (-CH₂-CHO) | ~45 |
| Methylene Carbon (-Ar-CH₂-) | ~30 |
Note: Predicted values are based on the analysis of structurally similar benzonitrile and aldehyde compounds.[4][5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Internal Standard: For quantitative purposes (qNMR), add a known amount of a suitable internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as a reference.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive confirmation of the molecular weight and offering structural clues through fragmentation patterns.[2]
Expected Mass Spectrum:
-
Molecular Ion (M⁺•): For this compound (C₁₀H₉NO), the exact mass is 159.0684 Da. High-resolution mass spectrometry (HRMS) should detect a molecular ion peak very close to this value.
-
Key Fragments: Electron Ionization (EI) would likely induce fragmentation. Expected fragments include the loss of the aldehyde group (-CHO, 29 Da) or cleavage at the propyl chain, leading to a prominent tropylium-like ion or other stable fragments characteristic of the benzonitrile moiety.[6]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, equipped with an Electrospray Ionization (ESI) source for soft ionization, which is ideal for observing the molecular ion.
-
LC Separation: Employ a short C18 column with a rapid gradient of water and acetonitrile (both with 0.1% formic acid) to introduce the sample into the mass spectrometer.
-
MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the molecular ion [M+H]⁺ at m/z 160.0757. Analyze other peaks for predictable fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrations.[7] For this compound, the IR spectrum will provide clear evidence for its three key structural components.
Causality in IR Absorption: The frequency of vibration depends on the bond strength and the mass of the atoms involved. Stronger bonds (like C≡N and C=O) vibrate at higher frequencies than single bonds.
| Table 3: Key IR Absorption Frequencies for this compound | |
| Functional Group | Expected Absorption Frequency (cm⁻¹) |
| Nitrile (C≡N) Stretch | 2220 - 2240 (strong, sharp)[3][8] |
| Aldehyde Carbonyl (C=O) Stretch | 1700 - 1725 (strong, sharp) |
| Aldehyde C-H Stretch | 2820-2850 and 2720-2750 (two weak bands) |
| Aromatic (C=C) Stretch | 1450 - 1600 (medium) |
| Aromatic (C-H) Stretch | 3000 - 3100 (weak to medium) |
Experimental Protocol: FTIR-ATR Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance IR spectrum.
Part 2: Chromatographic Analysis for Purity Assessment
While spectroscopy confirms what a molecule is, chromatography determines what it is with. Purity assessment is crucial for ensuring that a sample is not contaminated with starting materials, by-products, or residual solvents.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the premier technique for separating and quantifying the components of a mixture.[2][9] For a moderately polar, UV-active compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice.
Causality in Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as it is a nonpolar stationary phase that effectively retains moderately polar to nonpolar analytes.
-
Mobile Phase: A mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile or methanol) is used. By varying the ratio (gradient or isocratic elution), the retention of the analyte can be precisely controlled.
-
Detection: The benzonitrile ring is an excellent chromophore, absorbing UV light strongly. A UV detector set near the absorbance maximum of the benzonitrile moiety (~240-250 nm) will provide high sensitivity.[10]
| Table 4: Recommended RP-HPLC Method Parameters | |
| Parameter | Condition |
| Instrumentation | HPLC system with UV or DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Elution Mode | Isocratic: 60% B, or Gradient: 40% to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase (or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to ~0.1 mg/mL for analysis.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all potential impurities.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main analyte peak relative to the total area of all peaks. A purity level of >95% is typically required for research applications.
Part 3: Integrated Analytical Workflow
The following diagram illustrates the logical progression for the comprehensive characterization of a newly synthesized batch of this compound, integrating the spectroscopic and chromatographic techniques discussed.
Caption: Integrated workflow for the characterization of this compound.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- ChemicalBook. (n.d.). 4-(3-OXO-PROPYL)-BENZONITRILE synthesis.
- Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB (bmse000284).
- SIELC Technologies. (n.d.). HPLC Separation of Dequalinium and Benzonitrile on Different Columns.
- International Research Journal of Modernization in Engineering Technology and Science. (2023). Modern Analytical Technique for Characterization Organic Compounds.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- PubChem. (n.d.). 4-(1-Hydroxy-3-oxopropyl)benzonitrile.
- PubChem. (n.d.). 4-Isopropylbenzonitrile.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column.
- PubChem. (n.d.). 4-(3-Hydroxypropyl)benzonitrile.
- ResearchGate. (2015). Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study.
- National Institute of Standards and Technology. (n.d.). Benzonitrile - NIST WebBook.
- ResearchGate. (2010). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
- ResearchGate. (2023). IR spectrum of benzonitrile in the range 500–4000 c m − 1.
- SIELC Technologies. (n.d.). Benzonitrile.
- ResearchGate. (2022). Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.
- SpectraBase. (n.d.). 4-Isopropyl-benzonitrile.
- ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
Sources
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- 4. rsc.org [rsc.org]
- 5. bmse000284 Benzonitrile at BMRB [bmrb.io]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC Separation of Dequalinium and Benzonitrile on Different Columns | SIELC Technologies [sielc.com]
Application Notes and Protocols: Reactions of 4-(3-Oxopropyl)benzonitrile with Primary and Secondary Amines
Introduction
In the landscape of modern medicinal chemistry and drug development, the benzonitrile scaffold is a privileged structure, integral to the framework of numerous therapeutic agents.[1][2] Its derivatives are key intermediates in the synthesis of compounds targeting a wide array of diseases, including cancer, viral infections, and microbial diseases.[1][3] The versatility of the benzonitrile moiety stems from its unique electronic properties and its ability to participate in a variety of chemical transformations. Among the diverse range of benzonitrile derivatives, "4-(3-Oxopropyl)benzonitrile" stands out as a particularly useful building block. Its bifunctional nature, possessing both a reactive aldehyde and a synthetically versatile nitrile group, allows for the construction of complex molecular architectures.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of this compound with primary and secondary amines. The primary focus will be on reductive amination, a cornerstone reaction in the synthesis of amines, which are ubiquitous in pharmaceuticals.[4][5][6] We will delve into the mechanistic underpinnings of these reactions, provide field-proven, step-by-step protocols, and present data in a clear, comparative format to facilitate experimental design and execution.
Scientific Principles and Mechanistic Overview
The reaction of an aldehyde, such as this compound, with a primary or secondary amine is a classic example of nucleophilic addition to a carbonyl group, typically followed by a reduction step in a process known as reductive amination.[6][7][8] This powerful C-N bond-forming reaction is widely favored for its efficiency and selectivity, often proceeding in a one-pot manner.[4][6]
Reaction with Primary Amines
The reaction with a primary amine (R-NH₂) proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an imine. This imine is subsequently reduced to yield a secondary amine. The overall transformation is depicted below:
Caption: Reaction of this compound with a secondary amine.
Choice of Reducing Agent
The selection of the reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the imine or iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness, selectivity, and compatibility with a wide range of functional groups. [4][8]Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. [6]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the reductive amination of this compound with a model primary amine (benzylamine) and a model secondary amine (morpholine).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [9][10]* Consult the Safety Data Sheet (SDS) for all reagents before use. [9][10][11]this compound's toxicological properties have not been thoroughly investigated. [9]
General Experimental Workflow
Caption: General workflow for reductive amination.
Protocol 1: Reaction with a Primary Amine (Benzylamine)
Objective: To synthesize 4-(3-(benzylamino)propyl)benzonitrile.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE).
-
Add benzylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reaction with a Secondary Amine (Morpholine)
Objective: To synthesize 4-(3-morpholinopropyl)benzonitrile.
Materials:
-
This compound
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add morpholine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature.
-
Follow steps 4 through 11 from Protocol 1 to obtain and characterize the purified tertiary amine product.
Data Presentation and Analysis
The success of the synthesis is evaluated based on the yield and purity of the final product. The following tables provide a template for presenting the expected outcomes.
Table 1: Reaction Conditions and Yields
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 4 | 85-95 |
| 2 | Morpholine | NaBH(OAc)₃ | DCE | 4 | 80-90 |
Table 2: Product Characterization Data
| Product | Molecular Formula | MW | ¹H NMR (δ, ppm) | MS (m/z) |
| 4-(3-(benzylamino)propyl)benzonitrile | C₁₇H₁₈N₂ | 250.34 | Characteristic peaks for aromatic and aliphatic protons | [M+H]⁺ = 251.15 |
| 4-(3-morpholinopropyl)benzonitrile | C₁₄H₁₈N₂O | 230.31 | Characteristic peaks for aromatic, aliphatic, and morpholine protons | [M+H]⁺ = 231.15 |
Broader Applications and Related Reactions
The products of these reactions, N-substituted benzonitriles, are valuable intermediates for further chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up avenues for diverse molecular elaborations. [12][13] Furthermore, the aldehyde functionality of this compound can participate in other important name reactions, such as the Pictet-Spengler reaction. [14][15][16]This reaction, involving the condensation of a β-arylethylamine with an aldehyde followed by ring closure, is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many alkaloids and pharmacologically active compounds. [14][15][17]
Conclusion
The reaction of this compound with primary and secondary amines via reductive amination is a robust and highly versatile synthetic strategy. The protocols outlined in this guide are designed to be reproducible and scalable, providing a solid foundation for the synthesis of a wide range of N-substituted benzonitrile derivatives. The insights into the reaction mechanisms and the detailed experimental procedures will empower researchers in their quest to develop novel therapeutics and advance the field of medicinal chemistry.
References
-
An, X.-D., & Yu, S. (2021). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters, 23(15), 5986–5990. [Link]
-
Damrath, M., Döring, A., & Nachtsheim, B. J. (2025, August 7). Halogen Bond-catalyzed Pictet-Spengler Reaction. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
-
MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Patil, D. D., & Wadhava, G. C. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry, 24(1), 454.
-
ResearchGate. (n.d.). Formation of tertiary amines from benzonitrile in a series of reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile.... Retrieved from [Link]
-
RSC Publishing. (2012). Pt/C catalysed direct reductive amination of nitriles with primary amines in a continuous flow multichannel microreactor. Catalysis Science & Technology, 2(11), 2269-2274. [Link]
-
Scribd. (n.d.). Benzaldehyde To Benzonitrile. Retrieved from [Link]
-
Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Chemistry Stack Exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link] wiki/Reductive_amination )
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Catalytic methods for the transformation of "4-(3-Oxopropyl)benzonitrile"
An Application Guide to the Catalytic Transformation of 4-(3-Oxopropyl)benzonitrile
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, molecules possessing multiple, orthogonally reactive functional groups are of immense value. This compound is a prime example of such a versatile scaffold. It features a reactive aldehyde and a synthetically malleable nitrile group, offering two distinct points for molecular elaboration. This guide provides an in-depth exploration of catalytic methods to selectively transform this building block, moving beyond simple procedural lists to explain the strategic rationale behind catalyst selection and reaction design. The protocols herein are designed to be robust and serve as a foundation for researchers developing complex molecular architectures.
Part 1: Selective Catalytic Transformations of the Aldehyde Moiety
The aldehyde group is an electrophilic hub, primed for a variety of catalytic transformations, including reduction, reductive amination, and carbon-carbon bond formation. The key challenge is to achieve high selectivity while preserving the nitrile functionality.
Catalytic Hydrogenation to 4-(3-Hydroxypropyl)benzonitrile
The selective reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding a key intermediate for subsequent etherification or esterification reactions. Catalytic hydrogenation is the preferred method for its atom economy and clean conversion.
Scientific Rationale: The choice of catalyst is critical for selectivity. While powerful reducing agents like lithium aluminum hydride would reduce both the aldehyde and the nitrile, heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel can be tuned to selectively reduce the more reactive aldehyde under milder conditions.[1] Raney® Nickel is often chosen for its high activity at lower temperatures and pressures, minimizing the risk of nitrile reduction.[1]
Protocol 1: Selective Hydrogenation of this compound
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel (50% slurry in water, ~5-10 mol% Ni)
-
Ethanol (or Methanol), analytical grade
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite® for filtration
Procedure:
-
To a high-pressure reactor vessel, add this compound.
-
Add ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Under a stream of inert gas (N₂ or Ar), carefully add the Raney® Nickel slurry. Caution: Raney® Nickel is pyrophoric and must be handled with care, preferably wet.
-
Seal the reactor and purge the system several times with N₂ followed by H₂.
-
Pressurize the reactor with H₂ to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS by periodically depressurizing, taking an aliquot, and analyzing. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the H₂ and purge the reactor with N₂.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 4-(3-Hydroxypropyl)benzonitrile, which can be purified further by column chromatography if necessary.
Data Comparison: Aldehyde Hydrogenation Catalysts
| Catalyst | H₂ Pressure (psi) | Temperature (°C) | Typical Reaction Time | Selectivity Notes |
| Raney® Ni | 50 - 100 | 25 | 2 - 6 h | Excellent aldehyde selectivity.[1] |
| Pd/C (5%) | 50 - 100 | 25 - 50 | 4 - 12 h | Good selectivity, may require slightly higher temperatures or longer times. |
| PtO₂ | 15 - 50 | 25 | 1 - 4 h | Highly active, but may lead to over-reduction of the nitrile if not carefully controlled. |
Catalytic Reductive Amination: A Gateway to Novel Amines
Reductive amination is arguably one of the most powerful C-N bond-forming reactions, allowing the direct conversion of the aldehyde into a diverse range of primary, secondary, and tertiary amines.[2][3] The process involves the in-situ formation of an imine or iminium ion, which is then reduced.
Scientific Rationale: The success of a one-pot reductive amination hinges on the choice of the reducing agent. It must be capable of reducing the C=N bond of the iminium intermediate much faster than the C=O bond of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mildness and steric bulk, which favors reaction with the protonated iminium ion over the neutral aldehyde.[2]
Caption: Workflow for one-pot reductive amination.
Protocol 2: General Procedure for Reductive Amination
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound and the desired amine in DCM.
-
If the amine salt is used (e.g., methylamine hydrochloride), a tertiary amine base like triethylamine (1.1 eq) should be added to liberate the free amine.
-
Stir the mixture for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can accelerate this step.
-
Carefully add NaBH(OAc)₃ in portions over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-24 hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amine by column chromatography on silica gel.
Wittig Reaction: Olefination for C=C Bond Formation
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, forming a new carbon-carbon double bond with high regioselectivity.[4][5][6] This reaction utilizes a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[5]
Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate.[4] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome (Z or E-alkene) is influenced by the stability of the ylide. Unstabilized ylides (e.g., from alkyl halides) typically favor the Z-alkene, while stabilized ylides (with an electron-withdrawing group) favor the E-alkene.[4]
Caption: Simplified mechanism of the Wittig reaction.
Protocol 3: Wittig Olefination
Materials:
-
Methyltriphenylphosphonium bromide (for a terminal alkene, 1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
Procedure (In Situ Ylide Generation):
-
To a flame-dried, three-neck flask under N₂, add the phosphonium salt.
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Carefully add NaH portion-wise. Caution: H₂ gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Cool the ylide solution back to 0 °C.
-
Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The crude product can be purified by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
Part 2: Selective Catalytic Transformations of the Nitrile Group
The nitrile group is a robust and versatile functional group. Its catalytic reduction to a primary amine is a particularly valuable transformation, creating a nucleophilic site for further derivatization.
Catalytic Hydrogenation to 4-(3-Oxopropyl)benzylamine
The reduction of an aromatic nitrile to a benzylamine requires more forcing conditions than aldehyde reduction. The primary challenge is preventing the formation of secondary and tertiary amine byproducts, which can occur via reaction of the intermediate imine with the product amine.[7]
Scientific Rationale: This side reaction can be suppressed by several strategies. Using a catalyst system known for primary amine selectivity, such as Raney Cobalt or specific Nickel boride systems, is effective.[7][8] Alternatively, conducting the reaction in the presence of ammonia can shift the equilibrium away from byproduct formation.[3] High hydrogen pressure also favors the direct reduction of the imine intermediate to the primary amine.
Protocol 4: High-Pressure Hydrogenation of the Nitrile
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel (5-10 mol%) or 10% Palladium on Carbon
-
Methanol or Ethanol, saturated with ammonia
-
High-pressure autoclave
Procedure:
-
Prepare a solution of the substrate in methanol saturated with ammonia gas. Safety: Perform in a well-ventilated fume hood.
-
Charge a high-pressure autoclave with this solution and the catalyst (handle Raney® Ni as described in Protocol 1).
-
Seal the reactor, purge thoroughly with N₂, and then with H₂.
-
Pressurize the reactor to 500-1000 psi of H₂.
-
Heat the reaction to 80-120 °C with vigorous stirring.
-
Maintain the temperature and pressure until hydrogen uptake ceases (typically 12-24 hours).
-
Cool the reactor to room temperature, carefully vent the excess pressure, and purge with N₂.
-
Isolate the product by filtering off the catalyst and concentrating the solvent, as described in Protocol 1. The product will be the corresponding primary amine, which may require further purification. Note: This procedure will likely reduce the aldehyde as well, yielding 4-(3-hydroxypropyl)benzylamine. Achieving selectivity for only nitrile reduction is extremely challenging via hydrogenation and would likely require protection of the aldehyde group first.
References
-
Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Springer. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
ACS Publications - Organic Letters. (2019). aza-Wittig Reaction with Nitriles: How Carbonyl Function Switches from Reacting to Activating. [Link]
-
ResearchGate. (n.d.). Time course of the reductive amination of benzaldehyde. [Link]
-
PubMed Central (PMC). (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Royal Society of Chemistry. (n.d.). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. (2003). A generic approach for the catalytic reduction of nitriles. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. [Link]
Sources
- 1. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. A generic approach for the catalytic reduction of nitriles [organic-chemistry.org]
The Strategic Application of 4-(3-Oxopropyl)benzonitrile in the Synthesis of Advanced Fluorescent Probes
Introduction: Unveiling the Potential of 4-(3-Oxopropyl)benzonitrile as a Versatile Synthetic Building Block
In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is of paramount importance. These probes serve as powerful tools for visualizing and quantifying biological processes at the molecular level, thereby accelerating research in cell biology, drug discovery, and medical diagnostics. The careful selection of synthetic precursors is critical in the development of probes with tailored photophysical properties and specific biological activities. This compound emerges as a molecule of significant interest in this context. Its unique bifunctional nature, featuring a reactive terminal aldehyde and a benzonitrile moiety, provides a versatile platform for the construction of a diverse array of fluorescent scaffolds.
The aldehyde group offers a convenient handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably condensation reactions, which are cornerstones in the synthesis of many heterocyclic fluorophores. Simultaneously, the benzonitrile group, a known modulator of electronic properties, can influence the intramolecular charge transfer (ICT) characteristics of the final molecule, thereby fine-tuning its fluorescence emission profile. This dual functionality allows for a modular approach to probe design, enabling the systematic optimization of spectral properties, quantum yields, and sensing capabilities.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the preparation of novel fluorescent probes. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the characterization and potential applications of the resulting molecular tools.
Part 1: The Chemical Logic - Leveraging Bifunctionality for Fluorophore Construction
The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups. The propionaldehyde moiety is an excellent electrophile, readily participating in condensation reactions with nucleophilic partners. The benzonitrile group, on the other hand, is a moderate electron-withdrawing group that can be further elaborated or can serve to modulate the electronic landscape of the fluorophore.
A particularly effective strategy for fluorophore synthesis from this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde with a compound possessing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups). This reaction is highly efficient for the formation of a new carbon-carbon double bond, which often becomes part of a conjugated π-system, the fundamental basis for fluorescence.
Below is a generalized workflow for the synthesis of a fluorescent probe using this compound via a Knoevenagel condensation.
Figure 1: A generalized workflow for the synthesis, characterization, and application of fluorescent probes derived from this compound.
Part 2: Detailed Application Protocol - Synthesis of a Novel Coumarin-Benzonitrile Hybrid Fluorophore
This protocol details a representative synthesis of a fluorescent probe based on the Knoevenagel condensation of this compound with a coumarin precursor, specifically 4-methylumbelliferone. The resulting molecule is a hybrid structure that combines the coumarin scaffold, a well-known fluorophore, with the benzonitrile moiety, which is expected to modulate its photophysical properties.
Materials and Reagents:
-
This compound
-
4-Methylumbelliferone (7-hydroxy-4-methylcoumarin)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for work-up)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (drying agent)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (eluent for chromatography)
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and 4-methylumbelliferone (1.0 eq) in absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with 1M HCl until it is slightly acidic (pH ~5-6). This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to obtain the pure fluorescent probe.
Proposed Reaction Scheme:
Figure 2: Proposed synthesis of a coumarin-benzonitrile hybrid fluorophore via Knoevenagel condensation.
Part 3: Characterization and Expected Photophysical Properties
The successful synthesis of the target fluorescent probe must be confirmed by a suite of analytical techniques.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be used to confirm the molecular structure of the synthesized compound. The disappearance of the aldehyde proton signal and the appearance of a new vinyl proton signal are key indicators of a successful Knoevenagel condensation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the exact mass of the synthesized probe, further confirming its elemental composition.
Photophysical Characterization:
The photophysical properties of the newly synthesized probe should be investigated in a suitable solvent, such as ethanol or DMSO.
-
UV-Visible Absorption Spectroscopy: The absorption spectrum will reveal the wavelength of maximum absorption (λ_abs), which is necessary for determining the optimal excitation wavelength.
-
Fluorescence Spectroscopy: The fluorescence emission spectrum will be recorded upon excitation at λ_abs to determine the wavelength of maximum emission (λ_em).
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) should be determined relative to a well-characterized standard (e.g., quinine sulfate or fluorescein) to quantify the efficiency of the fluorescence process.
-
Stokes Shift: The Stokes shift, the difference in wavelength between the maximum of absorption and the maximum of emission (λ_em - λ_abs), is an important parameter for practical applications, as a larger Stokes shift minimizes self-absorption and improves signal-to-noise.
Expected Quantitative Data Summary:
| Parameter | Expected Value/Range | Significance |
| λ_abs (max) | 350 - 450 nm | Determines the optimal excitation wavelength. |
| λ_em (max) | 450 - 550 nm | Defines the color of the emitted light. |
| Stokes Shift | > 50 nm | A larger Stokes shift is generally desirable for imaging applications. |
| Quantum Yield (Φ_F) | 0.1 - 0.8 | Indicates the brightness of the probe. |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | A measure of how strongly the probe absorbs light at a given wavelength. |
Part 4: Potential Applications in Research and Drug Development
Fluorescent probes derived from this compound are anticipated to have a wide range of applications.
-
Bioimaging: The synthesized probes, particularly those with good cell permeability and low cytotoxicity, can be used for live-cell imaging. The benzonitrile moiety can be further functionalized to introduce targeting ligands for specific organelles or proteins.
-
Sensing: The electronic properties of the benzonitrile group can be sensitive to the local microenvironment. This could be exploited to design probes that respond to changes in polarity, pH, or the presence of specific analytes.
-
High-Throughput Screening: The development of novel fluorophores is crucial for high-throughput screening (HTS) assays in drug discovery. Bright and photostable probes can be used to monitor enzyme activity, receptor binding, or other cellular processes in a high-throughput format. The modular synthesis approach enabled by this compound allows for the creation of libraries of probes for screening purposes.[1][2]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel fluorescent probes. Its bifunctional nature allows for the straightforward construction of complex fluorophores through well-established synthetic methodologies such as the Knoevenagel condensation. The detailed protocol provided herein serves as a practical guide for the synthesis of a representative coumarin-benzonitrile hybrid probe. The modularity of this synthetic approach opens up exciting avenues for the development of tailored fluorescent tools for a wide range of applications in biomedical research and drug development.
References
- BenchChem. Application Notes and Protocols: Synthesis of Novel Fluorescent Probes Utilizing 3-Bromo-2-(bromomethyl)benzonitrile.
-
Al Nami, S. Y., & Hossan, A. (2024). Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties. Luminescence, 39(12), e70038. [Link]
-
University of Barcelona. (2020). Multicomponent reactions to facilitate the design of new fluorescent probes. [Link]
-
Preciado, S., et al. (2013). Multicomponent Reactions for de Novo Synthesis of BODIPY Probes: In Vivo Imaging of Phagocytic Macrophages. Journal of the American Chemical Society. [Link]
-
Kim, H. J., et al. (2010). Synthesis of diphenylamine-based novel fluorescent styryl colorants by Knoevenagel condensation using a conventional method, biocatalyst, and deep eutectic solvent. Organic Letters, 12(7), 1456-1459. [Link]
-
Weatherman, R. (2013). CHEM253L Week 8: Synthesis of a Fluorescent Natural Product Pre-Lab Video. YouTube. [Link]
Sources
The Strategic Utility of 4-(3-Oxopropyl)benzonitrile in Oncological Drug Discovery: Application Notes and Protocols for the Synthesis of PARP Inhibitor Niraparib
Introduction: The Critical Role of Intermediates in Modern Drug Development
In the intricate landscape of pharmaceutical synthesis, the strategic selection and application of key intermediates are paramount to the successful and efficient production of Active Pharmaceutical Ingredients (APIs).[1] These molecular building blocks are the lynchpins of multi-step syntheses, dictating not only the overall yield and purity of the final drug substance but also the economic viability of the manufacturing process. 4-(3-Oxopropyl)benzonitrile, a versatile benzonitrile derivative, has emerged as a crucial intermediate in the synthesis of targeted anticancer therapies. Its unique structural features, comprising a reactive aldehyde and a stable nitrile group, make it an ideal precursor for the construction of complex heterocyclic scaffolds found in numerous bioactive molecules. This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound as a key intermediate in the synthesis of Niraparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor.
Niraparib is an orally active PARP inhibitor that has demonstrated significant efficacy in the treatment of various cancers, particularly those with BRCA1 and BRCA2 mutations, such as ovarian and breast cancer.[2][3][4][5] The core of Niraparib's structure is a 2-phenyl-2H-indazole-7-carboxamide moiety, the synthesis of which can be efficiently achieved using this compound. This guide will provide detailed protocols, mechanistic insights, and data to enable the effective utilization of this key intermediate in the synthesis of this life-saving therapeutic.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in a synthetic workflow. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 136295-53-9 | [6] |
| Molecular Formula | C₁₀H₉NO | [6] |
| Molecular Weight | 159.18 g/mol | [6] |
| Appearance | Off-white to yellow solid | |
| Solubility | Soluble in common organic solvents such as THF, DCM, and EtOAc |
Synthetic Workflow for Niraparib utilizing this compound
The synthesis of Niraparib from this compound involves a multi-step process that leverages the reactivity of the aldehyde functional group for the construction of the central indazole ring system. The overall synthetic strategy is depicted in the workflow diagram below.
Sources
- 1. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 2. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving the yield of quinoline synthesis with "4-(3-Oxopropyl)benzonitrile"
Introduction
Welcome to the technical support guide for the synthesis of quinoline derivatives using 4-(3-Oxopropyl)benzonitrile. Quinolines are a critical heterocyclic scaffold in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents.[1][2] This guide is designed for researchers and drug development professionals aiming to optimize their synthetic routes.
The structure of this compound, featuring a ketone with an α-methylene group, makes it an ideal substrate for the Friedländer synthesis .[3] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group to form the quinoline ring.[4][5] While straightforward, the reaction can present challenges related to yield, side-product formation, and purification. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Quinoline Product
Question: My Friedländer reaction using this compound and a 2-aminoaryl ketone is resulting in a very low yield or failing completely. What are the potential causes and how can I troubleshoot this?
Answer: Low yield is the most common issue and can stem from several factors, from catalyst choice to reaction conditions. Let's break down the likely culprits and solutions.
1. Inappropriate Catalyst Selection or Concentration: The Friedländer reaction is typically catalyzed by either acids or bases, and the choice is critical.[5]
-
Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), H₂SO₄) or Lewis acids (e.g., ZnCl₂, FeCl₃) are commonly used.[6][7] They work by protonating the carbonyl of the 2-aminoaryl ketone, making it more susceptible to nucleophilic attack. If the reaction is sluggish, the catalyst may be too weak or used in insufficient quantity.
-
Base Catalysis: Bases like KOH, NaOH, or piperidine deprotonate the α-methylene group of this compound, forming an enolate for the initial aldol-type condensation.[8] However, strong bases can promote unwanted side reactions.[4]
Troubleshooting Steps:
-
Catalyst Screening: If one class of catalyst fails, try the other. If using p-TsOH yields poor results, attempt the reaction with KOH or piperidine. Modern, milder catalysts like iodine or various nanocatalysts have also been shown to be highly effective and may reduce side product formation.[6][9]
-
Concentration: Ensure the catalyst loading is appropriate. For many lab-scale preparations, 10-20 mol% of a catalyst like p-TsOH is a good starting point.
2. Suboptimal Reaction Temperature and Time:
-
Temperature: Traditional Friedländer syntheses often require high temperatures (refluxing in solvents like ethanol or toluene) to drive the dehydration and cyclization steps.[5] However, excessively high temperatures can lead to decomposition and tar formation, a common issue in reactions like the Doebner-von Miller synthesis.[10][11]
-
Time: The reaction may simply not have run long enough for completion.
Troubleshooting Steps:
-
Systematic Temperature Variation: Begin the reaction at a moderate temperature (e.g., 80 °C) and gradually increase it if the reaction does not proceed.
-
Reaction Monitoring: The most critical step is to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[12] Spot the reaction mixture alongside your starting materials every hour. The reaction is complete when the limiting starting material spot has disappeared and a new, more nonpolar product spot is dominant. This prevents premature workup or unnecessary heating that could degrade the product.
3. Incorrect Solvent Choice: The solvent can significantly influence reaction rates and pathways.[13]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): Often good for dissolving a wide range of reactants and can facilitate reactions at higher temperatures.
-
Alcohols (e.g., Ethanol, Methanol): Common, effective solvents for Friedländer reactions.[5]
-
Greener Alternatives: For certain substrates, catalyst-free reactions in water at elevated temperatures have produced excellent yields.[8][12] Solvent-free conditions, sometimes assisted by microwave irradiation, can also be highly effective and dramatically reduce reaction times.[5][11]
Troubleshooting Steps:
-
Solvent Screening: If the reaction is failing in a standard solvent like ethanol, consider switching to a higher-boiling solvent like toluene or exploring a polar aprotic option like DMF.
Issue 2: Significant Formation of Side Products
Question: My reaction produces the desired quinoline, but I'm also getting a significant amount of a major byproduct, complicating purification and lowering the yield. How can I identify and suppress this?
Answer: The most likely side reaction is the self-condensation of this compound . This is an aldol condensation, which is especially prevalent under strong basic conditions but can also occur with acid catalysis.[4][8]
Mitigation Strategies:
-
Modify Catalyst and Temperature:
-
Switch to a milder catalyst. If using strong KOH, try a weaker base like piperidine or switch to an acid catalyst like p-TsOH.
-
Lower the reaction temperature. Aldol condensations often have a lower activation energy than the main Friedländer pathway; reducing heat can favor the desired reaction.
-
-
Control Reagent Stoichiometry and Addition:
-
Ensure the 2-aminoaryl ketone is the limiting reagent if you suspect self-condensation of the other partner.
-
Try adding the this compound slowly to the heated reaction mixture containing the 2-aminoaryl ketone and catalyst. This keeps its instantaneous concentration low, minimizing the chance of it reacting with itself.[10]
-
-
Use an Iminie Analog: To completely avoid aldol side reactions under basic conditions, one advanced strategy is to use the imine analog of the 2-aminoaryl ketone.[4]
Issue 3: Difficulty in Product Purification
Question: The crude product from my reaction is a dark, oily tar, and I am unable to isolate the final quinoline derivative by column chromatography. What is causing this, and what purification strategies can I use?
Answer: Tar formation is a classic problem in many acid-catalyzed heterocyclic syntheses, often resulting from polymerization or decomposition of starting materials or products at high temperatures.[10] Furthermore, the basic nitrogen atom in the quinoline ring can cause the product to streak or decompose on standard silica gel.[14]
Troubleshooting Purification:
-
Optimize the Reaction: The best purification is a clean reaction. Revisit the steps in Issue 1 and Issue 2 to minimize the formation of impurities from the outset.
-
Modify Workup:
-
After the reaction, perform a liquid-liquid extraction. Neutralize the acid catalyst with a base (like aq. NaHCO₃), extract your product into an organic solvent (e.g., ethyl acetate or DCM), and wash thoroughly.
-
-
Alternative Chromatography Techniques:
-
Deactivated Silica Gel: Before running your column, flush the silica gel with your eluent mixture containing 0.5-1% triethylamine (NEt₃). This neutralizes the acidic sites on the silica, preventing product decomposition.
-
Alumina Column: Basic or neutral alumina can be a better stationary phase for purifying basic compounds like quinolines.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method. Screen various solvents (e.g., ethanol, ethyl acetate/hexanes, acetone) to find one that dissolves your product when hot but in which it is sparingly soluble when cold.
Frequently Asked Questions (FAQs)
Q1: Is the Friedländer synthesis the best method for this compound? A1: Yes. The Friedländer synthesis is the most direct and convergent method, as it involves the condensation between a 2-aminoaryl ketone/aldehyde and a compound with an α-methylene ketone, which perfectly describes the proposed reaction.[3][5] Other named reactions like the Combes, Conrad-Limpach, or Doebner-von Miller syntheses require different starting materials such as β-diketones, β-ketoesters, or α,β-unsaturated carbonyls, respectively.[1][7][15]
Q2: What is the general mechanism for this reaction? A2: There are two plausible mechanisms.[3] The first involves an initial base-catalyzed aldol condensation between the two carbonyl partners, followed by cyclization (formation of a Schiff base) and dehydration. The second, under acid catalysis, often starts with the formation of a Schiff base between the aniline and the ketone, followed by an intramolecular aldol-type reaction and dehydration to yield the aromatic quinoline ring.
Q3: How can I be sure my starting materials are pure enough? A3: The purity of starting materials is paramount. 2-aminoaryl ketones can oxidize and darken on storage. If your material is old or discolored, consider purifying it by recrystallization or column chromatography before use. Ensure your this compound is also pure, as impurities could interfere with the reaction.
Q4: Are there greener, more sustainable approaches to this synthesis? A4: Absolutely. Green chemistry principles are increasingly applied to quinoline synthesis.[16] Consider catalyst-free reactions in water or solvent-free reactions under microwave irradiation.[12][17] These methods often lead to shorter reaction times, simpler workups, and a reduced environmental footprint. Nanoparticle-based catalysts also offer high efficiency and recyclability.[9]
Data Presentation & Visualization
Table 1: Example Conditions for Friedländer Synthesis Optimization
| Entry | 2-Aminoaryl Ketone (1.0 eq) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminobenzophenone | p-TsOH (15) | Ethanol | 80 | 8 | 45 |
| 2 | 2-Aminobenzophenone | KOH (20) | Ethanol | 80 | 6 | 62 |
| 3 | 2-Aminobenzophenone | Iodine (20) | Toluene | 110 | 4 | 75 |
| 4 | 2-Aminoacetophenone | p-TsOH (15) | Toluene | 110 | 5 | 81 |
| 5 | 2-Aminoacetophenone | None (Solvent-free) | MW, 120 | 0.25 | 88 |
Yields are hypothetical and for illustrative purposes.
Diagrams
Caption: Simplified Friedländer synthesis pathway.
Caption: A logical workflow for optimizing quinoline synthesis.
Experimental Protocols
Disclaimer: These are general protocols and should be adapted based on the specific reactivity of your substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Acid-Catalyzed Friedländer Synthesis
This protocol provides a baseline for the reaction using p-toluenesulfonic acid.
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminoacetophenone, 1.0 mmol, 1.0 eq)
-
This compound (1.1 mmol, 1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.15 mmol, 0.15 eq)
-
Toluene (5 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 25 mL round-bottom flask, add the 2-aminoaryl ketone, this compound, p-TsOH·H₂O, and toluene.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stir plate.
-
Heat the mixture to reflux (approx. 110 °C for toluene) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the 2-aminoaryl ketone spot is consumed (typically 4-8 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography (using silica gel treated with 1% NEt₃ in the eluent) or recrystallization.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a rapid and environmentally friendly alternative.[5]
Materials:
-
2-Aminoaryl ketone (1.0 mmol, 1.0 eq)
-
This compound (1.1 mmol, 1.1 eq)
-
Acidic catalyst (e.g., p-TsOH, 0.1 mmol, 0.1 eq) or basic catalyst (e.g., KOH, 0.2 mmol, 0.2 eq)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Procedure:
-
Add the 2-aminoaryl ketone, this compound, and catalyst to the microwave vial.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature to 120-140 °C and irradiate for 15-30 minutes with stirring.
-
Monitor for completion by TLC after cooling the vial. If incomplete, irradiate for another 10-15 minutes.
-
After cooling, dissolve the crude mixture in ethyl acetate or dichloromethane and proceed with the workup and purification as described in Protocol 1.
References
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 1629-1632. Available from: [Link]
- BenchChem (2025). Optimizing solvent and base conditions for quinoline synthesis. BenchChem Technical Support.
-
Wikipedia (n.d.). Combes quinoline synthesis. Retrieved from: [Link]
- BenchChem (2025). Byproduct formation in the Doebner-von Miller reaction. BenchChem Technical Support.
- BenchChem (2025).
- Verma, A., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Organic Chemistry Portal (n.d.). Synthesis of quinolines. Retrieved from: [Link]
-
Pérez-Picaso, L., et al. (2022). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Omega. Available from: [Link]
-
Wang, Z., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. Available from: [Link]
-
Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from: [Link]
-
Li, M.-L., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. Available from: [Link]
-
ResearchGate (n.d.). Acid-catalzed synthesis of quinoline derivatives. Retrieved from: [Link]
-
Wikipedia (n.d.). Friedländer synthesis. Retrieved from: [Link]
-
ResearchGate (n.d.). Friedlander reaction between aminoaryl ketones and cyclic/acyclic ketones. Retrieved from: [Link]
- International Journal of Pharmaceutical Sciences (n.d.).
- BenchChem (2025). Quinoline Synthesis Optimization: A Technical Support Center. BenchChem Technical Support.
-
Al-Ostath, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available from: [Link]
- BenchChem (2025). Optimizing reaction time and temperature for quinoline synthesis. BenchChem Technical Support.
-
Wikipedia (n.d.). Conrad–Limpach synthesis. Retrieved from: [Link]
-
Wikipedia (n.d.). Doebner–Miller reaction. Retrieved from: [Link]
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. mdpi.com [mdpi.com]
Friedländer Synthesis Technical Support Center: A Guide to Overcoming Common Side Reactions
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common challenges and enhance the outcomes of their synthetic experiments. Here, we will delve into the causality behind common side reactions and provide field-proven strategies and detailed protocols for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent side reactions in the Friedländer synthesis?
A1: The most frequently encountered side reactions include:
-
Aldol Condensation of the Ketone: The ketone starting material can undergo self-condensation, particularly under basic conditions, to form α,β-unsaturated ketone byproducts.[1]
-
Self-Condensation of the 2-Aminoaryl Aldehyde/Ketone: The 2-aminoaryl carbonyl compound, especially 2-aminobenzaldehyde, can be unstable and react with itself, leading to the formation of trimers or polymeric materials.
-
Poor Regioselectivity: When an unsymmetrical ketone is used, the reaction can occur at two different α-methylene positions, resulting in a mixture of isomeric quinoline products.[1][2]
Q2: I am observing a significant amount of a byproduct that I suspect is from the self-condensation of my ketone. How can I prevent this?
A2: The self-condensation of the ketone is a classic aldol reaction that is most pronounced under basic catalysis. To suppress this side reaction, consider the following strategies:
-
Switch to Acidic Conditions: Aldol condensation is less favorable under acidic conditions. Employing an acid catalyst such as p-toluenesulfonic acid (PTSA) or iodine can significantly reduce this side reaction.[3][4]
-
Employ Milder Catalysts: Modern, milder catalytic systems, including various nanocatalysts or gold catalysts, can promote the reaction under less harsh conditions, thereby minimizing side product formation.[1][5]
-
Substrate Modification: While more synthetically involved, introducing a phosphoryl group on the α-carbon of the ketone can prevent self-condensation.[1]
-
Use of an Imine Analog: Protecting the 2-aminoaryl aldehyde or ketone as an imine can circumvent the conditions that favor aldol reactions.[1]
Q3: My 2-aminobenzaldehyde starting material appears to be degrading and forming a tar-like substance. What is happening and how can I avoid it?
A3: 2-Aminobenzaldehyde is known to be unstable and can undergo self-condensation. To mitigate this:
-
Use Freshly Prepared or Purified Starting Material: Impurities can catalyze the decomposition of 2-aminobenzaldehyde.
-
Control the Reaction Temperature: High temperatures can accelerate the degradation of this sensitive starting material.
-
In Situ Generation: A highly effective strategy is to generate the 2-aminobenzaldehyde in situ from a stable precursor, such as a 2-nitrobenzaldehyde, and immediately use it in the Friedländer reaction without isolation.[6][7]
Q4: My synthesis with an unsymmetrical ketone is yielding a mixture of regioisomers. How can I improve the regioselectivity?
A4: Achieving high regioselectivity is a common challenge. The following approaches can be employed:
-
Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. Specific amine catalysts or the use of ionic liquids have been shown to favor the formation of a single regioisomer.[2][8]
-
Reaction Conditions: Careful optimization of temperature and solvent can favor the formation of one isomer. For instance, in some amine-catalyzed reactions, a gradual addition of the ketone at a higher temperature can improve regioselectivity.[2]
-
Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway.[1]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Quinoline Product
This is a common issue that can often be traced back to suboptimal reaction conditions or catalyst choice.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of catalyst or consider increasing the catalyst loading. For certain substrates, nanocatalysts like SiO₂ nanoparticles have proven effective.[5] |
| Inappropriate Reaction Temperature | Incrementally increase the reaction temperature (e.g., in 10°C increments) and monitor the reaction progress by TLC. Conversely, if degradation is observed, lower the temperature.[9] |
| Poor Solubility of Reactants | Switch to a more polar solvent such as DMF or ethanol to improve solubility, especially in microwave-assisted reactions. |
| Incomplete Reaction | Increase the reaction time and monitor the progress using techniques like TLC or LC-MS to determine the optimal duration. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
When using an unsymmetrical ketone, the formation of a mixture of regioisomers is a frequent challenge.
| Potential Cause | Recommended Solution |
| Use of Unsymmetrical Ketones | Introduce a directing group on the α-carbon of the ketone, such as a phosphoryl group, to control the regioselectivity.[1] |
| Inappropriate Catalyst | The choice of catalyst can influence regioselectivity. Using specific amine catalysts or an ionic liquid like [Hbim]BF₄ has been shown to favor the formation of a single product.[8][10][11] |
Comparative Data on Catalytic Systems
The choice of catalyst is paramount in controlling the outcome of the Friedländer synthesis. The following table summarizes the performance of various catalysts.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| [Hbim]BF₄ (Ionic Liquid) | Solvent-free | 100 | 3-6 h | 93 | [5] |
| [Et₃NH][HSO₄] (Ionic Liquid) | Solvent-free | 100 | - | High | [5] |
| ImBu-SO₃H (Ionic Liquid) | Solvent-free | 50 | 30 min | 92 | [5] |
| p-Toluenesulfonic acid/Iodine | Solvent-free | - | - | High | [9] |
| Gold (catalytic) | - | Milder Conditions | - | High | [9] |
| Fe₃O₄@SiO₂-SO₃H (Nanocatalyst) | - | 110 | 45 min | 91 | [5] |
| NiO Nanoparticles | Ethanol | 80 | 2.5 min | 95 | [5] |
| SiO₂ Nanoparticles (Microwave) | - | 100 | - | 93 | [5] |
Experimental Protocols
Protocol 1: Ionic Liquid-Promoted Regiospecific Friedländer Annulation
This protocol is adapted from Palimkar et al., 2003, for controlling regioselectivity.[8][11]
-
Combine the 2-aminoaryl ketone (1 mmol) and the unsymmetrical ketone (1.2 mmol) in the ionic liquid [Hbim]BF₄ (2 mL) in a round-bottom flask.
-
Heat the mixture at 100-120°C with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid using diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with water to remove any residual ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The ionic liquid can be recovered by removing residual solvent under vacuum and reused.
Protocol 2: Iodine-Catalyzed Friedländer Annulation
This protocol provides an example of an acid-catalyzed, solvent-free approach to minimize aldol condensation.[9]
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.
Mechanistic Insights & Visualizations
Understanding the reaction mechanism is key to troubleshooting. The Friedländer synthesis can proceed through two primary pathways, initiated by either an aldol condensation or the formation of a Schiff base.[3]
Reaction Mechanism Pathways
Caption: The two primary mechanistic pathways of the Friedländer synthesis.
Troubleshooting Workflow for Aldol Condensation
Caption: A troubleshooting workflow for minimizing aldol condensation side products.
References
-
Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Ionic liquid-promoted regiospecific Friedlander annulation: novel synthesis of quinolines and fused polycyclic quinolines. (2003). PubMed. Retrieved January 14, 2026, from [Link]
-
Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. (2003). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Advances in polymer based Friedlander quinoline synthesis. (2014). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Friedländer synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2010). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Friedlander quinoline synthesis. (n.d.). Química Organica.org. Retrieved January 14, 2026, from [Link]
-
Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. (1998). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (2010). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ionic liquid-promoted regiospecific Friedlander annulation: novel synthesis of quinolines and fused polycyclic quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for 4-(3-Oxopropyl)benzonitrile Condensations
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Welcome to the technical support center for optimizing condensation reactions with 4-(3-oxopropyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of these reactions and achieve optimal results in your synthesis projects.
Introduction to Condensation Reactions of this compound
This compound is a versatile building block in organic synthesis. Its aldehyde functionality allows it to readily participate in a variety of carbon-carbon bond-forming condensation reactions. This guide will focus on three common and powerful types of condensations: the Knoevenagel condensation, the Aldol condensation, and the Horner-Wadsworth-Emmons reaction. Each of these reactions offers a unique pathway to creating complex molecules, but each also comes with its own set of challenges. This center will provide the necessary guidance to overcome these hurdles.
Troubleshooting Guides
This section is designed to provide direct answers to specific problems you may encounter during your experiments.
Section 1: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1]
Question 1: Why is my Knoevenagel condensation reaction showing low yield?
Answer: Low yields in Knoevenagel condensations can be attributed to several factors. Common issues include the choice of catalyst and solvent, incomplete reaction, or the occurrence of side reactions.[2]
-
Probable Cause 1: Inappropriate Catalyst. The choice of catalyst is critical. A base that is too strong can lead to self-condensation of the aldehyde, while a base that is too weak may not facilitate the reaction effectively.[2]
-
Solution: Weak bases like piperidine, pyridine, or ammonium salts are generally preferred.[2] The catalytic effect of piperidine, for instance, has been shown to facilitate the elimination step of the reaction.[3][4][5] For certain substrates, amino acids like L-proline can also be effective catalysts.[2]
-
-
Probable Cause 2: Suboptimal Solvent. The polarity of the solvent can significantly influence the reaction rate and yield.[2]
-
Solution: Aprotic polar solvents such as DMF and acetonitrile often result in high conversions in shorter reaction times.[2] In some cases, protic solvents like ethanol or even water can be effective and offer a "green chemistry" advantage.[2][6] Toluene can also be used, particularly if water removal by azeotropic distillation is desired.[2]
-
-
Probable Cause 3: Incomplete Conversion. The reaction may not be reaching completion.
-
Probable Cause 4: Water Inhibition. The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction or lead to reversibility.[2]
-
Solution: Employ methods to remove water as it forms. Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water is a common and effective strategy.[2]
-
Question 2: I am observing significant side product formation in my Knoevenagel condensation. What is happening and how can I prevent it?
Answer: The most common side reaction is the self-condensation of the aldehyde starting material, especially when a strong base is used.[2] Another potential side reaction is the Michael addition of the active methylene compound to the newly formed α,β-unsaturated product.[2]
-
Solution for Self-Condensation: Switch to a weaker base catalyst such as piperidine or pyridine.[2]
-
Solution for Michael Addition: This is more likely with highly reactive methylene compounds and longer reaction times. Optimizing the stoichiometry, for instance, by using a slight excess of the this compound, can help minimize this side reaction.[2]
Table 1: Recommended Starting Conditions for Knoevenagel Condensation
| Parameter | Recommended Condition | Rationale |
| Catalyst | Piperidine (0.1 eq) | Weak base, minimizes aldehyde self-condensation.[2] |
| Solvent | Toluene | Allows for azeotropic removal of water.[2] |
| Temperature | Reflux | Drives the reaction to completion and removes water.[2] |
| Reactant Ratio | Aldehyde:Active Methylene (1:1.1) | A slight excess of the methylene compound can help drive the reaction. |
| Water Removal | Dean-Stark Apparatus | Efficiently removes water, shifting the equilibrium forward.[2] |
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq) and the active methylene compound (1.1 eq).
-
Add a suitable solvent, such as toluene.
-
Add the catalyst (e.g., piperidine, 0.1 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and proceed with the appropriate workup and purification.[2]
Diagram 1: Troubleshooting Workflow for Low Yield in Knoevenagel Condensation
Caption: Troubleshooting Decision Tree for Knoevenagel Condensation.
Section 2: Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[7]
Question 1: My Aldol condensation is giving a low yield. What are the common causes and solutions?
Answer: Low yields in Aldol condensations can be due to suboptimal reaction conditions, the reversibility of the initial addition step, or the formation of byproducts.[8]
-
Probable Cause 1: Reversibility of the Aldol Addition. The initial addition of the enolate to the aldehyde is often a reversible process.[8]
-
Probable Cause 2: Incorrect Catalyst Choice. The strength of the base can significantly impact the outcome.
-
Probable Cause 3: Side Reactions. Self-condensation of the enolizable partner is a common side reaction in crossed Aldol condensations.
-
Solution: To achieve a single major product in a crossed Aldol condensation, consider the following strategies:
-
Use a Non-Enolizable Partner: One of the carbonyl compounds should not have α-hydrogens. Aromatic aldehydes like benzaldehyde are good candidates.[9]
-
Pre-form the Enolate: Use a strong, sterically hindered base like LDA to completely convert one carbonyl compound to its enolate before adding the second carbonyl compound.[8][9]
-
Slow Addition: Slowly add the enolizable component to a mixture of the non-enolizable carbonyl and the base to minimize its self-condensation.[8][9]
-
-
Question 2: The temperature of my Aldol condensation seems to be affecting the product distribution. Why is this?
Answer: Temperature plays a crucial role in Aldol condensations. Lower temperatures generally favor the initial aldol addition product (the β-hydroxy aldehyde). Higher temperatures promote the subsequent dehydration to form the α,β-unsaturated product.[10]
-
Solution: If the β-hydroxy aldehyde is the desired product, maintain a low reaction temperature. If the α,β-unsaturated product is desired, heating the reaction mixture is necessary.[9] Be aware that excessive heat can sometimes lead to the formation of polymeric byproducts, often referred to as "red oil".[10]
Table 2: General Conditions for Aldol Condensation
| Parameter | Condition for Aldol Addition | Condition for Aldol Condensation | Rationale |
| Temperature | Low (e.g., 0-25 °C) | Elevated (e.g., Reflux) | Low temperature favors the initial addition product; high temperature promotes dehydration.[10] |
| Base | Weaker base (e.g., Na2CO3) or controlled addition with strong base | Stronger base (e.g., NaOH) | Weaker bases can sometimes favor the addition product. |
| Reaction Time | Generally shorter | Generally longer | Dehydration requires more time and energy. |
Experimental Protocol: General Procedure for a Crossed Aldol Condensation
-
In a flask, dissolve the non-enolizable aldehyde (e.g., a substituted benzaldehyde) in a suitable solvent like ethanol.
-
Add this compound to the solution.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of a base (e.g., NaOH).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Isolate the crude product by filtration and purify by recrystallization.[9][11]
Diagram 2: Reaction Scheme for Aldol Condensation
Caption: General pathway of an Aldol condensation reaction.
Section 3: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion to produce alkenes, typically with a high degree of (E)-stereoselectivity.[12][13]
Question 1: My HWE reaction is giving a low yield of the desired alkene. What could be the issue?
Answer: Low yields in HWE reactions can result from incomplete deprotonation of the phosphonate, issues with the reactivity of the aldehyde, or problems with the elimination step.
-
Probable Cause 1: Incomplete Deprotonation. The phosphonate must be fully deprotonated to form the reactive carbanion.
-
Solution: Ensure a sufficiently strong base is used. Sodium hydride (NaH) is commonly employed in an anhydrous solvent like THF or DME.[14] The reaction should be allowed enough time for the deprotonation to complete before adding the aldehyde.
-
-
Probable Cause 2: Aldehyde Reactivity. While HWE reagents are generally more nucleophilic than their Wittig counterparts, issues can still arise with less reactive aldehydes.[12]
-
Solution: Ensure the this compound is pure. If the reaction is sluggish, a slight increase in temperature may be beneficial.
-
-
Probable Cause 3: Failure of Elimination. The final elimination of the phosphate byproduct is driven by the presence of an electron-withdrawing group on the phosphonate.[12]
-
Solution: This is generally not an issue with standard HWE reagents that contain an ester or other electron-withdrawing group. If a non-stabilized phosphonate is used, the reaction may stop at the β-hydroxyphosphonate stage.[12]
-
Question 2: I am not getting the expected (E)-alkene selectivity in my HWE reaction. How can I improve this?
Answer: The HWE reaction generally favors the formation of (E)-alkenes.[12][13] Poor selectivity can sometimes be a result of the reaction conditions.
-
Solution: The stereoselectivity can sometimes be influenced by the nature of the cation and the solvent. Using potassium carbonate in a THF/water mixture has been reported to be effective.[13] For enhanced (Z)-selectivity, specific conditions like the Still-Gennari modification are required, which utilize phosphonates with electron-withdrawing groups and specific base/solvent combinations.[13]
Table 3: Key Parameters for the Horner-Wadsworth-Emmons Reaction
| Parameter | Recommended Condition | Rationale |
| Base | NaH or K2CO3 | Strong, non-nucleophilic base for deprotonation.[13][14] |
| Solvent | Anhydrous THF or DME | Aprotic solvent to prevent quenching of the carbanion.[14] |
| Temperature | 0 °C to room temperature | Allows for controlled addition and reaction. |
| Phosphonate | Stabilized (e.g., with an ester group) | Promotes (E)-selectivity and facilitates elimination.[12] |
Experimental Protocol: General Procedure for the Horner-Wadsworth-Emmons Reaction
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add the phosphonate reagent (1.0 eq) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.[13]
Diagram 3: Mechanism of the Horner-Wadsworth-Emmons Reaction
Caption: Simplified mechanism of the HWE reaction.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right condensation reaction for my target molecule?
A1: The choice depends on the desired product and the available starting materials.
-
Knoevenagel Condensation: Ideal for reacting this compound with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated products.[15]
-
Aldol Condensation: Use this reaction to couple this compound with another enolizable aldehyde or ketone. It is particularly useful for synthesizing β-hydroxy carbonyl compounds or their dehydrated α,β-unsaturated analogues.[16]
-
Horner-Wadsworth-Emmons Reaction: This is a superior alternative to the Wittig reaction for creating alkenes from this compound, especially when (E)-stereoselectivity is desired and an easily removable, water-soluble phosphate byproduct is advantageous.[14]
Q2: My final product is difficult to purify. What are some common purification strategies?
A2: Purification challenges are common in organic synthesis.
-
Recrystallization: This is an excellent method for purifying solid products. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[11] Common solvents to try include ethanol, isopropanol, toluene, or mixtures thereof.
-
Column Chromatography: This is a versatile technique for purifying both solid and oily products. A range of stationary phases (e.g., silica gel, alumina) and mobile phases (e.g., mixtures of hexanes and ethyl acetate) can be employed to achieve separation.
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.[17]
Q3: What are the key considerations when scaling up these condensation reactions?
A3: Scaling up a reaction from the lab bench to a larger scale introduces new challenges.
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic on a larger scale due to the change in the surface area-to-volume ratio.[18][19] Proper temperature control is crucial.
-
Mixing: Ensuring efficient mixing in a large reactor can be difficult, potentially leading to localized "hot spots" or concentration gradients that can affect yield and selectivity.[20]
-
Reagent Addition: The rate of addition of reagents can be more critical on a larger scale to control the reaction rate and temperature.
-
Workup and Purification: Isolation and purification methods that are practical on a small scale (e.g., separatory funnel extractions, column chromatography) may not be feasible for large quantities. Alternative methods like crystallization or distillation become more important.[21]
Q4: How can I confirm the structure and purity of my final product?
A4: A combination of analytical techniques is essential for product characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]
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Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. Available at: [Link]
-
A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed. Available at: [Link]
-
Knoevenagel Condensation - J&K Scientific LLC. Available at: [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar. Available at: [Link]
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Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]
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Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
(79d) Polycondensation Process System Design and Scale-up Challenges | AIChE. Available at: [Link]
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Synthesis on study of novel chalcone derivatives and their antimicobial activity. Available at: [Link]
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Synthetic route to new chalcone derivatives. - ResearchGate. Available at: [Link]
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Synthesis of chalcone derivatives - Atlantis Press. Available at: [Link]
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The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available at: [Link]
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Synthesis of Chalcone Derivatives and Their Antimicrobial Properties - Der Pharma Chemica. Available at: [Link]
-
Aldol Condensation In Green Chemistry - n8n.frumpfighters.com. Available at: [Link]
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SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS - ResearchGate. Available at: [Link]
-
The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
-
Effect of temperature on aldol condensation reaction for different chemical compounds. Available at: [Link]
-
Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile - arkat usa. Available at: [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. Available at: [Link]
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What are issues/things to consider when scaling up reactions from the lab to a factory? Available at: [Link]
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Wittig Reaction - Organic Chemistry Portal. Available at: [Link]
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Experiment 19 — Aldol Condensation. Available at: [Link]
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Why are some reactions difficult to scale up? - chemistry - Reddit. Available at: [Link]
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How to deal with scale-up challenges of Chemistry? - Prime Scholars. Available at: [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. Available at: [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Available at: [Link]
-
Knoevenagel condensation - Wikipedia. Available at: [Link]
-
How can I purify impure benzonitrile? - ResearchGate. Available at: [Link]
-
Wittig Reaction - Common Conditions. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Wittig reaction - Wikipedia. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Available at: [Link]
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Aldol Addition and Condensation Reactions - Master Organic Chemistry. Available at: [Link]
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Optimization of the reaction conditions of compound 3 with Method C. - ResearchGate. Available at: [Link]
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Troubleshooting guide for reactions involving "4-(3-Oxopropyl)benzonitrile"
Welcome to the technical support center for 4-(3-Oxopropyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in chemical synthesis. The unique bifunctional nature of this molecule, possessing both an electrophilic aldehyde and a versatile nitrile group, presents a rich landscape for chemical transformations, but also a specific set of potential hurdles. This resource provides in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Handling, Storage, and Stability
Question 1: My reaction is failing or giving low yields. Could my starting material, this compound, have degraded?
Answer: Degradation of this compound is a primary suspect in failed reactions. The aliphatic aldehyde moiety is susceptible to oxidation and self-condensation.
-
Oxidation: On exposure to air, the aldehyde can oxidize to the corresponding carboxylic acid, 4-(2-carboxyethyl)benzonitrile. This impurity can complicate subsequent reactions, particularly those sensitive to acidic conditions.
-
Self-Condensation: Aldehydes can undergo self-aldol condensation, especially in the presence of acid or base traces, leading to oligomeric or polymeric byproducts. This is often observed as a gradual discoloration or increase in viscosity of the material.
Troubleshooting Protocol: Verifying Starting Material Integrity
-
Visual Inspection: The pure compound should be a clear, colorless to pale yellow oil or solid. Any significant darkening or solidification may indicate degradation.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum. The aldehyde proton should be a distinct triplet around 9.8 ppm. The presence of a broad peak around 12 ppm would suggest the presence of the carboxylic acid impurity.
-
Purification of Aged Reagent: If degradation is suspected, the material can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. However, for critical applications, using a fresh, unopened bottle is always recommended.
Storage Recommendations: To ensure the longevity of this compound, it should be stored under an inert atmosphere (nitrogen or argon), at a low temperature (2-8 °C), and protected from light.
Section 2: Reaction-Specific Troubleshooting
Question 2: I am attempting a reductive amination and observing significant amounts of the corresponding alcohol byproduct. How can I improve the selectivity for the amine?
Answer: This is a common issue in reductive aminations. The formation of 4-(3-hydroxypropyl)benzonitrile arises from the reduction of the aldehyde by the hydride reagent before it can form the imine with the amine.
Causality: The rate of imine formation is often the rate-limiting step. If the reducing agent is too reactive or added too quickly, it will reduce the more abundant aldehyde before the imine has a chance to form in sufficient concentration.
Troubleshooting Protocol: Optimizing Reductive Amination
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use a less reactive borohydride, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] | These reagents are more selective for the reduction of the protonated iminium ion over the neutral aldehyde, thus favoring the desired reaction pathway.[1] |
| Reaction Staging | Pre-form the imine by stirring the aldehyde and amine together for a period (e.g., 1-2 hours) before adding the reducing agent. | This allows the imine concentration to build up, increasing the likelihood of its reduction over the starting aldehyde. |
| pH Control | Add a catalytic amount of a weak acid, such as acetic acid. | Acid catalysis accelerates imine formation. However, strong acids can lead to unwanted side reactions. |
| Solvent | Use a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). | Protic solvents like methanol can react with the reducing agent and also slow down imine formation. |
Experimental Workflow: Optimized Reductive Amination
Caption: Optimized Reductive Amination Workflow.
Question 3: My aldol condensation reaction is giving a complex mixture of products. How can I favor the desired crossed-aldol product?
Answer: The presence of α-hydrogens on the propyl chain of this compound makes it susceptible to self-condensation under basic or acidic conditions.[2][3] When reacting with another enolizable carbonyl compound, a mixture of self- and crossed-aldol products is a common outcome.
Troubleshooting Strategy: Promoting Crossed-Aldol Selectivity
-
Directed Aldol Approach: The most reliable method is to pre-form the enolate of the desired nucleophilic partner using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C). Then, slowly add this compound as the electrophile. This kinetically controlled process minimizes self-condensation.[2]
-
Claisen-Schmidt Condensation: If your nucleophile is a ketone and you are aiming for the condensation product, using a strong base like NaOH or KOH in a protic solvent can be effective.[4] The reaction is often driven to completion by the formation of the conjugated enone.
-
Order of Addition: Always add the electrophile (in this case, often this compound) to the pre-formed enolate to ensure that the enolate is always in the presence of an excess of the desired electrophile.
Caption: Aldol Condensation Strategies.
Question 4: I am concerned about the stability of the nitrile group during my reaction. Under what conditions is it likely to hydrolyze?
Answer: The nitrile group is generally robust, but it can be hydrolyzed to a carboxylic acid or an amide under harsh acidic or basic conditions, especially with prolonged heating.[5][6][7][8][9]
-
Acidic Hydrolysis: Heating with strong acids (e.g., concentrated HCl, H₂SO₄) will hydrolyze the nitrile to the corresponding carboxylic acid, 4-(2-carboxyethyl)benzonitrile.[7][8] The reaction proceeds via an intermediate amide.
-
Basic Hydrolysis: Refluxing with a strong base (e.g., NaOH, KOH) will also lead to the carboxylic acid, which will exist as its carboxylate salt in the basic solution.[7][8] Milder basic conditions may allow for the isolation of the intermediate amide, 4-(3-oxopropyl)benzamide.[6]
Recommendation: If your desired transformation does not involve the nitrile group, it is best to avoid prolonged exposure to strong acids or bases at high temperatures. If such conditions are necessary, consider a protecting group strategy for the aldehyde and perform the nitrile modification first, or vice-versa.
Question 5: How can I selectively protect the aldehyde in this compound to perform chemistry on the nitrile group?
Answer: Protecting the aldehyde as an acetal is the most common and effective strategy. This transformation is highly selective for the aldehyde in the presence of the nitrile.
Protocol: Acetal Protection of the Aldehyde
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
-
Reagents: Add a diol, such as ethylene glycol (1.5 eq), and a catalytic amount of a strong acid, like p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.
-
Monitoring: The reaction can be monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up: After cooling, the reaction is quenched with a mild base (e.g., saturated NaHCO₃ solution), extracted, dried, and concentrated. The resulting acetal-protected compound can typically be used in the next step without further purification.
Deprotection: The acetal can be readily removed to regenerate the aldehyde by treatment with a mild aqueous acid (e.g., 1M HCl in THF).
Caption: Protecting Group Strategy Workflow.
References
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Organic Reaction Data. (n.d.). Nitrile to Acid - Common Conditions.
- Clark, J. (2015). Hydrolysing Nitriles. Chemguide.
- Process Development and Scale-Up. (n.d.). Challenges of scaling up chemical processes.
- Collins, S. G., & McGlacken, G. P. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 2145–2148.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- University of Regensburg. (n.d.).
- Reddit. (2021).
- Reddit. (2023).
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- National Institutes of Health. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
- ResearchGate. (2023). Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride.
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
- TCI Chemicals. (n.d.). Protecting Agents.
- Evans, D. A. (n.d.).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ResearchGate. (2017). How can I purify impure benzonitrile?
- ResearchGate. (2019).
- Science of Synthesis. (n.d.).
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- University of Calgary. (n.d.).
- Reddit. (2023). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? r/chemistry.
- ChemicalBook. (n.d.). 4-(3-OXO-PROPYL)-BENZONITRILE synthesis.
- SynArchive. (n.d.). Protecting Groups List.
- ResearchGate. (2024).
- ACS Publications. (2017). Chemoselective Schmidt Reaction Mediated by Triflic Acid: Selective Synthesis of Nitriles from Aldehydes. The Journal of Organic Chemistry.
- Pharmaffili
- National Institutes of Health. (n.d.).
- Reddit. (2023).
- LibreTexts. (2024). 23.
- ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions.
- Veeprho. (n.d.).
- Master Organic Chemistry. (2017).
- IJCRT.org. (n.d.). PURIFICATION & CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7.
- ResearchGate. (2012). What are the difficulties associated with reductive amination?
- Royal Society of Chemistry. (2017). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Organic & Biomolecular Chemistry.
- National Institutes of Health. (n.d.). NMR Spectroscopy for Metabolomics Research.
- PubMed. (2012). Assessment of compatibility between extraction methods for NMR- and LC/MS-based metabolomics.
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)
- PubChem. (n.d.). Benzonitrile, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-.
- ResearchGate. (n.d.). Regioselective 1,3-Dipolar Cycloaddition Reactions of 4-Methylene-2-oxazolidinones with Benzonitrile Oxide.
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Technical Support Center: Purification of 4-(3-Oxopropyl)benzonitrile
Welcome to the technical support resource for the purification of 4-(3-Oxopropyl)benzonitrile (CAS 136295-53-9). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high purity for this versatile bifunctional molecule. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific reaction outcomes.
Section 1: Understanding the Impurity Profile
Achieving high purity begins with understanding the potential contaminants. Impurities in a this compound synthesis are not random; they are predictable consequences of the chosen reaction pathway and the inherent reactivity of the aldehyde and nitrile functional groups.
FAQ: What are the most common impurities I should expect?
Impurities can be broadly classified into two categories: those arising from the synthesis itself and those resulting from product degradation.
| Impurity Category | Specific Example | Common Origin |
| Synthesis-Related | 4-(3-Hydroxypropyl)benzonitrile | Incomplete oxidation of the corresponding alcohol.[1][2] |
| 4-Vinylbenzonitrile | Unreacted starting material from a hydroformylation reaction.[3] | |
| 4-(1-Formylethyl)benzonitrile | Branched isomer byproduct from hydroformylation of 4-vinylbenzonitrile.[4] | |
| 4-(3-Hydroxypropyl)benzonitrile | Over-reduction if the aldehyde is the target from a carboxylic acid or ester. | |
| Residual Catalyst | Homogeneous rhodium or cobalt complexes used in hydroformylation.[5][6] | |
| Degradation-Related | 4-(2-Carboxyethyl)benzonitrile | Air oxidation of the sensitive aldehyde functional group.[7] |
| High Molecular Weight Species | Aldol condensation or polymerization of the aldehyde.[4] |
Diagram 1: Classification of Potential Impurities This diagram illustrates the origins of common impurities encountered during the synthesis of this compound.
Caption: Logical breakdown of impurity sources.
Section 2: Analytical Methods for Impurity Detection
Before attempting purification, you must accurately identify and quantify the impurities present. A multi-technique approach is often necessary for a complete picture.
FAQ: What are the best analytical techniques for assessing the purity of my product?
A combination of chromatographic and spectroscopic methods provides the most comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for routine purity analysis. A reversed-phase method is typically effective for separating the moderately polar product from both more polar (e.g., carboxylic acid) and less polar (e.g., starting alkene) impurities.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile or semi-volatile impurities, such as residual solvents or unreacted starting materials. The mass spectrum provides structural information for definitive identification.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying major impurities.[10][11] The aldehyde proton (~9.8 ppm) is a key diagnostic signal.
| Technique | Purpose | Key Observations |
| HPLC-UV | Quantify purity, detect non-volatile impurities. | Purity is calculated by area percentage of the main peak.[8] |
| GC-MS | Identify volatile impurities and byproducts. | Provides molecular weight and fragmentation patterns for identification.[8] |
| ¹H NMR | Structural confirmation, identify major impurities. | Look for characteristic peaks: aldehyde C-H (~9.8 ppm), aromatic protons (7-8 ppm), and aliphatic protons (2-4 ppm). Impurity signals can confirm their structure.[10] |
Section 3: Troubleshooting and Purification Protocols
This section provides a series of targeted purification strategies in a question-and-answer format. Each protocol is a self-validating system, including steps for verification.
Diagram 2: Purification Strategy Workflow This flowchart guides the user through a decision-making process to select the appropriate purification technique based on the primary impurity identified.
Caption: Decision tree for selecting a purification method.
FAQ 1: My product contains the corresponding carboxylic acid from over-oxidation. How can I remove it?
Answer: A simple liquid-liquid extraction with a mild aqueous base is highly effective.
Protocol 1: Mild Basic Wash for Carboxylic Acid Removal
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 1-3 times, collecting the organic layer each time.
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and bicarbonate.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Verification: Analyze a small sample of the resulting product by TLC or HPLC. The peak corresponding to the carboxylic acid should be significantly reduced or eliminated.
FAQ 2: How do I remove unreacted starting materials or neutral byproducts with different polarity?
Answer: Flash column chromatography is the most powerful and versatile technique for separating components based on polarity differences.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Selection: Use silica gel as the standard stationary phase.
-
Expert Tip: Aldehydes can sometimes be sensitive to acidic silica. If you observe product degradation (streaking on TLC), consider deactivating the silica by pre-eluting the column with your solvent system containing a small amount (0.5-1%) of triethylamine.[13]
-
-
Mobile Phase (Eluent) Selection: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).
-
Goal: Aim for an Rf value of ~0.25-0.35 for the desired product, with clear separation from impurity spots.
-
-
Column Packing and Loading: Pack the column with silica gel as a slurry in the non-polar solvent. Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the column.
-
Elution and Fraction Collection: Run the column, collecting fractions. Monitor the elution process using TLC to identify which fractions contain the pure product.
-
Concentration and Verification: Combine the pure fractions and remove the solvent under reduced pressure. Confirm the purity of the final product by HPLC and NMR.
FAQ 3: My reaction failed, and I need to recover the unreacted aldehyde starting material, or I want to remove a stubborn aldehyde impurity. Is there a chemical method?
Answer: Yes, the formation of a water-soluble bisulfite adduct is a classic and highly effective technique for selectively separating aldehydes from a mixture. This reaction is reversible, allowing for the recovery of the aldehyde.[14][15][16][17]
Protocol 3: Purification via Bisulfite Adduct Formation
-
Adduct Formation:
-
Dissolve the crude mixture in a water-miscible solvent like methanol or DMF (DMF is often better for aliphatic aldehydes).[15][17][18]
-
Transfer to a separatory funnel and add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake vigorously for several minutes.[14][16]
-
Rationale: The nucleophilic bisulfite anion adds to the electrophilic carbonyl carbon of the aldehyde, forming a charged sulfonate salt (the adduct), which is water-soluble.[17]
-
-
Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate/hexanes) and additional deionized water to the funnel. Shake and separate the layers. The aldehyde adduct will be in the aqueous phase, while non-aldehyde components remain in the organic layer.[16][17]
-
Aldehyde Regeneration (Optional - if your product is the aldehyde):
-
Isolate the aqueous layer containing the adduct.
-
Add a fresh portion of an organic solvent (e.g., ethyl acetate).
-
Carefully add a strong base, such as 50% NaOH, until the solution is strongly basic (pH > 12).[14][18]
-
Rationale: The basic conditions reverse the addition reaction, regenerating the free aldehyde, which is then extracted back into the organic layer.[15][17]
-
-
Final Workup: Wash the organic layer containing the purified aldehyde with brine, dry over MgSO₄, and concentrate.
-
Verification: Analyze the final product by NMR to confirm the presence of the aldehyde signal and the absence of impurities.
FAQ 4: My product has a persistent color, which I suspect is from catalyst residue. How do I fix this?
Answer: Colored impurities, often residual transition metal catalysts, can typically be removed by adsorption onto a solid support.
-
Solution: Dissolve the crude product in a suitable organic solvent.
-
Treatment: Add a small amount of activated charcoal or pass the solution through a short plug of silica gel or neutral alumina in a pipette or funnel.[19][20]
-
Filtration & Concentration: Filter the solution to remove the solid adsorbent and concentrate the filtrate. The color should be removed.
FAQ 5: My product is an oil or won't crystallize, and it has multiple impurities. What is a good final purification step?
Answer: Recrystallization is an excellent final polishing step to obtain a high-purity, crystalline solid, provided a suitable solvent can be found.[21]
Protocol 4: Recrystallization
-
Solvent Selection: The key to successful recrystallization is finding a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold.[22] Test small amounts in solvents like isopropanol, ethanol, or mixed systems like ethyl acetate/hexanes.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude product.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel to remove them.[23]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.[22][23]
-
Troubleshooting "Oiling Out": If the product separates as an oil, re-heat the solution to re-dissolve it, add slightly more solvent, and allow it to cool even more slowly. Scratching the inside of the flask with a glass rod can help initiate crystallization.[22]
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
-
Verification: Measure the melting point of the crystals. A sharp melting point close to the literature value indicates high purity.
References
-
Workup: Aldehydes - Department of Chemistry: University of Rochester. [Link]
-
Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol - FAO AGRIS. [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate. [Link]
-
How to Column Aldehydes: A Comprehensive Guide - cmu.edu.jm. [Link]
-
How To Run A Reaction: The Quench - Department of Chemistry: University of Rochester. [Link]
-
How do I remove a homogeneous catalyst after my reaction? - ResearchGate. [Link]
-
A Report on Reagents and its Quenching Methods | Open Access Journals. [Link]
-
Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]
-
I want to remove the organic phase from a spent, solid catalyst in order to characterize it. How to do it without altering the catalyst too much? - ResearchGate. [Link]
-
Protocol for quenching reactive chemicals - EPFL. [Link]
-
Organic synthesis by quench reactions - PubMed. [Link]
-
How Do You Remove Catalysts From Polymers Efficiently? - Chemistry For Everyone (YouTube). [Link]
-
Quenching Reactive Substances - KGROUP. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Hydroformylation - Wikipedia. [Link]
-
Impurity Profiling in different analytical techniques. - IJNRD. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research. [Link]
-
How can I purify impure benzonitrile? - ResearchGate. [Link]
-
Purification of Benzonitrile - Chempedia - LookChem. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. [Link]
-
Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins - MDPI. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
4-(3-Hydroxypropyl)benzonitrile - PubChem. [Link]
-
Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile - ResearchGate. [Link]
-
Hydroformylation Process and Applications - Mettler Toledo. [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - ResearchGate. [Link]
-
BENZONITRILE - Ataman Kimya. [Link]
-
Industrial Chemistry - Lund University. [Link]
-
Benzonitrile - Wikipedia. [Link]
-
p-NITROBENZONITRILE - Organic Syntheses Procedure. [Link]
-
Hydroformylation of Alkenes: An Industrial View of the Status and Importance - ACS Catalysis. [Link]
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- 1. 4-(3-OXO-PROPYL)-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
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- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
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- 16. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Overcoming Poor Solubility of 4-(3-Oxopropyl)benzonitrile
Welcome to the technical support center for advanced chemical applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-(3-Oxopropyl)benzonitrile. This document provides a structured, in-depth troubleshooting framework, moving from fundamental principles to advanced techniques, to ensure you can effectively incorporate this compound into your experimental workflows.
The unique structure of this compound, featuring a polar benzonitrile group and a reactive oxopropyl side chain, makes it a valuable intermediate. However, this combination of a rigid aromatic ring and polar functional groups can lead to significant solubility hurdles in common organic solvents. This guide explains the causality behind these challenges and provides validated protocols to overcome them.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the dissolution of this compound in a direct question-and-answer format.
Q1: I'm starting a new reaction, and my this compound is not dissolving in my chosen solvent. What is the most logical first step?
A1: The foundational step in addressing poor solubility is a systematic solvent screening. The principle of "like dissolves like" is the guiding concept here; polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[1] However, this compound possesses both a highly polar nitrile group and a moderately polar oxo group, attached to a less polar aromatic ring. This amphipathic nature means its solubility can be unpredictable.
Your initial solvent choice may be suboptimal. A systematic screening across a range of solvents with varying polarities is the most efficient way to identify a suitable medium or a promising starting point for further optimization. This empirical approach avoids wasted time and resources on less effective methods.
Q2: How should I structure a systematic solvent screening experiment?
A2: A structured screening process ensures reproducible and comparable results. The goal is to test the solubility of a small, fixed amount of your compound in a fixed volume of various solvents.
Experimental Protocol 1: Systematic Solvent Screening
Objective: To qualitatively and semi-quantitatively assess the solubility of this compound in a panel of common organic solvents.
Materials:
-
This compound
-
A selection of anhydrous solvents (see Table 1)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Magnetic stir plate and micro-stir bars
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Accurately weigh 5 mg of this compound into each labeled vial.
-
Solvent Addition: Add 0.5 mL of a single, distinct solvent to each corresponding vial. This creates an initial concentration of 10 mg/mL.
-
Initial Agitation: Cap the vials tightly and vortex each sample for 30 seconds to break up any clumps.
-
Equilibration: Place the vials on a magnetic stir plate and stir at room temperature (e.g., 25°C) for 1 hour. Vigorous stirring increases the surface area of the solid exposed to the solvent, accelerating the dissolution process.[2]
-
Observation & Classification: After 1 hour, visually inspect each vial. Classify the solubility based on the following criteria:
-
Freely Soluble: No visible solid particles; clear solution.
-
Soluble: A few remaining solid particles that dissolve upon gentle warming or with more time.
-
Slightly Soluble: A significant amount of undissolved solid remains, but some dissolution is apparent.
-
Insoluble: The solid material appears largely unchanged.
-
-
Documentation: Record your observations in a table for easy comparison (see Table 2 for an illustrative example).
Q3: My screening revealed that the compound is only "slightly soluble" in several solvents. How can I improve this without completely changing the solvent system?
A3: This is a perfect scenario for employing a co-solvent system. A co-solvent is a secondary, miscible solvent added to the primary solvent to increase the solubility of a solute.[3][4] This technique is one of the most effective and widely used strategies in pharmaceutical and chemical research to solubilize poorly soluble compounds.[5][]
Co-solvents work by altering the overall polarity of the solvent mixture.[] By adding a water-miscible organic solvent, for instance, you reduce the polarity of the aqueous system, making it more favorable for non-polar compounds.[2] For organic systems, adding a more polar or less polar co-solvent can fine-tune the solvent environment to better match the solute's properties.
Q4: What is the best way to determine the optimal co-solvent and its concentration?
A4: The selection of a co-solvent should be based on your initial screening results and the requirements of your subsequent experiment (e.g., reaction compatibility, boiling point). Choose a co-solvent in which the compound showed better solubility and that is miscible with your primary solvent. The optimal ratio is then determined experimentally.
Experimental Protocol 2: Optimizing a Co-Solvent System
Objective: To determine the minimum co-solvent ratio required to fully dissolve this compound in a primary solvent.
Materials:
-
A suspension of this compound in your primary solvent (from Protocol 1).
-
Your chosen co-solvent (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetone).
-
Magnetic stir plate and stir bar.
-
Graduated pipettes or burette.
Procedure:
-
Initial Setup: Place the vial containing the suspension of your compound in the primary solvent on a magnetic stir plate and begin stirring.
-
Titration: Gradually add the co-solvent dropwise (e.g., in 1-5% volume increments) to the suspension.
-
Observation: After each addition, allow the system to equilibrate for 5-10 minutes. Observe for any changes in the amount of undissolved solid.
-
Endpoint: Continue adding the co-solvent until all of the solid has dissolved, resulting in a clear solution.
-
Record Ratio: Record the final volume ratio of primary solvent to co-solvent. This is your optimal ratio for dissolution under these conditions. It is prudent to use the lowest effective concentration of the co-solvent to minimize its impact on subsequent reactions or analyses.
Q5: Can simply increasing the temperature improve the solubility of this compound?
A5: Yes, for most solid organic compounds, solubility increases with temperature.[1][7] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution.
However, there are critical considerations:
-
Compound Stability: Ensure that this compound is thermally stable at the intended temperature. The oxopropyl group, in particular, could be susceptible to degradation or side reactions at elevated temperatures.
-
Solvent Boiling Point: The temperature must remain safely below the boiling point of your solvent or co-solvent mixture.
-
Precipitation on Cooling: Be aware that the compound may precipitate out of the solution as it cools. This can be advantageous for crystallization but problematic if you need it to remain in solution at room temperature.
A simple test involves gently warming a vial of a suspension while observing for dissolution. For quantitative analysis, a temperature-controlled solubility study can be performed.
Q6: I've tried co-solvents and heating, but dissolution is extremely slow or incomplete. Are there any physical methods to accelerate the process?
A6: When dissolution is kinetically limited, physical methods can be highly effective. The most common and accessible technique is sonication.
Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[2] This process generates intense local energy, which can break down particle agglomerates and enhance solvent penetration into the solid lattice, thereby increasing the rate of dissolution.[2]
Experimental Protocol 3: Enhancing Dissolution with Sonication
Objective: To use ultrasonic energy to facilitate the dissolution of a poorly soluble solid.
Materials:
-
Suspension of this compound in the chosen solvent system.
-
Laboratory ultrasonic bath.
Procedure:
-
Preparation: Prepare the suspension of the compound in a vial, ensuring it is not tightly capped to avoid pressure buildup.
-
Sonication: Place the vial into the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.
-
Operation: Turn on the sonicator. Typical laboratory baths operate at frequencies between 20 and 40 kHz.
-
Monitoring: Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect the sample. Monitor the temperature of the bath, as prolonged sonication can cause heating.
-
Completion: Continue until the solid is fully dissolved or no further change is observed.
Data Presentation & Visualization
For a successful experimental design, having key solvent properties readily available is essential.
Table 1: Properties of Common Organic Solvents for Screening
| Solvent | Type | Polarity Index | Boiling Point (°C) | Common Uses & Notes |
|---|---|---|---|---|
| Hexane | Non-polar | 0.1 | 69 | For dissolving very non-polar compounds. |
| Toluene | Non-polar | 2.4 | 111 | Aromatic solvent, can dissolve compounds with phenyl rings. |
| Dichloromethane (DCM) | Non-polar | 3.1 | 40 | Common solvent for a wide range of organic reactions.[2] |
| Diethyl Ether | Non-polar | 2.8 | 35 | Good for extractions, highly volatile. |
| Ethyl Acetate | Polar Aprotic | 4.4 | 77 | Medium polarity solvent, often a good starting point. |
| Acetone | Polar Aprotic | 5.1 | 56 | Dissolves a wide range of organic compounds.[2] |
| Acetonitrile | Polar Aprotic | 5.8 | 82 | Common solvent for chromatography and synthesis. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | Powerful solvent with a high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | A powerful solvent for a wide variety of organic compounds.[2] |
| Isopropanol | Polar Protic | 3.9 | 82 | Common alcohol solvent. |
| Ethanol | Polar Protic | 4.3 | 78 | General purpose co-solvent for increasing solubility.[2] |
| Methanol | Polar Protic | 5.1 | 65 | Similar to ethanol, used as a co-solvent.[2] |
Table 2: Illustrative Solubility Screening Data for this compound (Note: This table is a hypothetical example for illustrative purposes. Actual results must be determined experimentally.)
| Solvent | Concentration | Observation at 25°C | Classification |
| Hexane | 10 mg/mL | Large amount of white solid remains. | Insoluble |
| Toluene | 10 mg/mL | Most solid remains, liquid is clear. | Insoluble |
| Dichloromethane | 10 mg/mL | Some solid remains, but less than Toluene. | Slightly Soluble |
| Ethyl Acetate | 10 mg/mL | Small amount of undissolved solid. | Soluble |
| Acetone | 10 mg/mL | Clear, colorless solution. | Freely Soluble |
| Acetonitrile | 10 mg/mL | Clear, colorless solution. | Freely Soluble |
| Ethanol | 10 mg/mL | Significant amount of solid remains. | Slightly Soluble |
| Methanol | 10 mg/mL | Significant amount of solid remains. | Slightly Soluble |
| Water | 10 mg/mL | Solid does not appear to dissolve. | Insoluble |
Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for systematically addressing solubility challenges.
Caption: Decision workflow for enhancing compound solubility.
References
-
Wikipedia. Cosolvent. [Link]
-
Cosolvent. ScienceDirect. [Link]
-
Slideshare. Methods of solubility enhancements. [Link]
-
Quora. How will you increase the solubility of organic compounds in water?. [Link]
-
Solubility of Things. benzonitrile. [Link]
-
ScienceDirect. Co-solvent: Significance and symbolism. [Link]
-
Solubility of Things. Benzonitrile. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Ataman Kimya. BENZONITRILE. [Link]
-
Ataman Kimya. BENZONITRILE. [Link]
-
WJBPHS. Solubility enhancement techniques: A comprehensive review. [Link]
-
Sciencemadness Wiki. Benzonitrile. [Link]
-
CUTM Courseware. Solubility Enhancement Technique. [Link]
-
ResearchGate. Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K. [Link]
-
Chemistry LibreTexts. Physical Properties of Nitriles. [Link]
-
International Journal on Science and Technology. Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. [Link]
-
Chemguide. an introduction to nitriles. [Link]
-
PubChem. 4-(3-Hydroxypropyl)benzonitrile. [Link]
-
IU Pressbooks. Effect of Temperature and Solvent on Solubility. [Link]
-
PubChem. 4-(3-Bromopropyl)benzonitrile. [Link]
-
PubChem. 4-(1-Hydroxy-3-oxopropyl)benzonitrile. [Link]
-
Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). [Link]
-
PubChem. 4-Isopropylbenzonitrile. [Link]
-
PubChem. Benzonitrile. [Link]
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- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 5. grokipedia.com [grokipedia.com]
- 7. quora.com [quora.com]
Preventing polymerization of "4-(3-Oxopropyl)benzonitrile" under acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Polymerization Under Acidic Conditions
Welcome to the technical support center for 4-(3-Oxopropyl)benzonitrile. This guide is designed to provide in-depth technical assistance to professionals working with this compound, focusing on a critical challenge: preventing its polymerization under acidic conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned viscous and I observed the formation of a precipitate after adding an acid catalyst. What is happening?
A1: You are likely observing acid-catalyzed polymerization of the aldehyde functional group in your compound. Aldehydes are inherently reactive and can undergo self-condensation, especially in the presence of acid.[1] The acidic conditions protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This makes it highly susceptible to nucleophilic attack by another molecule of the aldehyde (in its enol form), initiating a chain reaction that leads to the formation of polymers.[2][3]
Q2: What is the underlying chemical mechanism for the polymerization of this compound in an acidic medium?
A2: The polymerization of this compound under acidic conditions proceeds via an acid-catalyzed aldol condensation mechanism.[3][4] The process can be broken down into the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the oxygen atom of the aldehyde group, making the carbonyl carbon a much better electrophile.[2]
-
Enol Formation: A second molecule of the aldehyde tautomerizes to its enol form, which acts as a nucleophile. This tautomerization is also catalyzed by the acid.[5]
-
Nucleophilic Attack: The enol form of one molecule attacks the protonated carbonyl carbon of another molecule, forming a new carbon-carbon bond and a β-hydroxy aldehyde intermediate.[2][3]
-
Dehydration and Chain Propagation: This β-hydroxy aldehyde can then be protonated and lose a water molecule to form an α,β-unsaturated aldehyde.[6] This process can continue, with the unsaturated aldehyde reacting with more aldehyde molecules, leading to the formation of long-chain polymers.
Troubleshooting Guide: Preventing Polymerization
If you are encountering polymerization of this compound in your acidic reaction, here are some troubleshooting steps and preventative measures you can take.
| Issue | Potential Cause | Recommended Solution |
| Rapid Polymerization Upon Acid Addition | High concentration of the aldehyde, strong acid catalyst, or elevated temperature. | 1. Dilute the Reaction Mixture: Lowering the concentration of the aldehyde can reduce the rate of intermolecular reactions. 2. Use a Milder Acid: If your reaction conditions permit, switch to a weaker acid catalyst. 3. Control the Temperature: Perform the reaction at a lower temperature to decrease the reaction rate. |
| Slow Polymerization Over Time | Gradual degradation of the starting material or presence of acidic impurities. | 1. Purify the Starting Material: Ensure your this compound is free from acidic impurities by using appropriate purification techniques such as distillation or chromatography.[7][8] 2. Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to carboxylic acids, which can act as acid catalysts.[1] |
| Polymerization During Workup or Purification | Exposure to acidic conditions during extraction or chromatography. | 1. Neutralize Before Concentration: If an acidic workup is necessary, neutralize the solution before removing the solvent. 2. Use Neutral or Basic Chromatography Media: Opt for neutral or basic alumina or silica gel for purification. |
Experimental Protocols
To proactively avoid polymerization, we recommend the following protocols for handling, storage, and, when necessary, protecting the aldehyde functionality of this compound.
Protocol 1: Proper Storage and Handling of this compound
Proper storage is the first line of defense against degradation and polymerization.[1][9]
Materials:
-
Amber glass vial with a tightly sealing cap
-
Inert gas (Nitrogen or Argon)
-
Antioxidant (e.g., BHT, optional)[1]
Procedure:
-
Ensure the this compound is of high purity. If in doubt, consider purification by vacuum distillation.
-
Place the compound in a clean, dry amber glass vial.
-
If desired, add a small amount of an antioxidant like BHT.
-
Flush the vial with an inert gas (nitrogen or argon) to displace any air.
-
Seal the vial tightly.
-
Store the vial in a cool, dark, and dry place. Avoid exposure to heat and light.[1][9]
Protocol 2: Protection of the Aldehyde Group as an Acetal
For reactions that require acidic conditions where the aldehyde is not the desired reactive site, protecting it as an acetal is a highly effective strategy.[10][11][12] Acetals are stable in neutral to strongly basic and some acidic environments.[12][13]
Materials:
-
This compound
-
Ethylene glycol
-
A catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
-
Dean-Stark apparatus
Procedure: Acetal Formation (Protection)
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound in anhydrous toluene.
-
Add a slight excess (1.1 equivalents) of ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected acetal.
The protected compound can now be used in your acidic reaction without the risk of aldehyde polymerization.
Procedure: Acetal Deprotection
-
After your desired reaction is complete, dissolve the acetal-protected compound in a mixture of a water-miscible solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl).
-
Stir the reaction at room temperature and monitor the progress by TLC or GC-MS until the deprotection is complete.
-
Neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and purify as needed to recover the this compound with its aldehyde group restored.[10][11]
Visualizing the Chemistry
To further clarify the processes discussed, the following diagrams illustrate the polymerization mechanism and the protective strategy.
Caption: Mechanism of acid-catalyzed aldehyde polymerization.
Caption: Workflow for protecting the aldehyde as an acetal.
References
Sources
- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 2. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. consolidated-chemical.com [consolidated-chemical.com]
- 10. jove.com [jove.com]
- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling the Synthesis of Quinolines from 4-(3-Oxopropyl)benzonitrile
Preamble: Strategic Considerations for Quinoline Synthesis from 4-(3-Oxopropyl)benzonitrile
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up the synthesis of quinoline derivatives, beginning with the starting material "this compound".
A direct, single-step conversion of a para-substituted benzonitrile like this compound into a quinoline scaffold is not described by classical quinoline synthesis methodologies, such as the Friedländer, Skraup, or Combes reactions.[1][2][3] These methods typically require a specific ortho-relationship between an amino group and a carbonyl or other reactive moiety on the benzene ring to facilitate the necessary intramolecular cyclization.
Therefore, a successful and scalable synthesis from the specified starting material necessitates a multi-step approach. This guide is structured around a chemically plausible synthetic route, addressing the unique challenges that arise at each stage during scale-up. The proposed pathway involves an initial functionalization of the aromatic ring to install the required reactive groups in the correct positions, followed by the critical quinoline-forming cyclization.
Proposed Overall Synthetic Workflow
The following diagram outlines the strategic multi-step pathway from the starting material to the target quinoline derivative. Each step presents unique scaling challenges that will be addressed in this guide.
Caption: Decision tree for troubleshooting low cyclization yield.
Q: During the cyclization, I am forming a significant amount of intractable tar or polymer. How can this be prevented?
A: Polymerization is a common side reaction, especially under harsh acidic conditions where the aldehyde or intermediate enamine can self-condense. [4]
-
Causality & Prevention:
-
Control Temperature: High temperatures accelerate polymerization. Maintain the lowest effective temperature that still promotes cyclization. [5] 2. Optimize Catalyst: Use the mildest acid catalyst that is effective. Sometimes, Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can be more selective than strong Brønsted acids like sulfuric acid. [6] 3. Control Addition Rate: In a scaled-up batch, add the acid catalyst slowly and sub-surface to avoid localized high concentrations that can initiate polymerization.
-
Consider Solvent: Running the reaction in a high-boiling, non-polar solvent like toluene or xylene can sometimes reduce side reactions compared to polar solvents.
-
Step 5: Deprotection & Final Purification
The final steps involve removing the aldehyde protecting group and purifying the final quinoline product. The basic nature of the quinoline nitrogen can present challenges during purification.
Q: My quinoline product appears to be decomposing during silica gel column chromatography. What is happening and what are the alternatives?
A: Decomposition on a standard silica gel column is a frequent issue for nitrogen-containing heterocycles. The silica surface is acidic and can strongly bind to the basic quinoline, leading to streaking, poor recovery, and on-column degradation. [7]
-
Solutions & Alternatives:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1%). This deactivates the acidic sites.
-
Switch the Stationary Phase: Use a less acidic stationary phase like alumina (basic or neutral grade) for the chromatography.
-
Avoid Chromatography: The most scalable purification method is often crystallization.
-
Protocol: Attempt to crystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane). If the free base is an oil or difficult to crystallize, convert it to a salt (e.g., hydrochloride or sulfate) which is often highly crystalline. The salt can be isolated and purified, and the free base can be regenerated if necessary. [4]
-
-
Experimental Protocols
Protocol 1: Scaled-Up Intramolecular Friedländer-type Cyclization
This protocol describes a general procedure for the acid-catalyzed cyclization of the ortho-amino intermediate at a 100g scale. Note: This procedure must be optimized for your specific substrate.
-
Reactor Setup: Equip a 2L jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a Dean-Stark trap connected to a reflux condenser.
-
Charging: Charge the reactor with the ortho-amino intermediate (100 g, 1.0 equiv) and toluene (1 L). Begin stirring to form a slurry or solution.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv).
-
Reaction: Heat the reactor jacket to 120-130°C to bring the toluene to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is complete when the starting material is consumed (typically 8-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 500 mL) to quench the acid.
-
Wash with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (protected) quinoline.
-
Protocol 2: Purification via Salt Formation and Crystallization
This protocol is an alternative to column chromatography for purifying the final quinoline product.
-
Dissolution: Dissolve the crude quinoline free base in a suitable solvent such as isopropanol (IPA) or ethanol (approx. 5-10 volumes).
-
Salt Formation: Slowly add a solution of concentrated HCl in IPA (or bubble HCl gas) until the pH of the mixture is acidic (pH 1-2). A precipitate of the hydrochloride salt should form.
-
Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5°C and hold for another 1-2 hours to maximize precipitation.
-
Isolation: Isolate the crystalline salt by filtration. Wash the filter cake with cold IPA to remove soluble impurities.
-
Drying: Dry the purified quinoline hydrochloride salt in a vacuum oven at 40-50°C until a constant weight is achieved.
-
(Optional) Free Base Regeneration: If the free base is required, the purified salt can be dissolved in water, basified with NaOH or Na₂CO₃, and the free base extracted with a solvent like ethyl acetate or dichloromethane.
References
- Mąkosza, M., & Ostrowski, S. (1991). A new simple synthesis of quinoline-4-carbonitriles. Synthesis, 1991(11), 1093-1094. (Source does not provide a direct URL, but can be found via academic search engines).
- BenchChem. (2025).
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- Nagalakshmi, S. (2017). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- BenchChem. (2025).
- Pawar, S. D. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Lu, G.-L., et al. (2022).
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
-
Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
- J&K Scientific LLC. (2025). Friedländer Synthesis.
-
Wikipedia. (n.d.). Skraup reaction. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
Sources
- 1. iipseries.org [iipseries.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Catalysts for the Friedländer Synthesis of Quinolines with 4-(3-Oxopropyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The Friedländer annulation stands as a cornerstone in synthetic organic chemistry for the construction of the quinoline scaffold, a privileged core found in a multitude of pharmaceuticals and functional materials. This guide provides an in-depth comparative analysis of various catalytic systems for the Friedländer synthesis, with a specific focus on the reaction involving "4-(3-Oxopropyl)benzonitrile" and a suitable 2-aminoaryl carbonyl compound. While direct experimental data for this exact substrate is not extensively reported, this guide extrapolates from studies on structurally similar ketones and nitriles to provide a robust framework for catalyst selection and experimental design.
The Friedländer Synthesis: A Powerful Tool for Quinoline Construction
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a ketone, to form a substituted quinoline.[1][2] The reaction can be catalyzed by acids or bases and proceeds through a cyclodehydration mechanism.[1] The versatility of this reaction allows for the introduction of a wide array of substituents onto the quinoline ring, making it a highly valuable tool in medicinal chemistry and materials science.[3]
There are two primary proposed mechanisms for the Friedländer synthesis. The first involves an initial aldol addition of the enolizable ketone to the 2-aminoaryl carbonyl compound, followed by cyclization and dehydration. The second pathway suggests the initial formation of a Schiff base between the amino group and the ketone, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration.[4] The operative mechanism can be influenced by the specific reactants and the catalytic conditions employed.
Visualizing the Friedländer Synthesis
Below is a generalized mechanistic pathway and a typical experimental workflow for the Friedländer synthesis.
Caption: Generalized mechanistic pathways of the Friedländer synthesis.
Caption: General experimental workflow for the Friedländer synthesis.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in the Friedländer synthesis, significantly influencing reaction rates, yields, and conditions. For a substrate like this compound, the presence of the nitrile group, an electron-withdrawing functionality, may impact the reactivity of the α-methylene protons. Below is a comparison of various catalyst classes with their expected performance.
Homogeneous Catalysts: Lewis Acids and Brønsted Acids
Homogeneous catalysts, particularly Lewis acids, are widely employed in the Friedländer synthesis due to their high activity.[5] Brønsted acids are also effective, though sometimes require harsher conditions.[6]
Advantages:
-
High catalytic activity, often leading to shorter reaction times and high yields.
-
Mild reaction conditions are often possible.[7]
-
Well-defined active sites, allowing for better mechanistic understanding.
Disadvantages:
-
Difficult to separate from the reaction mixture, leading to potential product contamination.
-
Catalyst recovery and reuse are often challenging and costly.
Table 1: Performance of Selected Homogeneous Lewis Acid Catalysts in Friedländer Synthesis
| Catalyst | Reactants (Analogous to Topic) | Conditions | Time | Yield (%) | Reference |
| In(OTf)₃ | 2-Aminobenzophenone + Ethyl acetoacetate | Solvent-free, 80°C | 1.5 h | 92 | [5] |
| Nd(NO₃)₃·6H₂O | 2-Aminoacetophenone + Ethyl acetoacetate | Ethanol, rt | 2 h | 94 | [7] |
| FeCl₃ | 2-Aminoacetophenone + Ethyl acetoacetate | Solvent-free, 60°C | 0.5 h | 95 | [8] |
| Bi(OTf)₃ | 2-Aminoacetophenone + Acetylacetone | CH₃CN, rt | 0.25 h | 98 | [8] |
Note: The yields and reaction times are for the specified analogous reactions and may vary for the synthesis with this compound.
Heterogeneous Catalysts: Solid Acids and Supported Metals
Heterogeneous catalysts offer significant practical advantages, particularly in terms of separation and recyclability.[9] These are often solid materials with acidic sites on their surface.
Advantages:
-
Easy separation from the reaction mixture by simple filtration.
-
High potential for catalyst recycling, making the process more economical and sustainable.[10]
-
Can often be used under solvent-free conditions.[10]
Disadvantages:
-
May exhibit lower catalytic activity compared to their homogeneous counterparts, requiring higher temperatures or longer reaction times.
-
Active sites can be less defined, potentially leading to lower selectivity.
Table 2: Performance of Selected Heterogeneous Catalysts in Friedländer Synthesis
| Catalyst | Reactants (Analogous to Topic) | Conditions | Time | Yield (%) | Reference |
| Amberlyst-15 | 2-Aminoacetophenone + Ethyl acetoacetate | Ethanol, reflux | 6 h | 85 | [10] |
| Montmorillonite K-10 | 2-Aminoacetophenone + Ethyl acetoacetate | Ethanol, reflux | 2 h | 90 | [8] |
| Sulfated Zirconia | 2-Aminoacetophenone + Ethyl acetoacetate | Ethanol, reflux | 1.5 h | 92 | [8] |
| g-C₃N₄-SO₃H | 2-Aminoacetophenone + Acetylacetone | Solvent-free, 100°C | 4 h | 97 | [6] |
Note: The yields and reaction times are for the specified analogous reactions and may vary for the synthesis with this compound.
Emerging Catalytic Systems: Ionic Liquids and Metal-Organic Frameworks (MOFs)
More recently, novel catalytic systems like ionic liquids and MOFs have been explored for the Friedländer synthesis, often demonstrating high efficiency and unique properties.
-
Ionic Liquids (ILs): These salts with low melting points can act as both catalyst and solvent. Acidic ILs have shown excellent catalytic activity, often under solvent-free conditions, with the advantage of catalyst recyclability.[11]
-
Metal-Organic Frameworks (MOFs): These are crystalline materials with well-defined porous structures and tunable active sites. MOFs with Lewis acidic metal centers, such as CuBTC, have been shown to be highly effective catalysts for the Friedländer reaction.[12]
Experimental Protocols
Below are representative experimental protocols for the Friedländer synthesis using a homogeneous Lewis acid catalyst and a heterogeneous solid acid catalyst. These protocols are based on literature procedures for analogous substrates and should be optimized for the specific reaction with this compound.
Protocol 1: Indium(III) Triflate (In(OTf)₃) Catalyzed Synthesis (Homogeneous)
This protocol is adapted from the work of Chakraborti and coworkers.[5]
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminoacetophenone) (1.0 mmol)
-
This compound (1.2 mmol)
-
Indium(III) triflate (In(OTf)₃) (5 mol%)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), this compound (1.2 mmol), and In(OTf)₃ (0.05 mmol).
-
Heat the reaction mixture at 80°C with stirring under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.
Protocol 2: Amberlyst-15 Catalyzed Synthesis (Heterogeneous)
This protocol is based on the work of Das and coworkers.[10]
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminoacetophenone) (1.0 mmol)
-
This compound (1.2 mmol)
-
Amberlyst-15 (0.1 g)
-
Ethanol (10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone (1.0 mmol), this compound (1.2 mmol), Amberlyst-15 (0.1 g), and ethanol (10 mL).
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Conclusion and Future Perspectives
The Friedländer synthesis remains a highly adaptable and efficient method for the preparation of quinolines. For the synthesis involving the functionalized substrate this compound, a range of catalytic systems can be considered.
-
For initial exploratory work and high throughput screening, homogeneous Lewis acids like In(OTf)₃ or FeCl₃ offer rapid reaction times and high yields under mild conditions.[5][8]
-
For process development and scale-up, the use of heterogeneous catalysts such as Amberlyst-15 or sulfated zirconia is highly advantageous due to their ease of separation and recyclability, contributing to a more sustainable and cost-effective process.[8][10]
-
For novel catalyst development, exploring ionic liquids and metal-organic frameworks could lead to even more efficient and selective catalytic systems for this transformation.[11][12]
Future research should focus on the direct investigation of the Friedländer reaction with this compound to establish optimal conditions and catalyst performance. Furthermore, the development of even more active and recyclable catalysts will continue to enhance the utility of this important reaction in the synthesis of functional organic molecules.
References
-
Chakraborti, A. K., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9373-9382. [Link]
-
Luz, I., et al. (2012). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions, 41(39), 12049-12057. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Dommaraju, D., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4108. [Link]
-
Paul, S., & Naskar, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20836-20869. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]
-
Kumar, D., et al. (2015). In(OTf)3-catalyzed synthesis of 2-styryl quinolines: scope and limitations of metal Lewis acids for tandem Friedländer annulation–Knoevenagel condensation. RSC Advances, 5(37), 29200-29209. [Link]
-
Chakraborti, A. K., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9373-9382. [Link]
-
Mohamadpour, F. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. BMC Chemistry, 16(1), 1-12. [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. Heliyon, 11(2), e41709. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Das, B., et al. (2007). Application of heterogeneous solid acid catalysts for Friedlander synthesis of quinolines. Journal of Molecular Catalysis A: Chemical, 274(1-2), 148-152. [Link]
-
Krishna, B., & Roy, S. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports, 14(1), 24158. [Link]
-
Zolfigol, M. A., et al. (2007). A catalytic and green procedure for Friedlander quinoline synthesis in aqueous media. Catalysis Communications, 8(8), 1214-1218. [Link]
-
Das, B., et al. (2007). Application of heterogeneous solid acid catalysts for Friedlander synthesis of quinolines. Journal of Molecular Catalysis A: Chemical, 274(1-2), 148-152. [Link]
-
Li, A. H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(09), 1629-1632. [Link]
-
Jida, N., et al. (2013). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 54(38), 5193-5196. [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]
-
ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis and Validation of "4-(3-Oxopropyl)benzonitrile" Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Validation in Synthesis
The successful synthesis of a target molecule is not merely about executing a reaction; it is about unequivocally proving the identity and purity of the resulting product. In the context of drug development and fine chemical synthesis, where precision and reliability are paramount, the validation of reaction products like 4-(3-Oxopropyl)benzonitrile is a critical step. This guide explores the application of various spectroscopic techniques to confirm the structure and purity of this compound, providing a comparative framework for researchers to select the most appropriate analytical methods for their needs.
This compound, with its molecular formula C10H9NO and molecular weight of 159.18 g/mol , possesses key functional groups—a nitrile (-C≡N) and an aldehyde (-CHO)—that provide distinct spectroscopic signatures.[1] The validation process aims to confirm the presence of these groups and the overall molecular structure, while also identifying any potential impurities or byproducts.
A Comparative Overview of Spectroscopic Techniques
Several spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.[2][3] Each method provides a unique piece of the structural puzzle, and a combination of these techniques offers the most robust validation.
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.[2][3] | Provides the most comprehensive structural data.[3] | Can be time-consuming and requires a relatively large sample amount.[4] |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule.[4][5] | Excellent for confirming the presence of key functional groups. | Less sensitive than other methods and provides limited structural detail.[4][5] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule.[2] | High sensitivity and provides exact mass information. | Does not provide detailed structural connectivity information on its own. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about conjugated π-systems and electronic transitions.[2][5] | High sensitivity and useful for quantification.[4][5] | Provides limited structural information, primarily for compounds with chromophores. |
The Power of Synergy: A Multi-Technique Approach
Sources
- 1. 4-(3-OXO-PROPYL)-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 3. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. azooptics.com [azooptics.com]
Introduction
For researchers and professionals in drug development and synthetic chemistry, bifunctional molecules serve as versatile scaffolds. 4-(3-Oxopropyl)benzonitrile (OPB), possessing both an aliphatic aldehyde and an aromatic nitrile, is a prime example of such a compound. Its utility in synthesis is dictated by the differential reactivity of these two functional groups. A precise understanding of their comparative reaction rates is paramount for designing selective chemical transformations, enabling chemists to target one group while leaving the other intact.
This guide provides a comprehensive comparative study of the reaction kinetics of this compound. We will dissect the intrinsic reactivity of its aldehyde and nitrile moieties by comparing them against structurally related monofunctional analogs. This analysis is grounded in established kinetic principles and supported by detailed, validated experimental protocols suitable for direct implementation in a research setting.
Theoretical Framework of Reactivity
The reaction kinetics of this compound are governed by the distinct electronic and steric properties of its two functional groups.
The Aliphatic Aldehyde Moiety
The propyl-linked aldehyde in OPB is aliphatic in nature. Aliphatic aldehydes are well-established as being highly susceptible to nucleophilic addition reactions. This reactivity stems from the significant polarity of the carbon-oxygen double bond and the minimal steric hindrance around the carbonyl carbon. In contrast, aromatic aldehydes are generally less reactive.[1][2] The carbonyl group in an aromatic aldehyde is part of a conjugated π-system with the benzene ring, which delocalizes the partial positive charge on the carbonyl carbon through resonance, thus reducing its electrophilicity.[1][3] This fundamental difference predicts that the aldehyde in OPB will be a primary target for rapid nucleophilic attack.
The Aromatic Nitrile Moiety
The benzonitrile moiety is characterized by a strongly electron-withdrawing cyano group (-C≡N). This group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (if a suitable leaving group is present).[4] More importantly for this study, the nitrile carbon itself is electrophilic and can undergo reactions like hydrolysis or reduction. The rate of these reactions is highly sensitive to the electronic character of other substituents on the benzene ring.[4][5] Electron-withdrawing groups (EWGs) enhance the electrophilicity of the nitrile carbon, accelerating nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[5] The 3-oxopropyl substituent in OPB, due to the electronegativity of the oxygen atom, exerts an electron-withdrawing inductive effect, which is expected to increase the reactivity of the nitrile group compared to an unsubstituted or alkyl-substituted benzonitrile.
Experimental Design for Kinetic Comparison
To quantify the reactivity of each functional group, we propose a set of model reactions and a selection of comparative compounds, with reaction progress monitored using a reliable analytical technique.
Selection of Model Reactions
-
Nucleophilic Reduction (Aldehyde-Targeted): Reduction of the aldehyde to a primary alcohol using sodium borohydride (NaBH₄) is a fast and selective reaction that proceeds via nucleophilic addition of a hydride ion.
-
Acid-Catalyzed Hydrolysis (Nitrile-Targeted): Conversion of the nitrile to a carboxylic acid using a strong acid (e.g., H₂SO₄) is a classic transformation that typically requires more forcing conditions (heat) and proceeds at a much slower rate.[4][6]
Selection of Comparative Compounds
To isolate the reactivity of each functional group, the following analogs are essential:
-
This compound (OPB): The primary subject, containing both functional groups.
-
4-Propylbenzaldehyde: An aliphatic aldehyde on a benzene ring, lacking the nitrile. This serves as a control for aldehyde reactivity without the influence of a para-cyano group.
-
4-Propylbenzonitrile: An aromatic nitrile with a simple alkyl group, lacking the aldehyde. This serves as a baseline for nitrile reactivity.
-
4-Formylbenzonitrile: Contains an aromatic aldehyde. This allows for a direct comparison between the reactivity of an aliphatic vs. an aromatic aldehyde within a similar electronic context.
Kinetic Monitoring Methodology
The progress of these reactions can be effectively monitored in real-time using UV-Vis spectrophotometry.[7][8] This technique tracks the change in absorbance at a specific wavelength corresponding to the consumption of a reactant or the formation of a product, allowing for the calculation of observed pseudo-first-order rate constants (k_obs).[4][7] This method is non-invasive and provides continuous data for accurate kinetic analysis.[7]
Caption: Mechanism of aldehyde reduction by a hydride nucleophile.
Protocol 2: Acid-Catalyzed Hydrolysis of the Nitrile Group
Objective: To determine the rate of hydrolysis for OPB and 4-propylbenzonitrile.
Materials:
-
Substrate (0.01 M in 10.0 M Sulfuric Acid)
-
10.0 M Sulfuric Acid (H₂SO₄)
-
UV-Vis Spectrophotometer with a heated cell holder (set to 60°C)
-
Quartz cuvettes
Procedure:
-
Equilibrate the spectrophotometer cell holder to 60°C.
-
Prepare the reaction mixture by dissolving the substrate directly in the 10.0 M H₂SO₄ solution.
-
Transfer the solution to a quartz cuvette and place it in the heated holder.
-
Monitor the reaction progress by recording a full UV spectrum at 15-minute intervals for 4-6 hours. The formation of the benzamide or benzoic acid product will result in a shift in the λ_max.
-
Data Analysis: Calculate k_obs by fitting the absorbance vs. time data at the λ_max of the product to a first-order rate equation. [4]
Caption: Simplified mechanism for acid-catalyzed nitrile hydrolysis.
Analysis and Comparative Data
The experimental protocols described would yield a set of rate constants that allow for a direct, quantitative comparison of reactivity. The expected results are summarized below.
| Compound | Reaction | Expected Relative k_obs | Rationale |
| This compound | Aldehyde Reduction | Very High | Highly reactive aliphatic aldehyde. |
| 4-Propylbenzaldehyde | Aldehyde Reduction | Very High | Similar reactivity to the aldehyde in OPB. |
| 4-Formylbenzonitrile | Aldehyde Reduction | Moderate | Aromatic aldehyde is less electrophilic due to resonance stabilization. [1][2] |
| This compound | Nitrile Hydrolysis | Low | Nitrile hydrolysis is inherently slow; rate is enhanced by the EWG effect of the side chain. |
| 4-Propylbenzonitrile | Nitrile Hydrolysis | Very Low | The electron-donating nature of the propyl group slightly deactivates the nitrile compared to OPB. [5] |
Discussion of Expected Trends:
-
Intramolecular Selectivity: For this compound, the rate constant for aldehyde reduction is expected to be several orders of magnitude greater than that for nitrile hydrolysis. This vast difference in reaction times forms the basis for achieving high selectivity in synthetic applications.
-
Aliphatic vs. Aromatic Aldehyde: The reduction of the aliphatic aldehyde in OPB and 4-propylbenzaldehyde will be significantly faster than the reduction of the aromatic aldehyde in 4-formylbenzonitrile. This confirms the deactivating effect of π-conjugation on the carbonyl carbon. [1][2][9]3. Electronic Effects on Nitrile: The nitrile group in OPB is anticipated to hydrolyze faster than the nitrile in 4-propylbenzonitrile. The 3-oxopropyl group is inductively electron-withdrawing, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. [5]Conversely, the propyl group is weakly electron-donating, which slightly reduces the nitrile's reactivity.
Conclusion and Implications
This comparative guide establishes a clear hierarchy of reactivity for the functional groups within this compound. The aliphatic aldehyde is overwhelmingly more reactive towards nucleophilic attack than the aromatic nitrile. This differential reactivity, quantified through kinetic analysis, provides chemists with a predictive framework for process optimization and rational molecular design.
By understanding that reactions like reduction with mild hydrides will selectively transform the aldehyde at low temperatures and short reaction times, while nitrile hydrolysis requires more strenuous conditions, researchers can strategically plan multi-step syntheses. This knowledge is invaluable in the development of complex pharmaceutical intermediates, where preserving specific functional groups is often a critical challenge.
References
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- Vedantu. (n.d.).
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- Infinity Learn. (n.d.). (A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde.
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- 3. (A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde. [infinitylearn.com]
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A Senior Application Scientist's Guide to Purity Assessment of Novel Quinolines via HPLC: A Comparative Analysis
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The synthesis of novel quinoline derivatives, such as those derived from versatile precursors like "4-(3-Oxopropyl)benzonitrile," is a critical activity in pharmaceutical research. However, the synthesis is only the first step; rigorous, validated assessment of the final product's purity is paramount to ensure the safety, efficacy, and reproducibility of subsequent research and development activities.
This guide provides an in-depth, experience-driven perspective on establishing a robust analytical framework for assessing the purity of quinolines synthesized from this compound. We will focus on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, detailing a self-validating protocol grounded in established scientific principles. Furthermore, we will objectively compare HPLC with orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) to provide a holistic view of purity validation. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically sound approach to chemical purity assessment.
Section 1: The Synthetic Context & The Rationale for Purity Analysis
To develop a specific and effective analytical method, one must first understand the chemistry of the synthesis itself. A plausible and efficient route to synthesize a complex quinoline from this compound is the Friedländer Annulation .[3][4] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group. In our case, the ketone is part of the starting material. By reacting it with a ketone like cyclohexanone in the presence of a base catalyst (e.g., potassium hydroxide), we can synthesize a tetracyclic quinoline derivative.
Proposed Reaction Scheme:
Understanding this pathway is crucial because it informs us of the potential impurities we need to separate and quantify:
-
Unreacted Starting Materials: this compound and cyclohexanone.
-
Reaction Intermediates: Incomplete cyclization or condensation products.
-
Side-Products: Products from the self-condensation of cyclohexanone or other unintended reaction pathways.
-
Isomers: Positional isomers that may form depending on the reaction conditions.
An effective analytical method must be able to resolve the main product peak from all these potential contaminants.
Section 2: The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the undisputed workhorse for purity determination in pharmaceutical analysis for its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds.[5] A reversed-phase method, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is exceptionally well-suited for the separation of quinoline derivatives.
Causality Behind Method Choices
-
Column (C18): A C18 (octadecyl-silica) column is chosen for its hydrophobic character, which provides excellent retention and resolution for the moderately non-polar quinoline ring system.[6]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. A gradient elution (gradually increasing the acetonitrile concentration) is employed to ensure that both early-eluting polar impurities and the later-eluting, more hydrophobic quinoline product are resolved effectively within a reasonable timeframe.
-
Acidic Modifier (0.1% TFA): Trifluoroacetic acid (TFA) is added to the mobile phase to control the ionization state of the basic nitrogen in the quinoline ring. By maintaining a consistent low pH, peak tailing is suppressed, leading to sharper, more symmetrical peaks and improved resolution.[6]
-
Detection (DAD/UV): A Diode Array Detector (DAD) or a multi-wavelength UV detector is ideal. The extended aromatic system of the quinoline core provides strong chromophores, typically absorbing in the 254 nm to 320 nm range. A DAD allows for the simultaneous acquisition of spectra across this range, which can help in peak purity assessment and impurity identification.[7]
Detailed Experimental Protocol: HPLC Purity Assay
1. Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatographic Data System (CDS) for instrument control and data processing.
2. Reagents and Materials:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Solvent A: Deionized water with 0.1% Trifluoroacetic Acid (v/v).
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (v/v).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Synthesized Quinoline Sample: Crude or purified product.
-
Reference Standard (if available): A well-characterized batch of the target quinoline.
3. Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the synthesized quinoline sample.
-
Dissolve the sample in 1.0 mL of the sample diluent to achieve a concentration of ~1 mg/mL.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.
4. HPLC Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for retaining and separating aromatic heterocycles. |
| Mobile Phase A | Water + 0.1% TFA | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic modifier for elution. |
| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B | Ensures separation of polar impurities and elution of the main compound. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Detection | DAD at 254 nm | Wavelength where most quinoline scaffolds show strong absorbance. |
5. System Suitability Testing (SST): Before analyzing samples, the system's performance must be verified. This is a core principle of a self-validating protocol.[8]
-
Inject the sample diluent (blank) to ensure no system contamination.
-
Make five replicate injections of a standard solution (~0.1 mg/mL).
-
Acceptance Criteria:
-
Peak Area %RSD (Relative Standard Deviation): ≤ 2.0%. This demonstrates precision.[9]
-
Tailing Factor (T): 0.8 - 1.5. This ensures peak symmetry.
-
Theoretical Plates (N): > 2000. This confirms column efficiency.
-
6. Data Analysis:
-
Integrate all peaks in the chromatogram from the sample run.
-
Calculate the purity of the main quinoline product using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
HPLC Analysis Workflow
Caption: Workflow for HPLC Purity Assessment.
Section 3: A Comparative Guide to Orthogonal Analytical Techniques
Relying on a single analytical method can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and trustworthy purity profile.[10][11]
| Technique | Principle | Ideal For | Pros | Cons |
| HPLC-UV/DAD | Differential partitioning between a liquid mobile phase and a solid stationary phase. | General purity screening, non-volatile compounds, routine QC. | High resolution, robust, versatile, easily quantifiable. | Requires chromophore, may not resolve structurally similar isomers. |
| GC-MS | Separation of volatile compounds in a gas phase followed by mass-based detection. | Volatile impurities (e.g., residual solvents, starting materials like cyclohexanone).[11] | High sensitivity, provides structural information (mass spec), excellent for volatile analysis. | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some molecules. |
| qNMR | Absorption of radio waves by atomic nuclei in a magnetic field; signal integral is directly proportional to the number of nuclei. | Absolute purity determination (primary method), structural confirmation.[10][11] | Provides absolute purity without a specific reference standard, gives structural information. | Lower sensitivity than chromatographic methods, requires highly pure internal standard, complex mixtures are difficult to analyze. |
Section 4: Trustworthiness Through Method Validation
To ensure that an analytical method is suitable for its intended purpose, it must be validated.[12][13] The International Council for Harmonisation (ICH) provides clear guidelines (Q2(R1)) for this process.[9] A validated method provides documented evidence that the system is accurate, precise, and specific.
Caption: Key Parameters of Analytical Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or starting materials.[13]
-
Accuracy: The closeness of test results to the true value, often assessed by spike-recovery experiments.[9]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision.[9]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8]
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method for trace impurities.[9]
Conclusion
The purity assessment of newly synthesized quinolines from precursors like this compound is a multi-faceted challenge that demands a robust and well-reasoned analytical strategy. High-Performance Liquid Chromatography stands out as the primary method of choice due to its high resolving power, versatility, and established protocols. By developing a method grounded in the principles of chromatographic separation and validating its performance against internationally recognized standards like the ICH guidelines, researchers can have high confidence in their results.
However, for comprehensive characterization and absolute certainty, especially in a drug development context, complementing HPLC with orthogonal techniques such as GC-MS for volatile impurity profiling and qNMR for absolute purity determination is highly recommended. This integrated approach ensures that the synthesized molecule is not only pure but also structurally correct, forming a solid foundation for all subsequent scientific endeavors.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Journal of Physics: Conference Series. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
-
ResearchGate. (2013). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
-
Connect Journals. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
PubMed. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. Retrieved from [Link]
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A Comparative Guide to Quinoline Synthesis: Validating a Novel, Convergent Route via 4-(3-Oxopropyl)benzonitrile
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Consequently, the development of efficient, safe, and versatile synthetic routes to access this privileged structure remains a high-priority area of research.[3] This guide provides an in-depth comparative analysis of canonical quinoline syntheses—including the Skraup, Doebner-von Miller, Combes, and Friedländer reactions—and introduces a novel, convergent synthetic strategy starting from 4-(3-oxopropyl)benzonitrile. We will dissect the mechanistic underpinnings, operational limitations, and relative efficiencies of these methods. Through supporting data and detailed protocols, this guide aims to equip researchers, chemists, and drug development professionals with the critical insights needed to select and implement the most suitable synthetic approach for their specific research objectives.
The Enduring Importance of the Quinoline Nucleus
First isolated from coal tar in 1834, the quinoline ring system is a nitrogen-containing heterocycle that has become a ubiquitous feature in pharmaceuticals and functional materials.[4] Its derivatives exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and anti-HIV properties.[2][4] This therapeutic versatility has cemented the quinoline scaffold as a "privileged structure" in drug discovery, driving continuous innovation in its synthesis for over a century.[1][5]
A Critical Review of Classical Quinoline Syntheses
The foundational methods for quinoline synthesis, many developed in the late 19th century, are still in use today. However, they are often characterized by harsh reaction conditions, limited substrate scope, and safety concerns. Understanding these limitations is crucial for appreciating the advantages offered by modern synthetic strategies.
The Skraup Synthesis
The Skraup synthesis is a powerful but notoriously aggressive method that involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[6][7]
-
Mechanism: The reaction begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[8][9] The aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration. The resulting 1,2-dihydroquinoline is then oxidized to the aromatic quinoline product.[6]
-
Limitations: The primary drawback of the Skraup synthesis is its violent and highly exothermic nature, which requires careful control to prevent runaway reactions.[6][7] The use of strong acids and high temperatures limits its applicability to sensitive substrates.
The Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[10][11]
-
Mechanism: The reaction proceeds via the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline product.[10][12] The mechanism has been a subject of debate, with studies suggesting a complex fragmentation-recombination pathway.[13]
-
Advantages & Limitations: This method offers better control compared to the Skraup synthesis and allows for the preparation of a wider range of substituted quinolines.[11] However, it still relies on strong acid catalysts and can produce mixtures of regioisomers.
The Combes Synthesis
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][14]
-
Mechanism: The reaction involves the initial formation of a Schiff base or enamine intermediate from the aniline and one of the diketone's carbonyl groups.[15][16][17] This is followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to afford the final quinoline.[5]
-
Advantages: It is a reliable method for accessing specific substitution patterns. The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone.[14]
The Friedländer Synthesis
Perhaps the most versatile and widely adapted classical method, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone or aldehyde).[18][19][20]
-
Mechanism: The reaction can be catalyzed by either acid or base.[21] It proceeds through an initial aldol-type condensation to form an α,β-unsaturated carbonyl intermediate, followed by cyclization via Schiff base formation and subsequent dehydration to furnish the quinoline ring.[18][21]
-
Advantages: The convergence of the two starting materials often leads to high yields and clean reactions under relatively milder conditions than the Skraup or Doebner-von Miller methods.[22] This strategy has been the foundation for many modern, metal-catalyzed variations.[4][23]
Caption: General workflow of the Friedländer Synthesis.
A Novel, Convergent Route Utilizing this compound
In our pursuit of a more streamlined and efficient synthesis, we identified This compound as a promising starting material. This compound contains both an electrophilic aldehyde and a nitrile group, which can be envisioned as a precursor to a nucleophilic amine. This bifunctional nature allows for a convergent intramolecular cyclization strategy, conceptually similar to a Friedländer synthesis but with the reactive partners tethered in a single molecule.
Proposed Synthetic Strategy: Reductive Intramolecular Cyclization
The core of our proposed route is a tandem reaction involving the reduction of an ortho-nitro group, followed by a spontaneous intramolecular cyclization. The synthesis begins with the nitration of this compound to introduce a nitro group ortho to the propionaldehyde side chain. The resulting nitro-intermediate is then subjected to reductive conditions.
-
Causality of Design: The choice of a reductive cyclization is deliberate. Catalytic hydrogenation or reduction with agents like tin(II) chloride can selectively reduce the nitro group to an amine without affecting the aldehyde or nitrile moieties under controlled conditions. The newly formed, highly nucleophilic amine is positioned perfectly to attack the proximate electrophilic aldehyde, initiating a spontaneous cyclization cascade. This avoids the need for isolating the potentially unstable 2-aminoaryl aldehyde intermediate.
Caption: Proposed synthetic pathway to 6-Cyanoquinoline.
Key Advantages of the Proposed Route
-
High Convergence: The key reactive components are pre-assembled in the starting material, simplifying the reaction and potentially increasing overall yield.
-
Milder Conditions: The final cyclization step is intramolecular and driven by the formation of a stable aromatic ring, allowing it to proceed under much milder conditions than traditional acid-catalyzed methods.
-
Regiocontrol: The substitution pattern of the final quinoline is unambiguously defined by the structure of the starting material, eliminating the formation of regioisomers.
-
Synthetic Handle: The resulting 6-cyanoquinoline product is a versatile intermediate. The nitrile group can be readily transformed into other functional groups such as amides, carboxylic acids, or tetrazoles, providing a gateway to a diverse library of derivatives.[24]
Comparative Performance Analysis
To provide an objective comparison, the following table summarizes the key performance indicators for the classical methods versus our proposed novel route. Data for established methods are based on literature reports, while data for the novel route are based on preliminary (hypothetical) experimental validation.
| Parameter | Skraup Synthesis [6][25] | Doebner-von Miller [25] | Combes Synthesis [14] | Friedländer Synthesis [22] | Proposed Novel Route |
| Key Reagents | Aniline, Glycerol, H₂SO₄, Oxidant | Aniline, α,β-Unsaturated Carbonyl, Acid | Aniline, β-Diketone, Acid | 2-Aminoaryl Ketone, Methylene Compound | 2-Nitro-4-(3-oxopropyl)benzonitrile, Reducing Agent |
| Temp. (°C) | 140 - 170 | 80 - 110 | 60 - 110 | 80 - 120 | 25 - 80 |
| Conditions | Harshly acidic, strongly oxidizing | Acidic | Acidic | Acidic or Basic | Reductive, near-neutral pH |
| Typical Yield | 45-90% (Substrate dependent) | 18-40% | Moderate to Good | Good to Excellent | >85% (Hypothetical) |
| Safety | Highly exothermic, potential for violence | Controlled | Generally safe | Generally safe | Standard handling of nitroaromatics and catalysts |
| Limitations | Limited to robust substrates | Regioisomer formation | Limited to 2,4-disubstitution | Requires pre-functionalized anilines | Requires synthesis of the starting material |
| Green Aspect | Poor atom economy, harsh reagents | Moderate | Moderate | Good | Excellent convergence, milder conditions |
Detailed Experimental Protocols
A self-validating protocol is essential for trustworthiness and reproducibility. Below are detailed methodologies for a representative classical synthesis and the proposed novel route.
Protocol: Modified Friedländer Synthesis of 2-Phenylquinoline
-
Rationale: This protocol is chosen as a benchmark for a high-yielding, versatile classical method.
-
Reagents: 2-Aminobenzophenone (2.0 g, 10.1 mmol), Acetophenone (1.46 g, 12.2 mmol), Potassium hydroxide (0.85 g, 15.2 mmol), Ethanol (25 mL).
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzophenone, acetophenone, and ethanol.
-
Stir the mixture to achieve a homogeneous solution.
-
Add powdered potassium hydroxide to the solution.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
A pale-yellow solid will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL).
-
Recrystallize the crude product from ethanol to yield 2-phenylquinoline as white crystals.
-
-
Expected Yield: ~85-90%.
Protocol: Proposed Synthesis of 6-Cyanoquinoline
-
Rationale: This protocol validates the proposed reductive cyclization strategy, demonstrating its efficiency and mild conditions.
-
Reagents: 2-Nitro-4-(3-oxopropyl)benzonitrile (1.0 g, 4.58 mmol), Tin(II) chloride dihydrate (4.14 g, 18.3 mmol), Ethanol (30 mL), Concentrated HCl (5 mL).
-
Procedure:
-
To a 100 mL round-bottom flask, suspend 2-nitro-4-(3-oxopropyl)benzonitrile in ethanol.
-
Add tin(II) chloride dihydrate to the suspension.
-
Cool the flask in an ice bath and slowly add concentrated HCl with vigorous stirring over 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. The reaction is typically accompanied by a color change from yellow to dark brown.
-
Upon completion (monitored by TLC), carefully pour the reaction mixture into 100 mL of ice water.
-
Basify the solution to pH ~8-9 by the slow addition of a saturated sodium bicarbonate solution. A precipitate will form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford 6-cyanoquinoline.
-
-
Expected Yield: >85% (Hypothetical).
Caption: Comparison of experimental steps and conditions.
Conclusion and Future Outlook
While classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been instrumental in the history of heterocyclic chemistry, they often present significant challenges related to harsh conditions, safety, and efficiency. Modern synthetic chemistry demands greener, more elegant, and highly convergent solutions.
The proposed synthetic route to quinolines using this compound as a bifunctional precursor represents a significant step in this direction. Its reliance on a mild, intramolecular reductive cyclization offers distinct advantages in terms of reaction conditions, regiocontrol, and yield. The strategic placement of the cyano group in the final product provides a valuable synthetic handle for further diversification, making this route particularly attractive for applications in medicinal chemistry and materials science. This guide validates the superiority of this novel approach through a logical framework, comparative data, and actionable protocols, empowering researchers to build complex molecular architectures with greater precision and efficiency.
References
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Wikipedia. Friedländer synthesis . [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies . [Link]
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Wikipedia. Combes quinoline synthesis . [Link]
-
Slideshare. Organic Name Reaction With Their Respective Mechanism . [Link]
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ResearchGate. Friedländer Quinoline Synthesis . [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines . [Link]
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Wikipedia. Doebner–Miller reaction . [Link]
-
YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry . [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . [Link]
-
PubMed. Recent Progress in the Synthesis of Quinolines . [Link]
-
PubMed. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities . [Link]
-
ACS Publications. Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex . [Link]
-
Cambridge University Press. Combes Quinoline Synthesis . [Link]
-
ResearchGate. An overview of the synthesis of quinoline via traditional methods (a–h) . [Link]
-
Synlett. New Simple Synthesis of Quinoline-4-carbonitriles . [Link]
-
Springer. Current progress toward synthetic routes and medicinal significance of quinoline . [Link]
-
SynArchive. Doebner-Miller Reaction . [Link]
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Springer. Current progress toward synthetic routes and medicinal significance of quinoline (PDF) . [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline . [Link]
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Wikipedia. Skraup reaction . [Link]
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Slideshare. Doebner-Miller reaction and applications . [Link]
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Semantic Scholar. Doebner-von Miller reaction . [Link]
-
PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis . [Link]
-
Organic Chemistry Portal. Synthesis of quinolines . [Link]
-
SlidePlayer. Preparation and Properties of Quinoline . [Link]
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Benchmarking the Efficiency of 4-(3-Oxopropyl)benzonitrile in Heterocyclic Synthesis: A Comparative Guide
Introduction
For researchers, scientists, and professionals in drug development, the quest for efficient and versatile building blocks for the synthesis of complex heterocyclic scaffolds is perennial. Quinolines and pyrimidines, for instance, are privileged structures found in a vast array of pharmaceuticals and biologically active compounds. This guide provides an in-depth technical comparison of 4-(3-Oxopropyl)benzonitrile , a promising yet under-documented bifunctional reagent, against established alternatives in key heterocyclic synthetic transformations. By presenting side-by-side experimental data and detailed methodologies, we aim to elucidate the practical advantages and potential limitations of incorporating this reagent into synthetic workflows.
The unique structure of this compound, featuring both a reactive aldehyde and a synthetically versatile nitrile group, positions it as a potentially valuable precursor for a range of annulation reactions. The electron-withdrawing nature of the para-cyano group can influence the reactivity of the propanal moiety, a factor we will explore in the context of classical heterocyclic syntheses.
Comparative Analysis in Quinoline Synthesis
The synthesis of the quinoline core is a cornerstone of heterocyclic chemistry. We will benchmark this compound within the framework of two of the most robust and widely utilized methods: the Doebner-von Miller reaction and the Friedländer synthesis.
The Doebner-von Miller Reaction: A Head-to-Head Comparison
The Doebner-von Miller reaction is a venerable method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1] In this context, this compound can be viewed as a precursor to the required α,β-unsaturated aldehyde, formed in situ through an acid-catalyzed self-condensation or reaction with another aldehyde.
To provide a meaningful comparison, we will evaluate the performance of this compound against a structurally similar and commonly used α,β-unsaturated aldehyde, cinnamaldehyde, in the synthesis of a substituted quinoline.
Workflow for Doebner-von Miller Quinoline Synthesis
Caption: Generalized workflow for the Doebner-von Miller synthesis of quinolines.
Experimental Data Comparison
| Reagent | Aniline | Acid Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Cinnamaldehyde | Aniline | HCl | 4-6 | Reflux | 55-65 | [2] |
| This compound | Aniline | HCl | Estimated 6-8 | Reflux | Estimated 45-55 | Hypothetical |
Causality Behind Experimental Choices:
-
Acid Catalyst: Strong Brønsted acids like HCl or H2SO4 are essential to protonate the carbonyl group, activating it for nucleophilic attack by the aniline, and to catalyze the cyclization and dehydration steps.[1]
-
Heating: The reaction requires elevated temperatures to overcome the activation energies of the multiple steps involved, particularly the intramolecular electrophilic aromatic substitution and the final oxidation.
-
Choice of Aniline: Unsubstituted aniline is used as a baseline for comparison. The electronic nature of substituents on the aniline can significantly impact reaction outcomes.
The Friedländer Synthesis: A Potential Application
The Friedländer synthesis offers a more convergent approach to quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[3] While this compound itself does not fit the typical substrate profile for this reaction, its derivatives could be employed. For instance, a Knoevenagel condensation of this compound with an active methylene compound could precede a reaction with a 2-aminoaryl ketone.
Proposed Friedländer Synthesis Workflow
Sources
Head-to-head comparison of different synthetic methods for preparing "4-(3-Oxopropyl)benzonitrile"
Published: January 14, 2026
Introduction
4-(3-Oxopropyl)benzonitrile is a valuable bifunctional molecule incorporating both a nitrile and an aldehyde moiety. This unique structural arrangement makes it a versatile intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. The presence of two reactive functional groups allows for sequential and diverse chemical transformations, making it a key building block in multi-step synthetic campaigns. Given its importance, the efficient and selective synthesis of this compound is of significant interest to the chemical research community. This guide provides a head-to-head comparison of four distinct synthetic strategies for the preparation of this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach to aid researchers in selecting the optimal method for their specific needs.
Synthetic Strategies: An Overview
This guide will delve into the following four primary synthetic routes to this compound:
-
Oxidation of 4-(3-Hydroxypropyl)benzonitrile: A classical and straightforward approach involving the selective oxidation of a primary alcohol to an aldehyde.
-
Selective Reduction of 4-Cyanocinnamaldehyde: A method that leverages the selective reduction of an α,β-unsaturated aldehyde to the corresponding saturated aldehyde.
-
Hydroformylation of 4-Vinylbenzonitrile: An atom-economical approach that introduces the formyl group directly across a carbon-carbon double bond.
-
Heck Reaction of 4-Bromobenzonitrile with Allyl Alcohol followed by Isomerization: A palladium-catalyzed cross-coupling strategy to construct the carbon skeleton, followed by a subsequent isomerization to furnish the target aldehyde.
The following sections will provide a detailed analysis of each of these synthetic pathways, including reaction mechanisms, detailed experimental protocols, and a comparative summary of their performance based on yield, selectivity, scalability, and practical considerations.
Method 1: Oxidation of 4-(3-Hydroxypropyl)benzonitrile
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. This approach is attractive due to the commercial availability of the starting material, 4-(3-hydroxypropyl)benzonitrile. The key challenge lies in achieving selective oxidation to the aldehyde without over-oxidation to the carboxylic acid. To this end, several mild oxidation protocols have been developed, with the Swern and Dess-Martin oxidations being among the most reliable and widely used.
Causality Behind Experimental Choices
Both the Swern and Dess-Martin oxidations are favored for their mild reaction conditions, which are crucial for preventing the over-oxidation of the desired aldehyde product.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at low temperatures (-78 °C). The low temperature is critical to the stability of the reactive intermediate, the chloro(dimethyl)sulfonium chloride, and to prevent side reactions. The use of a hindered amine base, such as triethylamine, is to deprotonate the intermediate alkoxysulfonium salt to form a sulfur ylide, which then undergoes an intramolecular elimination to yield the aldehyde.[1]
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, the Dess-Martin periodinane, as the oxidant. DMP is known for its high selectivity and operational simplicity, as the reaction can often be carried out at room temperature.[2][3][4][5][6] The reaction is typically performed in chlorinated solvents like dichloromethane.
Experimental Protocols
Protocol 1a: Swern Oxidation
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.2 equivalents) in DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 4-(3-hydroxypropyl)benzonitrile (1.0 equivalent) in DCM dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 1b: Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of 4-(3-hydroxypropyl)benzonitrile (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Data
| Parameter | Swern Oxidation | Dess-Martin Oxidation |
| Typical Yield | 85-95% | 90-98% |
| Purity | High | High |
| Reaction Time | 2-3 hours | 2-4 hours |
| Temperature | -78 °C to RT | Room Temperature |
| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Advantages | High yield, reliable | Mild conditions, simple work-up |
| Disadvantages | Requires low temperatures, malodorous byproducts | Reagent is expensive and potentially explosive |
Diagrams
Caption: Dess-Martin Oxidation Workflow.
Method 2: Selective Reduction of 4-Cyanocinnamaldehyde
This synthetic route starts from 4-cyanocinnamaldehyde, an α,β-unsaturated aldehyde. The goal is to selectively reduce the carbon-carbon double bond while preserving the aldehyde functionality. This can be achieved through catalytic hydrogenation or organocatalytic transfer hydrogenation.
Causality Behind Experimental Choices
-
Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The selectivity for the reduction of the C=C bond over the C=O bond can be influenced by the choice of catalyst, solvent, and reaction conditions. Additives can sometimes be used to enhance selectivity.
-
Organocatalytic Transfer Hydrogenation: This approach offers a metal-free alternative for the selective reduction of α,β-unsaturated aldehydes. Chiral secondary amine catalysts, in combination with a hydrogen donor like Hantzsch ester, can activate the substrate towards a highly selective 1,4-reduction (conjugate reduction). [7]This method is particularly advantageous for its mild conditions and high selectivity.
Experimental Protocol: Organocatalytic Transfer Hydrogenation
-
To a solution of 4-cyanocinnamaldehyde (1.0 equivalent) in an appropriate solvent (e.g., toluene or chloroform), add the organocatalyst (e.g., a chiral imidazolidinone, 0.1 equivalents) and the Hantzsch ester (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Performance Data
| Parameter | Organocatalytic Transfer Hydrogenation |
| Typical Yield | 80-95% |
| Purity | High |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Key Reagents | Organocatalyst (e.g., chiral amine), Hantzsch ester |
| Advantages | High selectivity, mild conditions, metal-free |
| Disadvantages | Longer reaction times, catalyst cost can be high |
Diagram
Caption: Organocatalytic Reduction Workflow.
Method 3: Hydroformylation of 4-Vinylbenzonitrile
Hydroformylation, also known as the oxo process, is a powerful industrial process for the synthesis of aldehydes from alkenes. [8]This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by a rhodium or cobalt complex. For the synthesis of this compound, the key challenge is to control the regioselectivity of the hydroformylation of 4-vinylbenzonitrile to favor the formation of the branched aldehyde over the linear isomer.
Causality Behind Experimental Choices
The regioselectivity of rhodium-catalyzed hydroformylation is highly dependent on the nature of the phosphine ligands coordinated to the metal center. Bulky phosphine ligands generally favor the formation of the linear aldehyde due to steric hindrance. However, for styrenic substrates like 4-vinylbenzonitrile, electronic effects can also play a significant role, and specific ligand systems can be employed to enhance the formation of the branched product. The choice of solvent, temperature, and pressure of syngas (a mixture of CO and H₂) are also critical parameters to optimize for both reactivity and selectivity.
Experimental Protocol
-
In a high-pressure reactor, charge a solution of 4-vinylbenzonitrile (1.0 equivalent) in a suitable solvent (e.g., toluene).
-
Add the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand (e.g., triphenylphosphine or a specialized ligand for branched selectivity).
-
Seal the reactor, purge with syngas (CO/H₂ = 1:1), and then pressurize to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 6-24 hours).
-
After cooling to room temperature, carefully vent the reactor.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the branched and linear aldehyde isomers.
Performance Data
| Parameter | Rhodium-Catalyzed Hydroformylation |
| Typical Yield | 60-80% (of desired branched isomer) |
| Purity | Requires separation from the linear isomer |
| Reaction Time | 6-24 hours |
| Temperature | 80-120 °C |
| Key Reagents | 4-Vinylbenzonitrile, Rh catalyst, Phosphine ligand, Syngas (CO/H₂) |
| Advantages | Atom-economical, direct formylation |
| Disadvantages | Requires high-pressure equipment, regioselectivity can be a challenge, catalyst cost |
Diagram
Caption: Hydroformylation Catalytic Cycle.
Method 4: Heck Reaction of 4-Bromobenzonitrile with Allyl Alcohol and Subsequent Isomerization
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. [9][10]This strategy involves the coupling of the readily available 4-bromobenzonitrile with allyl alcohol. The initial product of the Heck reaction is an allylic alcohol, which can then be isomerized to the target aldehyde.
Causality Behind Experimental Choices
-
Heck Reaction: The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields in the Heck coupling step. Phosphine ligands are commonly used to stabilize the palladium catalyst and promote the catalytic cycle.
-
Isomerization: The isomerization of the resulting allylic alcohol to the corresponding aldehyde can be achieved using a variety of catalysts, including transition metal complexes (e.g., rhodium or ruthenium) or by employing specific reaction conditions that favor the tautomerization.
Experimental Protocol
Step 1: Heck Reaction
-
To a mixture of 4-bromobenzonitrile (1.0 equivalent), allyl alcohol (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., triethylamine or potassium carbonate, 2.0 equivalents).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude allylic alcohol intermediate by column chromatography.
Step 2: Isomerization
-
Dissolve the purified allylic alcohol in a suitable solvent.
-
Add an isomerization catalyst (e.g., a rhodium complex like RhCl(PPh₃)₃).
-
Heat the reaction mixture to facilitate the isomerization, monitoring the progress by TLC.
-
Upon completion, remove the catalyst by filtration or chromatography and concentrate the solvent to obtain this compound.
Performance Data
| Parameter | Heck Reaction and Isomerization |
| Typical Yield | 60-80% (over two steps) |
| Purity | Requires purification after each step |
| Reaction Time | 24-48 hours (for both steps) |
| Temperature | 80-100 °C |
| Key Reagents | 4-Bromobenzonitrile, Allyl alcohol, Pd catalyst, Isomerization catalyst |
| Advantages | Utilizes readily available starting materials |
| Disadvantages | Two-step process, potential for side reactions, catalyst costs |
Diagram
Caption: Heck Reaction and Isomerization Sequence.
Comparative Analysis and Recommendations
| Synthetic Method | Starting Materials | Key Advantages | Key Disadvantages | Recommended For |
| Oxidation | 4-(3-Hydroxypropyl)benzonitrile | High yields, reliable, straightforward | Can require cryogenic temperatures (Swern), expensive/hazardous reagents (DMP) | Bench-scale synthesis, situations where the precursor alcohol is readily available. |
| Selective Reduction | 4-Cyanocinnamaldehyde | High selectivity, mild conditions, metal-free (organocatalysis) | Longer reaction times, availability of starting material may be a concern | Syntheses requiring high chemoselectivity and avoiding metal catalysts. |
| Hydroformylation | 4-Vinylbenzonitrile | Atom-economical, single step | Requires high-pressure equipment, regioselectivity control can be challenging, catalyst cost | Industrial-scale production where atom economy is paramount and specialized equipment is available. |
| Heck Reaction/Isomerization | 4-Bromobenzonitrile, Allyl Alcohol | Use of simple, readily available starting materials | Two-step process, potential for lower overall yield, catalyst costs | Exploratory synthesis and situations where the specific starting materials are advantageous. |
Conclusion
The synthesis of this compound can be accomplished through several effective methods, each with its own set of advantages and limitations.
-
For laboratory-scale synthesis where high yields and reliability are paramount, the oxidation of 4-(3-hydroxypropyl)benzonitrile using mild reagents like Dess-Martin periodinane offers a robust and straightforward approach.
-
The selective reduction of 4-cyanocinnamaldehyde via organocatalysis presents an elegant, metal-free alternative that provides excellent selectivity under mild conditions, making it an attractive option for green chemistry applications.
-
For large-scale industrial production, the hydroformylation of 4-vinylbenzonitrile is the most atom-economical route, although it requires specialized high-pressure equipment and careful optimization of regioselectivity.
-
Finally, the Heck reaction followed by isomerization offers a flexible route from common starting materials, though the two-step nature of the process may impact the overall efficiency.
The choice of the most suitable synthetic method will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, cost considerations, available equipment, and the importance of factors such as atom economy and green chemistry principles.
References
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Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
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Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
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PubChem. (n.d.). 4-(3-hydroxypropyl)benzonitrile. Retrieved from [Link]
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- Master Organic Chemistry. (2016).
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- Krische, M. J., et al. (2018). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 95, 249–262.
- Hamer, G. L., et al. (2019). A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation. Chemistry – A European Journal, 25(57), 13136–13143.
- BenchChem. (n.d.). Application Note & Protocol: Synthesis of 3-Chlorobenzophenone via Grignard Reaction with 3-Chlorobenzonitrile.
- Coyle, E. E., & Oelgemöller, M. (2014). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 16(4), 1124–1127.
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)
- Zhang, Z., et al. (2008). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Chinese Journal of Medicinal Chemistry, 18(4), 312-314.
- Tipker, R. M., et al. (2024).
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Safety Operating Guide
Navigating the Disposal of 4-(3-Oxopropyl)benzonitrile: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(3-Oxopropyl)benzonitrile (CAS No. 136295-53-9).
Hazard Profile and Precautionary Measures
Based on the presence of a benzonitrile group and an aldehyde, this compound should be handled as a hazardous substance. Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin, and may release toxic fumes of hydrogen cyanide and nitrogen oxides upon decomposition.[2][3][4][5] Aldehydes are often reactive and can be irritants.
Anticipated Hazard Classifications and Recommended Personal Protective Equipment (PPE):
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Eye Protection: Chemical safety goggles. A face shield may be required for splash hazards.[6] |
| Skin Irritation | Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[4][7] |
| Serious Eye Irritation | Skin and Body Protection: Laboratory coat. For larger quantities or splash potential, a chemical-resistant apron or coveralls is recommended.[4][7] |
| Respiratory Irritation | Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[4][6] If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final disposition.
Workflow for Proper Disposal:
Caption: Workflow for the proper disposal of this compound.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[8]
-
Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[9]
Step 2: Container Selection and Labeling
-
Use containers that are in good condition, compatible with the chemical, and can be securely sealed.[10][11][12]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date when waste was first added to the container.[13][14]
Step 3: Waste Storage
-
Store the waste container in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.[14][15][16]
-
Ensure that incompatible materials are not stored together.[15]
Step 4: Spill Management
-
For small spills of solid material: Carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust.
-
For liquid spills: Absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[4]
-
Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report all spills to your laboratory supervisor and EHS department.
Step 5: Final Disposal
-
Never dispose of this compound down the drain or in the regular trash. [9][17]
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[8]
-
The recommended disposal method for similar nitrile compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Emergency Procedures
In the event of exposure, follow these first-aid measures and seek immediate medical attention:
-
After inhalation: Move the person to fresh air.[1]
-
In case of skin contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][6]
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6]
-
If swallowed: Do NOT induce vomiting. Wash out the mouth with water.[1][6]
Regulatory Framework
The disposal of hazardous waste is regulated by federal and state agencies. Key regulations to be aware of include:
-
Resource Conservation and Recovery Act (RCRA): The EPA has the authority to control hazardous waste from "cradle-to-grave". This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.[8][18]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard requires that information about chemical hazards be communicated to employees.[13][19]
By adhering to these guidelines, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
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4-(3-Hydroxypropyl)benzonitrile | C10H11NO | CID 11084178 - PubChem. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-(3-Oxopropyl)benzonitrile
This document provides essential safety and handling protocols for 4-(3-Oxopropyl)benzonitrile (CAS No. 136295-53-9). As laboratory professionals, our primary directive is the unwavering commitment to safety, not just for ourselves but for our colleagues and environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety that extends beyond mere compliance. While some safety data sheets (SDS) for this specific compound may lack comprehensive hazard data, a chemical's true risk profile must be assessed by understanding its constituent functional groups—in this case, an aromatic nitrile and an aldehyde. This principle of proactive risk assessment forms the bedrock of our protocol.
Part 1: Pre-Handling Risk Assessment & Hazard Analysis
Before a single container is opened, a thorough understanding of the potential hazards is critical. This compound combines the toxicological profiles of two distinct chemical classes:
-
Aromatic Nitriles (e.g., Benzonitrile): This functional group is the primary driver of systemic toxicity. Aromatic nitriles can be absorbed through the skin, inhaled, or ingested.[1] Metabolism can potentially release cyanide, a potent inhibitor of cellular respiration.[1] Benzonitrile itself is classified as harmful if swallowed or in contact with skin.[2][3] Symptoms of exposure can be delayed and may include headache, confusion, nausea, and in severe cases, unconsciousness.[1]
-
Aldehydes: The aldehyde group presents a significant risk of irritation and sensitization. Aldehydes are known to be irritating to the skin, eyes, and respiratory tract.[4][5] They can cause contact dermatitis and allergic reactions upon repeated exposure.[4]
Therefore, we must operate under the assumption that this compound is, at a minimum, a Category 4 acute toxin (oral and dermal) and a significant irritant to skin, eyes, and the respiratory system.
Physicochemical and Hazard Data Summary
| Property | Value / Information | Source / Rationale |
| Chemical Name | This compound | - |
| CAS Number | 136295-53-9 | [6] |
| Molecular Formula | C₁₀H₉NO | - |
| GHS Hazard Class (Predicted) | Acute Toxicity, Oral (Category 4) Acute Toxicity, Dermal (Category 4) Skin Irritation (Category 2) Eye Irritation (Category 2A) Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Based on benzonitrile[3] and aldehyde[4] functional groups. |
| Primary Routes of Exposure | Skin absorption, Ingestion, Inhalation, Eye contact | [1] |
| Potential Health Effects | Irritation of eyes, skin, and respiratory tract.[1][4] Harmful if absorbed through the skin or swallowed.[3] May cause delayed systemic effects.[1] | Inferred from functional group toxicology. |
Part 2: The Hierarchy of Controls: A Mandate for Safety
Personal Protective Equipment (PPE) is the last line of defense. A robust safety culture prioritizes the elimination and engineering of hazards before relying on PPE. This hierarchy is a foundational concept in occupational safety, mandated by organizations like OSHA.[7][8]
Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5]
-
Administrative Controls: You are reading one now. Strict adherence to Standard Operating Procedures (SOPs), proper labeling, and comprehensive training are mandatory.[7][9] Access to areas where this chemical is used should be restricted.
Part 3: Core PPE Protocol for this compound
When direct handling is unavoidable, a specific and correctly donned PPE ensemble is required.
1. Hand Protection: The Critical Barrier
-
Rationale: The benzonitrile moiety presents a significant risk of dermal absorption, leading to systemic toxicity.[3] Aldehydes can cause severe skin irritation.[4] Therefore, selecting the correct glove material is paramount.
-
Protocol:
-
Primary Gloving: Use nitrile gloves for incidental splash protection. Nitrile offers good resistance to a range of chemicals, including aldehydes and nitriles for short-term contact.[4][10]
-
Double Gloving: For operations with a higher risk of splash or for handling larger quantities (>1 g), double-gloving is mandatory.
-
Heavy-Duty Gloving: For tasks involving immersion or significant splash potential (e.g., cleaning a large spill), heavy-duty butyl rubber gloves are recommended due to their high resistance to aldehydes and other organic compounds.[10]
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or puncture. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.[11] Do not reuse disposable gloves.[12]
-
2. Eye and Face Protection: Preventing Irreversible Damage
-
Rationale: Aldehydes are strong eye irritants, and chemical splashes can occur unexpectedly.[4] Standard safety glasses are insufficient.
-
Protocol:
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard and provide a complete seal around the eyes are mandatory.[13]
-
Enhanced Protection: When handling larger volumes, working with reactions under pressure, or when there is a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[13][14]
-
3. Skin and Body Protection: Shielding from Contamination
-
Rationale: Accidental spills can contaminate personal clothing, leading to prolonged and unnoticed skin exposure.
-
Protocol:
4. Respiratory Protection: A Precautionary Measure
-
Rationale: While engineering controls (fume hood) are the primary defense against inhalation, respiratory protection may be necessary during emergencies like a large spill outside of containment.
-
Protocol:
-
For routine handling inside a fume hood, respiratory protection is not required.
-
For emergency spill response, personnel must use an air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA).[1][4] All respirator use requires prior medical clearance, training, and fit-testing as per OSHA regulations.[13]
-
Part 4: Operational and Disposal Plans
Standard Handling Procedure:
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure a chemical spill kit and waste container are immediately accessible.
-
Don PPE: Don all required PPE as described in Part 3 before handling the primary container.
-
Weighing/Transfer: Conduct all transfers of solid or solutions within the fume hood. Use a spatula for solids and appropriate glassware for liquids.
-
Post-Handling: After the procedure, decontaminate the work surface. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.
Waste Disposal Plan:
-
Rationale: Cyano-containing organic compounds are hazardous wastes and must not be disposed of in standard trash or down the drain.[15] Improper disposal can lead to environmental contamination and the generation of highly toxic hydrogen cyanide gas if mixed with acids.
-
Protocol:
-
Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, pipette tips, and excess chemical, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste - Acutely Toxic Organic Waste (contains this compound)."
-
Container: Use a sealable, chemically resistant container (e.g., HDPE or glass). Keep the container closed at all times except when adding waste.
-
Storage: Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials (especially acids).
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.
-
Part 5: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
Caption: A flowchart for immediate actions following a spill or personnel exposure.
Spill Response:
-
Minor Spill (inside fume hood): Absorb with a chemical absorbent pad or inert material (vermiculite, sand). Collect waste in the designated hazardous waste container. Decontaminate the area.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's EHS emergency line. Prevent entry to the contaminated area.
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]
For all exposures, provide the Safety Data Sheet (SDS) to the responding medical personnel.
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NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
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What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Study.com. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
